2-Bromo-p-cymene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQXEZCUUYJJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179116 | |
| Record name | 2-Bromo-p-cymene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-76-5 | |
| Record name | 2-Bromo-p-cymene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-p-cymene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-p-cymene chemical properties and structure
An In-depth Technical Guide to 2-Bromo-p-cymene: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound, a halogenated derivative of the naturally occurring monoterpene p-cymene, serves as a pivotal intermediate in synthetic organic chemistry. The inherent physicochemical properties of the p-cymene scaffold, coupled with the reactive bromine substituent, provide a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of this compound, detailing its chemical properties, structure, synthesis, and significant applications, particularly within the realm of medicinal chemistry and drug development. As a Senior Application Scientist, the following narrative is structured to provide not just data, but a causal understanding of the compound's utility for researchers, scientists, and professionals in drug development.
Part 1: Core Chemical Identity and Structure
A precise understanding of a molecule's structure and its various identifiers is the foundation of all chemical research and application.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is critical for database searches, procurement, and regulatory compliance. This compound is systematically known by its IUPAC name and is registered under a unique CAS number.
-
IUPAC Name : 2-bromo-1-methyl-4-propan-2-ylbenzene[1]
-
Synonyms : Benzene, 2-bromo-1-methyl-4-(1-methylethyl)-[2][3]
Molecular Structure
The structure of this compound consists of a benzene ring substituted with a methyl group, an isopropyl group at the para position (1,4-substitution), and a bromine atom ortho to the methyl group.
Caption: 2D Molecular Structure of this compound.
Structural Descriptors
For computational chemistry and database interoperability, standardized line notations are essential.
-
SMILES : CC1=C(C=C(C=C1)C(C)C)Br[1]
-
InChI : InChI=1S/C10H13Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3[1][2][3]
Part 2: Physicochemical and Spectroscopic Properties
The physical and spectral characteristics of this compound dictate its behavior in reactions, its purification methods, and its analytical identification.
Key Physicochemical Properties
This table summarizes the essential physical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 213.11 g/mol | [1] |
| Appearance | Liquid | [4] |
| Boiling Point | 177.1°C (350.8°F) | [4] |
| Density | 0.861 g/cm³ (Water = 1) | [4] |
| Octanol/Water Partition Coefficient (logP) | 4.1 | [4][5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for structure verification and purity assessment.
-
Mass Spectrometry (MS) : The NIST WebBook provides the electron ionization mass spectrum for this compound, which is crucial for confirming its molecular weight and fragmentation pattern.[2] The presence of bromine is typically indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
-
Infrared (IR) Spectroscopy : The IR spectrum reveals information about the functional groups present. Key absorptions would include C-H stretching for the alkyl groups, C=C stretching for the aromatic ring, and C-Br stretching. Data is available on spectral databases.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule, confirming the substitution pattern of the aromatic ring and the structure of the alkyl groups.[6]
-
¹³C NMR : The carbon NMR spectrum indicates the number of unique carbon environments, further corroborating the molecular structure.[6]
-
Part 3: Synthesis and Chemical Reactivity
The synthesis of this compound and its subsequent reactions are central to its role as a synthetic intermediate.
Synthetic Pathways
This compound is typically synthesized from p-cymene, which can be sourced naturally or produced synthetically.[7][8] The most direct method is the electrophilic aromatic substitution (bromination) of p-cymene. The directing effects of the alkyl groups (ortho-, para-directing) guide the bromine to the position ortho to the methyl group and meta to the isopropyl group.
Caption: General workflow for the synthesis of this compound.
Representative Synthetic Protocol: Bromination of p-Cymene
This protocol describes a standard laboratory procedure for the bromination of p-cymene. Disclaimer: This is a representative protocol and must be adapted and performed with appropriate safety precautions by qualified personnel.
-
Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct). The system is kept under an inert atmosphere (e.g., Nitrogen).
-
Reagents : p-Cymene (1.0 eq) is dissolved in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride). A catalytic amount of iron filings or anhydrous FeBr₃ is added.
-
Reaction : A solution of bromine (1.0 eq) in the same solvent is added dropwise from the dropping funnel at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
Workup : The reaction is cautiously quenched by pouring it into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).
-
Purification : The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is purified by vacuum distillation to yield pure this compound.
Key Chemical Reactions
The C-Br bond in this compound is the primary site of reactivity, making it an excellent substrate for various cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for creating C-C, C-N, and C-O bonds.
-
Suzuki Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond.
-
Heck Coupling : Palladium-catalyzed reaction with alkenes.
-
Buchwald-Hartwig Amination : Palladium-catalyzed formation of C-N bonds with amines.
-
Grignard Reagent Formation : Reaction with magnesium metal to form the corresponding Grignard reagent, which can then react with various electrophiles.
Caption: Schematic of a Suzuki coupling reaction using this compound.
Part 4: Applications in Research and Drug Development
The structural features of this compound make it a valuable building block in the synthesis of high-value molecules, particularly pharmaceuticals.
Intermediate for Bioactive Scaffolds
p-Cymene itself is a naturally occurring compound found in the essential oils of plants like thyme and oregano and exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[7] This makes the p-cymene scaffold an attractive starting point for drug design. This compound provides a strategic entry point to modify this scaffold. The bromine atom acts as a versatile chemical handle, allowing medicinal chemists to introduce a wide variety of substituents through the cross-coupling reactions mentioned previously.[9] This process is fundamental to Structure-Activity Relationship (SAR) studies, where systematic structural modifications are made to optimize a compound's therapeutic efficacy and safety profile.
Role in Organometallic Chemistry
p-Cymene is a well-known ligand in organometallic chemistry, notably in forming stable complexes with ruthenium, such as [(cymene)RuCl₂]₂. These complexes are important catalysts and have been investigated as potential anticancer agents. The synthesis of derivatives of these organometallic complexes can start from substituted cymenes like this compound, allowing for the fine-tuning of their catalytic activity or biological properties.[10]
Part 5: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[11][12]
Hazard Identification
-
GHS Classification : this compound is generally classified with hazards such as being a flammable liquid and vapor, potentially fatal if swallowed and enters airways, toxic if inhaled, and toxic to aquatic life with long-lasting effects.[11][13] It can also cause skin and serious eye irritation.[13]
-
Precautionary Statements : Users should obtain special instructions before use, keep the compound away from heat and ignition sources, avoid breathing vapors, and use only in a well-ventilated area.[11]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Work should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment : Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
-
Handling : Avoid contact with skin, eyes, and clothing. Ground and bond containers when transferring material to prevent static discharge.[11]
Storage
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] It should be stored in a designated flammables area.
First Aid Measures
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[11][13]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water.[11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Immediately call a poison center or doctor.[11][12]
References
-
Chemical Properties of this compound (CAS 2437-76-5) . Cheméo. [Link]
-
This compound | C10H13Br | CID 137600 . PubChem, National Institutes of Health. [Link]
-
This compound . NIST WebBook, National Institute of Standards and Technology. [Link]
-
This compound . NIST WebBook, National Institute of Standards and Technology. [Link]
-
DWM-503-1 - Safety Data Sheet . [Link]
-
Dalton Transactions Blog . Royal Society of Chemistry. [Link]
-
Synthesis of p-cymene form catalytic dehydrogenation of industrial dipentene . ResearchGate. [Link]
-
Health beneficial and pharmacological properties of p-cymene . PubMed. [Link]
-
Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry . PubMed Central. [Link]
Sources
- 1. This compound | C10H13Br | CID 137600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound (CAS 2437-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound(2437-76-5) 1H NMR [m.chemicalbook.com]
- 7. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Synthesis and characterization of 2-Bromo-p-cymene
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-p-cymene
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (2-bromo-1-methyl-4-(1-methylethyl)-benzene), a valuable substituted aromatic intermediate. Recognizing the critical need for regiochemical purity in research and development, this document prioritizes a robust and selective synthetic methodology. The core of this guide details the Sandmeyer reaction, a reliable method for introducing a bromine atom at a specific position on the p-cymene scaffold, thereby circumventing the isomeric mixture challenges often associated with direct electrophilic aromatic substitution. We present a detailed, step-by-step experimental protocol, an analysis of the reaction mechanism, and essential safety considerations. Furthermore, this guide provides a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in clear, accessible tables, and key processes are illustrated with diagrams to enhance understanding. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded resource for the preparation and validation of this compound.
Introduction: The Significance of Regiocontrolled Synthesis
p-Cymene, a naturally occurring aromatic organic compound, serves as a foundational scaffold in the synthesis of more complex molecules, including pharmaceuticals and fragrances. Ruthenium-p-cymene complexes, for instance, are a class of organometallic compounds with significant applications in catalysis and medicinal chemistry.[1] The functionalization of the p-cymene ring is therefore of considerable interest.
The synthesis of monosubstituted derivatives like this compound presents a classic challenge in organic chemistry: regioselectivity. Direct electrophilic aromatic substitution (EAS) on a disubstituted ring like p-cymene, which possesses two activating alkyl groups (methyl and isopropyl), can lead to a mixture of isomeric products.[2][3] Such outcomes necessitate difficult and often inefficient purification steps.
For applications in drug development and materials science, where molecular structure unequivocally dictates function, the ability to produce a single, pure regioisomer is paramount. This guide focuses on the Sandmeyer reaction, a superior method for achieving this control. By starting with a specific amine precursor, 4-isopropyl-2-methylaniline, the bromine atom can be installed with high fidelity at the desired C2 position.[4][5][6]
Preferred Synthesis: The Sandmeyer Reaction
The Sandmeyer reaction provides a strategic and reliable pathway to synthesize aryl halides from aryl diazonium salts, which are themselves generated from primary aryl amines.[7][8] This method is renowned for its ability to introduce a variety of functional groups (including -Br, -Cl, and -CN) onto an aromatic ring at a predetermined position, thus ensuring high regiochemical purity.[5][6]
Principle and Rationale
The overall transformation proceeds in two main stages, executed as a one-pot synthesis:
-
Diazotization: The starting amine, 4-isopropyl-2-methylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0–5 °C) to form a stable aryl diazonium salt. The low temperature is critical to prevent the premature decomposition of this intermediate.
-
Substitution: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) salt catalyzes the substitution of the diazonium group (-N₂⁺) with a bromide ion, liberating nitrogen gas and forming the desired this compound.[4][8]
The mechanism is understood to proceed via a radical-nucleophilic aromatic substitution pathway, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[5] This generates an aryl radical, which then abstracts a bromine atom from a copper(II) species, regenerating the copper(I) catalyst.
Synthesis and Purification Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.
Reagents and Equipment:
-
4-isopropyl-2-methylaniline
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation or flash chromatography apparatus
Step-by-Step Procedure:
-
Preparation of the Diazonium Salt:
-
In a three-neck flask equipped with a magnetic stirrer and thermometer, combine 4-isopropyl-2-methylaniline and a 48% HBr solution. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine solution via a dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution or suspension of copper(I) bromide in 48% HBr. Cool this mixture in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred CuBr mixture. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from becoming too exothermic.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases. The solution will typically turn dark brown or black.[9]
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel. If the product is steam-distillable, steam distillation can be an effective initial purification step.
-
Alternatively, extract the aqueous mixture with several portions of diethyl ether.[9]
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine to aid in drying.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]
-
-
Purification:
-
The resulting crude oil is purified by vacuum distillation or flash column chromatography.[11]
-
For chromatography, a non-polar eluent system such as hexanes or a mixture of hexanes and ethyl acetate is typically effective. The optimal eluent should provide an Rf value of 0.2-0.3 for the product on a TLC plate.[11]
-
Collect the pure fractions, combine them, and remove the solvent to yield pure this compound as a liquid.
-
Safety Considerations
-
Corrosive Reagents: Hydrobromic acid is highly corrosive and should be handled with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12]
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This procedure is designed to use them in a cold aqueous solution where they are significantly more stable. Never allow the diazonium salt solution to warm above 10 °C.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested. Avoid contact with skin and eyes.
-
Solvents: Diethyl ether is extremely flammable. Ensure all operations are performed away from ignition sources.[13]
-
General Precautions: Use only in a well-ventilated area, such as a chemical fume hood.[14] An accessible safety shower and eyewash station are essential.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected physicochemical and spectroscopic data for this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Br | [15][16] |
| Molecular Weight | 213.11 g/mol | [15][16] |
| Appearance | Colorless liquid | |
| CAS Number | 2437-76-5 | [15][16] |
| IUPAC Name | 2-bromo-1-methyl-4-propan-2-ylbenzene | [17] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The spectra should be recorded in a deuterated solvent such as CDCl₃.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | d | 1H | Ar-H (H6) |
| ~7.05 | dd | 1H | Ar-H (H5) |
| ~6.95 | d | 1H | Ar-H (H3) |
| ~3.15 | sept | 1H | -CH(CH₃)₂ |
| ~2.40 | s | 3H | Ar-CH₃ |
| ~1.20 | d | 6H | -CH(CH₃)₂ |
Source for typical aromatic and alkyl proton shifts:[18]
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | Ar-C (C4, ipso-isopropyl) |
| ~138.0 | Ar-C (C1, ipso-methyl) |
| ~132.0 | Ar-CH (C6) |
| ~128.0 | Ar-CH (C5) |
| ~127.5 | Ar-CH (C3) |
| ~122.0 | Ar-C (C2, ipso-bromo) |
| ~33.5 | -CH(CH₃)₂ |
| ~24.0 | Ar-CH₃ |
| ~23.0 | -CH(CH₃)₂ |
Source for typical aromatic and alkyl carbon shifts:[18]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded from a neat liquid film.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2980-2850 | C-H stretch (aliphatic) | Strong |
| 1600, 1480 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1370 | C-H bend (alkyl groups) | Medium |
| 850-800 | C-H bend (out-of-plane, trisubstituted ring) | Strong |
| 750-550 | C-Br stretch | Medium-Strong |
Sources for IR band assignments:[19][20][21]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A key feature is a pair of peaks of nearly equal intensity for the molecular ion, corresponding to the two stable isotopes of bromine: [M]⁺ at m/z 212 (for ⁷⁹Br) and [M+2]⁺ at m/z 214 (for ⁸¹Br).[15][22] The ~1:1 ratio of these peaks is a definitive indicator of the presence of one bromine atom in the molecule.[23]
-
Major Fragments: Common fragmentation patterns include the loss of an isopropyl group ([M-43]⁺) and the loss of a bromine atom ([M-79/81]⁺). The base peak is often the tropylium-like ion resulting from the loss of bromine, at m/z 133.
| m/z | Proposed Fragment |
| 212, 214 | [C₁₀H₁₃Br]⁺ (Molecular Ion) |
| 197, 199 | [M - CH₃]⁺ |
| 169, 171 | [M - C₃H₇]⁺ |
| 133 | [C₁₀H₁₃]⁺ |
Conclusion
This guide has detailed a robust and reliable methodology for the synthesis of this compound, a key chemical intermediate. By employing the Sandmeyer reaction, researchers can achieve excellent regiochemical control, a critical requirement for applications in pharmaceutical and materials science. The provided step-by-step protocol, coupled with essential safety information and comprehensive characterization data (NMR, IR, and MS), serves as a complete resource for the preparation and validation of this compound. The principles and techniques described herein are foundational and can be adapted for the synthesis of other specifically substituted aromatic compounds.
References
-
Masterson, D. S. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 16, 2026, from [Link]
-
OpenOChem Learn. (n.d.). Sandmeyer Reaction. Retrieved January 16, 2026, from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 16, 2026, from [Link]
-
Brainly. (2024, March 12). Draw the major organic product for the reaction of p-cymene with N-bromosuccinimide (NBS). [Link]
-
Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 849–885. [Link]
-
Study.com. (n.d.). Draw the structure of the major product formed in the reaction of p-cymene with N-bromosuccinimide. Retrieved January 16, 2026, from [Link]
-
Brainly. (2023, May 24). Draw the structure of the major product formed in the reaction of p-cymene with n-bromosuccinimide under the given conditions. [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
-
FooDB. (2005, October 9). Material Safety Data Sheet - p-Cymene. [Link]
-
Organic Syntheses. (n.d.). Procedure for workup. Retrieved January 16, 2026, from [Link]
-
University of Illinois Springfield. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 16, 2026, from [Link]
-
Singh, A., & Kumar, V. (2006). Synthesis of Novel 3-Bromo-2H-chromene Derivatives: Palladium-Mediated Intramolecular Cyclization of Aryl Propargyl Ethers. Organic Letters, 8(1), 35-38. [Link]
-
Chegg. (2021, March 21). Draw the structure of the major product formed in the reaction of p-cymene with N-bromosuccinimide. [Link]
-
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. In Virtual Textbook of Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Papathanasiou, C. E., et al. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands... Molecules, 29(16), 3894. [Link]
-
The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination. YouTube. [Link]
-
Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Clark, J. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved January 16, 2026, from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). p-Cymene. BMRB Entry bmse000503. Retrieved January 16, 2026, from [Link]
-
Kim, E., et al. (2022). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. Biotechnology for Biofuels and Bioproducts, 15(1), 130. [Link]
-
Zhu, Y. H., et al. (2009). Synthesis of p-cymene form catalytic dehydrogenation of industrial dipentene. Shiyou Huagong, 38(8), 859-863. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
All In Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. [Link]
-
Clark, J. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved January 16, 2026, from [Link]
-
Olsen, B. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 32-37. [Link]
-
Organic Syntheses. (n.d.). Bromomesitylene. Retrieved January 16, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. foodb.ca [foodb.ca]
- 14. chemscene.com [chemscene.com]
- 15. This compound [webbook.nist.gov]
- 16. This compound [webbook.nist.gov]
- 17. This compound | C10H13Br | CID 137600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. bmse000503 P-cymene at BMRB [bmrb.io]
- 19. This compound(2437-76-5) IR Spectrum [chemicalbook.com]
- 20. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. m.youtube.com [m.youtube.com]
- 23. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-p-cymene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 2-Bromo-p-cymene
This compound, a halogenated aromatic hydrocarbon, is a derivative of p-cymene, a naturally occurring monoterpene. Its chemical structure consists of a benzene ring substituted with a bromine atom, a methyl group, and an isopropyl group. This compound serves as a valuable intermediate in organic synthesis, finding applications in the pharmaceutical and fragrance industries. A thorough understanding of its physical properties, particularly its boiling point and density, is paramount for its effective handling, purification, and utilization in various chemical processes. This guide provides a detailed examination of these critical parameters, supported by established experimental methodologies.
Core Physical Properties of this compound
The physical characteristics of this compound are fundamental to its application in a laboratory and industrial setting. These properties dictate the conditions required for its storage, reaction, and purification.
| Property | Value | Source |
| Boiling Point | 234 °C | [1] |
| Density | 1.267 g/mL | [1] |
| Molecular Formula | C10H13Br | [2][3][4][5] |
| Molecular Weight | 213.114 g/mol | [2][3][4] |
| CAS Number | 2437-76-5 | [1][2][3] |
In-Depth Analysis of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[6][7][8] For this compound, the reported boiling point of 234 °C indicates relatively strong intermolecular forces, primarily van der Waals forces, which must be overcome for the substance to transition from the liquid to the gaseous phase.
Experimental Determination of Boiling Point
A precise determination of the boiling point is crucial for verifying the purity of a sample. The Thiele tube method is a common and efficient technique for this purpose, requiring a small amount of the substance.[9]
Protocol: Thiele Tube Method for Boiling Point Determination
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the heat is applied to the side arm.
-
Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Identification: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
In-Depth Analysis of Density
Density, a measure of mass per unit volume, is another critical physical property of this compound.[10][11][12] Its density of 1.267 g/mL indicates that it is denser than water. This property is particularly important in solvent extraction and other separation processes where immiscible liquids are involved.
Experimental Determination of Density
The density of a liquid can be accurately determined using a pycnometer or, more simply, by measuring the mass of a known volume.
Protocol: Density Determination by Mass and Volume Measurement
-
Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or volumetric flask on an analytical balance.[12][13]
-
Volume Measurement: Carefully add a precise volume of this compound (e.g., 10 mL) to the graduated cylinder or volumetric flask.[10][12]
-
Mass of Container and Liquid: Reweigh the container with the this compound.
-
Calculation: Subtract the mass of the empty container from the mass of the container with the liquid to find the mass of the this compound. Divide the mass of the liquid by its volume to calculate the density.
Caption: Logical Flow for the Experimental Determination of Density.
Conclusion
The boiling point and density of this compound are fundamental physical properties that are essential for its safe and effective use in research and industrial applications. The values of 234 °C and 1.267 g/mL, respectively, provide a baseline for developing purification methods, designing reaction conditions, and ensuring proper handling procedures. The experimental protocols outlined in this guide offer reliable methods for verifying these properties and assessing the purity of this compound samples.
References
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-bromo-4-isopropyl-1-methylbenzene. Retrieved from [Link]
-
Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 2437-76-5). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
-
Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. RSC Education. Retrieved from [Link]
Sources
- 1. 2-bromo-4-isopropyl-1-methylbenzene [stenutz.eu]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C10H13Br | CID 137600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2437-76-5|this compound|BLD Pharm [bldpharm.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Determining the Density of a Solid and Liquid [jove.com]
- 11. homesciencetools.com [homesciencetools.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]
An In-depth Technical Guide to 2-Bromo-p-cymene: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Bromo-p-cymene (CAS No. 2437-76-5), a key halogenated aromatic hydrocarbon. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthetic methodologies, chemical reactivity, and its strategic role as a versatile building block in the creation of complex molecular architectures. We will explore the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.
Core Properties of this compound
This compound, systematically named 2-bromo-1-methyl-4-(1-methylethyl)benzene, is a derivative of p-cymene, a naturally occurring monoterpene found in the essential oils of plants like cumin and thyme.[1] The introduction of a bromine atom onto the aromatic ring provides a reactive handle, transforming the relatively inert p-cymene scaffold into a valuable intermediate for a wide range of chemical transformations. Its physicochemical properties are foundational to its handling, reactivity, and application.
| Property | Value | Source |
| CAS Number | 2437-76-5 | [2][3] |
| Molecular Formula | C₁₀H₁₃Br | [2][3] |
| Molecular Weight | 213.11 g/mol | [2][3] |
| IUPAC Name | 2-bromo-1-methyl-4-propan-2-ylbenzene | [2] |
| Appearance | Not specified; likely a liquid | |
| Boiling Point | Data varies; refer to supplier specifications | [4][5] |
| Density | Data varies; refer to supplier specifications | [2] |
| SMILES | CC1=C(C=C(C=C1)C(C)C)Br | [2] |
| InChIKey | SPQXEZCUUYJJQL-UHFFFAOYSA-N | [2][3] |
Synthesis: Electrophilic Aromatic Bromination of p-Cymene
The most direct and common method for preparing this compound is through the electrophilic aromatic substitution of p-cymene. The methyl and isopropyl groups on the benzene ring are ortho-, para-directing activators. Due to steric hindrance from the bulky isopropyl group, the bromine atom preferentially adds to the position ortho to the methyl group.
Causality of Experimental Design:
-
Brominating Agent: Molecular bromine (Br₂) is the typical source of the electrophile.
-
Catalyst: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often used to polarize the Br-Br bond, generating a more potent electrophile (Br⁺) and increasing the reaction rate.
-
Solvent: A non-polar, inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is chosen to dissolve the reactants without participating in the reaction.
-
Temperature Control: The reaction is exothermic and is typically run at low temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of polybrominated side products.
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with p-cymene and an inert solvent (e.g., dichloromethane).
-
Catalyst Addition: A catalytic amount of iron(III) bromide is added to the flask.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Bromine Addition: A solution of bromine in the same inert solvent is added dropwise from the dropping funnel over a period of 1-2 hours. The reaction is monitored for the disappearance of the reddish-brown bromine color.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize any unreacted bromine.
-
Workup: The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate (MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by vacuum distillation to yield pure this compound.
Chemical Reactivity: A Gateway to Molecular Complexity
The true value of this compound lies in its utility as a synthetic intermediate. The carbon-bromine bond serves as a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry.
Key Transformations:
-
Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent (like THF or diethyl ether) yields the corresponding Grignard reagent. This powerful nucleophile can react with a wide range of electrophiles (aldehydes, ketones, esters, etc.) to build more complex carbon skeletons.
-
Palladium-Catalyzed Cross-Coupling Reactions: As an aryl bromide, this compound is an excellent substrate for numerous cross-coupling reactions. These reactions are fundamental in drug synthesis.
-
Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing nitrogen-containing functional groups common in bioactive molecules.
-
Caption: Key synthetic transformations of this compound.
Role in Drug Discovery and Medicinal Chemistry
The p-cymene scaffold is recognized for a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer effects.[1] this compound serves as a strategic starting material to access novel derivatives of this privileged scaffold. By using the transformations described above, medicinal chemists can systematically modify the p-cymene core to optimize pharmacological properties.
For instance, the bromo-substituent allows for the introduction of various pharmacophores through cross-coupling reactions. This approach is central to structure-activity relationship (SAR) studies, where different functional groups are appended to a core structure to enhance potency, selectivity, or pharmacokinetic properties. The synthesis of complex heterocyclic systems, often found in drug molecules, can be initiated from this compound. For example, coupling with nitrogen-containing heterocycles via Buchwald-Hartwig amination or constructing fused ring systems are common strategies in the development of novel therapeutic agents.[6]
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of this compound is critical. A combination of spectroscopic techniques provides a robust, self-validating system.[7][8][9][10]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons will appear as distinct signals in the ~7.0-7.5 ppm region. Their splitting patterns will be indicative of their relative positions. - The isopropyl group will show a septet for the CH proton and a doublet for the two CH₃ groups. - The methyl group on the ring will appear as a singlet. |
| ¹³C NMR | - Six distinct signals for the aromatic carbons, with the carbon attached to the bromine being significantly shifted. - Signals for the isopropyl and methyl carbons. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 212 and a peak at m/z 214 (M+2) of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom.[11] - A prominent fragment from the loss of the isopropyl group (m/z 169/171). |
| IR Spectroscopy | - C-H stretching from the aromatic ring (~3000-3100 cm⁻¹). - C-H stretching from the alkyl groups (~2850-2960 cm⁻¹). - C=C stretching from the aromatic ring (~1450-1600 cm⁻¹). - C-Br stretching in the fingerprint region (<1000 cm⁻¹). |
Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts and coupling patterns (multiplicity) to assign the signals to the specific protons in the molecule's structure.
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.
-
Handling: Always work in a well-ventilated chemical fume hood.[12][13][14] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][15] Avoid inhalation of vapors and contact with skin and eyes.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[12][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[14]
Conclusion
This compound is more than just a chemical; it is a versatile and enabling tool for chemical innovation. Its straightforward synthesis and, more importantly, the strategic placement of the bromine atom, provide a reliable entry point into a vast chemical space. For researchers in drug discovery, it represents a foundational building block for constructing novel molecular entities with therapeutic potential. Understanding its properties, synthesis, and reactivity is essential for leveraging its full potential in the laboratory and beyond.
References
-
Chemical Properties of this compound (CAS 2437-76-5) - Cheméo. Available from: [Link]
-
This compound | C10H13Br | CID 137600 - PubChem, NIH. Available from: [Link]
-
This compound - NIST WebBook, National Institute of Standards and Technology. Available from: [Link]
-
This compound Mass Spectrum - NIST WebBook, National Institute of Standards and Technology. Available from: [Link]
-
GHS SDS for this compound - XiXisys. Available from: [Link]
-
CAS:2437-76-5 Information - Ai Huaxue. Available from: [Link]
- Safety Data Sheet for a related bromoalkane - Generic SDS Provider. This is a representative SDS for a similar compound and general safety principles apply.
-
Reaction of 2-Bromo-7-methoxytropone with Active Methylene Compounds - PubMed. Available from: [Link]
- 2-Bromo-2-methylpropane - Safety Data Sheet. This is a representative SDS for a similar compound and general safety principles apply.
- Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 - A research article on bromin
- Synthesis of Novel 3-Bromo-2H-chromene Derivatives - A research article on palladium-mediated cycliz
-
Dalton Transactions Blog - Royal Society of Chemistry. Available from: [Link]
-
Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane - MDPI. Available from: [Link]
-
Synthesis of p-cymene form catalytic dehydrogenation of industrial dipentene - ResearchGate. Available from: [Link]
-
Health beneficial and pharmacological properties of p-cymene - PubMed. Available from: [Link]
-
Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - PubMed Central. Available from: [Link]
-
Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. Available from: [Link]
-
Organic Chemistry Short Notes - Scribd. Available from: [Link]
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. Available from: [Link]
-
Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - eScholarship.org. Available from: [Link]
-
Boron Chemicals in Drug Discovery and Development - MDPI. Available from: [Link]
- Spectroscopy and Spectrometry in Organic Chemistry - A university course m
-
Spectroscopy Problems - Organic Chemistry at CU Boulder. Available from: [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. Available from: [Link]
Sources
- 1. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H13Br | CID 137600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 2437-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. This compound [webbook.nist.gov]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4478-10-8 Name: this compound [xixisys.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. dept.harpercollege.edu [dept.harpercollege.edu]
Molecular formula and weight of 2-Bromo-p-cymene
An In-Depth Technical Guide to 2-Bromo-p-cymene: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound (CAS: 2437-76-5), a key aromatic building block for professionals in chemical research and pharmaceutical development. We will delve into its fundamental properties, provide field-proven protocols for its synthesis and subsequent use in cross-coupling reactions, and offer insights into its structural characterization and safe handling.
Core Molecular and Physical Properties
This compound, systematically named 2-bromo-1-methyl-4-(1-methylethyl)benzene, is a halogenated derivative of the naturally occurring monoterpene p-cymene.[1][2] The strategic placement of the bromine atom ortho to the methyl group makes it a versatile intermediate for introducing the cymene scaffold into more complex molecular architectures. Its core identifiers and physical properties are summarized below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃Br[1][2] |
| Molecular Weight | 213.11 g/mol [1] |
| IUPAC Name | 2-bromo-1-methyl-4-(1-methylethyl)benzene[2] |
| CAS Number | 2437-76-5[1][2] |
| Synonyms | 2-Bromo-p-cymol, 2-bromo-4-isopropyl-1-methylbenzene[3] |
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
|---|---|---|
| Appearance | Liquid (presumed at STP) | N/A |
| Boiling Point | 234 °C | [3] |
| Density | 1.267 g/mL | [3] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ether, Toluene) | General Chemical Principles |
Synthesis and Mechanistic Considerations
The synthesis of this compound is achieved via electrophilic aromatic substitution. It is critical to select the correct brominating agent and conditions to ensure substitution on the aromatic ring rather than at the benzylic positions of the alkyl substituents.
Mechanistic Insight: Ring vs. Benzylic Bromination
The choice of brominating reagent dictates the reaction's outcome.
-
Electrophilic Aromatic Substitution (Target Reaction): Using molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) generates a highly electrophilic "Br⁺" species. This electrophile is attacked by the electron-rich aromatic ring. The alkyl groups (methyl and isopropyl) are ortho-, para-directing activators. Due to steric hindrance from the bulky isopropyl group, the bromine preferentially adds to the position ortho to the smaller methyl group.
-
Free-Radical Benzylic Bromination (Side Reaction to Avoid): In contrast, using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) leads to bromination at the benzylic positions—primarily the tertiary carbon of the isopropyl group, which forms the most stable radical intermediate.[4][5][6] This yields a completely different product and must be avoided when this compound is the target.
Experimental Protocol: Synthesis of this compound
This protocol describes the laboratory-scale synthesis via electrophilic bromination. All operations should be performed in a well-ventilated chemical fume hood.
Materials:
-
p-Cymene (1.0 eq)
-
Molecular Bromine (Br₂) (1.05 eq)
-
Anhydrous Iron(III) Bromide (FeBr₃) (0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
10% w/v Sodium bisulfite (NaHSO₃) solution
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-cymene and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Carefully add the anhydrous iron(III) bromide catalyst to the stirred solution.
-
Bromine Addition: In a separate dropping funnel, dilute the molecular bromine with a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. HBr gas will evolve; ensure proper ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly pour the mixture into an ice-cold 10% sodium bisulfite solution to quench any remaining bromine. Stir until the red/brown color dissipates.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Structural Characterization
Confirming the identity and purity of this compound is accomplished using standard spectroscopic techniques. The expected data are summarized below.
Table 3: Spectroscopic Data for this compound
| Technique | Data and Interpretation |
|---|---|
| ¹H NMR | ~7.35 ppm (d, 1H): Aromatic H ortho to Br. ~7.05 ppm (dd, 1H): Aromatic H ortho to isopropyl. ~6.95 ppm (d, 1H): Aromatic H between methyl and isopropyl. ~3.20 ppm (sept, 1H): Isopropyl CH. ~2.35 ppm (s, 3H): Methyl CH₃. ~1.20 ppm (d, 6H): Isopropyl CH₃'s. |
| ¹³C NMR | ~148 ppm: Quaternary C with isopropyl group. ~138 ppm: Quaternary C with methyl group. ~133 ppm: Aromatic CH. ~129 ppm: Aromatic CH. ~127 ppm: Aromatic CH. ~124 ppm: Quaternary C with Br. ~34 ppm: Isopropyl CH. ~24 ppm: Isopropyl CH₃'s. ~22 ppm: Methyl CH₃. |
| IR (Infrared) | ~3000-2850 cm⁻¹: C-H stretching (alkyl). ~1600, 1480 cm⁻¹: C=C stretching (aromatic). ~1050 cm⁻¹: C-Br stretching. |
| MS (Mass Spec) | m/z ~212/214: Molecular ion peak showing characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). m/z ~197/199: Fragment from loss of a methyl group (-CH₃). |
Note: NMR chemical shifts (ppm) are approximate and can vary based on solvent and instrument.[7][8][9][10] Spectral data can be found at sources like ChemicalBook.[11]
Safety, Handling, and Disposal
While a comprehensive, supplier-specific Safety Data Sheet (SDS) for this compound was not available in public databases at the time of writing, proper handling procedures can be inferred from its structure as a halogenated aromatic hydrocarbon and the known hazards of its precursors.[12][13]
-
Hazard Classification (Anticipated): Expected to be harmful if swallowed or inhaled, and a skin/eye irritant. Halogenated aromatics can pose long-term health risks and are often toxic to aquatic life.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Handling: Handle only in a certified chemical fume hood to avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste. Do not pour down the drain.
Crucial Caveat: This information is for guidance only. Researchers must obtain and consult the official Safety Data Sheet provided by the chemical supplier before any handling or use of this compound.
Applications in Drug Discovery and Development
The primary value of this compound in drug discovery lies in its utility as a versatile synthetic intermediate.[14][15][16][17] The carbon-bromine bond provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of biaryl compounds.[18] In this reaction, this compound can be coupled with a wide variety of aryl or heteroaryl boronic acids (or their esters) to create complex molecules. This is a powerful strategy for structure-activity relationship (SAR) studies, where diverse functionalities can be appended to the cymene core to optimize biological activity.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (buchwald ligand) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene and Water (e.g., 10:1 mixture), degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Vessel Preparation: To a dry reaction vessel, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Atmosphere Control: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product using flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle Diagram
Sources
- 1. This compound | C10H13Br | CID 137600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2-bromo-4-isopropyl-1-methylbenzene [stenutz.eu]
- 4. homework.study.com [homework.study.com]
- 5. brainly.com [brainly.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound(2437-76-5) 1H NMR [m.chemicalbook.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. mdpi.com [mdpi.com]
- 15. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. | Semantic Scholar [semanticscholar.org]
- 18. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to p-Cymene: From Natural Occurrence to Synthetic Derivatives and Pharmaceutical Applications
Abstract
p-Cymene, a naturally occurring aromatic monoterpene, is a molecule of significant interest across the pharmaceutical, chemical, and food industries. Abundantly found in the essential oils of over 100 plant species, including thyme and oregano, it serves not only as a key aromatic component but also as a crucial biosynthetic precursor to other potent phenolic monoterpenes like carvacrol and thymol.[1][2][3] This guide provides an in-depth exploration of p-cymene, beginning with its natural origins and biosynthetic pathways. We delve into detailed methodologies for its extraction from botanical sources and its chemical synthesis from various precursors. A core focus is placed on the synthesis and application of its principal derivatives, including the isomeric phenols carvacrol and thymol, and the burgeoning class of organometallic ruthenium-cymene complexes which show promise in oncology.[4] Furthermore, this document synthesizes the extensive pharmacological data on p-cymene, detailing its intrinsic antioxidant, anti-inflammatory, antimicrobial, and antinociceptive properties.[2][3] Special attention is given to its synergistic role in enhancing the efficacy of other antimicrobial agents, a mechanism critical for developing novel strategies against drug-resistant pathogens. This guide is intended for researchers, chemists, and drug development professionals, offering a foundational understanding and practical insights into the versatile chemistry and biology of p-Cymene and its derivatives.
Introduction to p-Cymene
p-Cymene (1-methyl-4-(1-methylethyl)-benzene) is an alkyl-substituted aromatic hydrocarbon central to the chemistry of natural products.[2] Structurally, it consists of a benzene ring with a methyl group and an isopropyl group substituted at the para position.[5] This configuration makes it the only naturally occurring geometric isomer, though ortho- and meta-cymene can be synthesized.[2][5] Its inherent stability, low toxicity, and pleasant aromatic odor have established it as a valuable compound in various sectors.[6] In the pharmaceutical and drug development fields, it is recognized not only for its own biological activities but also as a foundational scaffold for synthesizing more complex molecules and as a ligand in organometallic chemistry.[4][7]
Chemical and Physical Properties
p-Cymene is a clear, colorless to pale yellow liquid with physical and chemical properties that dictate its applications, particularly as a solvent and chemical intermediate.[7][8]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ | [6] |
| Molar Mass | 134.222 g·mol⁻¹ | [5] |
| Appearance | Colorless liquid | [5] |
| Density | 0.857 g/cm³ | [5] |
| Boiling Point | 177 °C (351 °F) | [5] |
| Melting Point | -68 °C (-90 °F) | [5] |
| Solubility in Water | 23.4 mg/L | [5] |
| Flash Point | 47 °C (117 °F) | [5] |
Natural Occurrence and Biosynthesis
Abundance in the Plant Kingdom
p-Cymene is a constituent of numerous essential oils, with its concentration varying significantly based on plant species, genetics, and environmental conditions.[2] It is particularly abundant in plants of the Lamiaceae family, such as thyme and oregano, where it acts as a direct biosynthetic precursor to the medicinally important phenols thymol and carvacrol.[8][9][10]
| Plant Source | Common Name | Typical p-Cymene Content (%) in Essential Oil | Reference |
| Thymus vulgaris | Thyme | 1.6 - 14.8% | [8] |
| Origanum vulgare | Oregano | 6.1% (in O. dictamnus) | [2] |
| Cuminum cyminum | Cumin | High levels | [7] |
| Eucalyptus spp. | Eucalyptus | Present | [7] |
| Chenopodium ambrosioides | Epazote | Present | [9] |
The Biosynthetic Pathway
The biosynthesis of p-cymene in plants like thyme and oregano is an elegant enzymatic process starting from geranyl diphosphate (GPP), the universal precursor of monoterpenes.[10][11] The pathway was long thought to proceed via sequential dehydrogenation of γ-terpinene. However, recent research has elucidated a more complex mechanism involving cytochrome P450 monooxygenases and a short-chain dehydrogenase/reductase (SDR).[11][12]
-
Cyclization: Geranyl diphosphate (GPP) is first cyclized by a terpene synthase (e.g., TvTPS2 in thyme) to form γ-terpinene.[11]
-
Oxidation: A cytochrome P450 monooxygenase (of the CYP71D subfamily) hydroxylates γ-terpinene, creating an unstable cyclohexadienol intermediate.[11][12]
-
Dehydrogenation & Tautomerism: This intermediate is then dehydrogenated by an SDR to form a ketone. This ketone undergoes keto-enol tautomerism to yield the stable aromatic phenols, thymol or carvacrol.[11][12]
-
Formation of p-Cymene: p-Cymene is formed when the unstable cyclohexadienol intermediate rearranges spontaneously, particularly in the absence of the SDR enzyme.[11] This suggests that the ratio of p-cymene to thymol/carvacrol in the plant may depend on the relative activities and proximity of these enzymes.[11]
Methodologies for Isolation and Synthesis
Extraction from Natural Sources: Steam Distillation
Steam distillation is the most common method for extracting essential oils, including p-cymene, from plant material. The process leverages the volatility of p-cymene to separate it from non-volatile components.
Experimental Protocol: Steam Distillation of Thyme Oil
-
Preparation: Weigh approximately 100 g of dried thyme (Thymus vulgaris) and place it into a 1 L round-bottom flask. Add 500 mL of deionized water.
-
Apparatus Setup: Assemble a steam distillation apparatus. The flask is connected to a steam generator on one side and a condenser on the other. The condenser outlet leads to a collection vessel (e.g., a separatory funnel) to separate the oil and water.
-
Distillation: Heat the flask to boiling and simultaneously pass steam through the plant material. The steam and volatilized essential oil components will travel to the condenser.
-
Condensation & Collection: The vapor mixture condenses into a liquid, which is collected. The process is typically continued for 2-3 hours, or until no more oil is observed in the distillate.
-
Separation: The collected distillate will consist of two phases: an upper layer of essential oil and a lower layer of water (hydrosol). Separate the oil layer using the separatory funnel.
-
Drying: Dry the collected oil over anhydrous sodium sulfate to remove residual water.
-
Analysis: The resulting essential oil can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the p-cymene content.
Chemical Synthesis of p-Cymene
While naturally abundant, industrial-scale production often relies on chemical synthesis to ensure a consistent, high-purity supply.[7]
-
Friedel-Crafts Alkylation: A conventional method involves the alkylation of toluene with isopropanol or propene, catalyzed by strong acids like H₂SO₄ or AlCl₃.[2]
-
Dehydrogenation of Terpenes: A more sustainable approach utilizes renewable feedstocks. Limonene, a major byproduct of the citrus industry, can be catalytically dehydrogenated to p-cymene.[13][14] This is often performed using palladium-on-carbon (Pd/C) catalysts at elevated temperatures.[14] Another starting material is industrial dipentene, a byproduct of turpentine processing.[15][16]
Experimental Protocol: Dehydrogenation of Limonene to p-Cymene [14]
-
Setup: Place limonene (e.g., 20 mL) into a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Catalyst Addition: Carefully add 5% Palladium on charcoal (Pd/C) catalyst (e.g., 0.1 g) to the flask.
-
Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere with constant stirring.
-
Monitoring: Monitor the reaction progress over 3 hours using techniques like GC-MS to observe the conversion of limonene to p-cymene.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the solid Pd/C catalyst.
-
Purification: The resulting liquid, primarily p-cymene, can be purified further by fractional distillation if required.[17]
Key Derivatives of p-Cymene and Their Synthesis
p-Cymene is a valuable starting material for the synthesis of several commercially and scientifically important derivatives.[7]
Carvacrol and Thymol
Carvacrol and thymol are isomeric phenolic derivatives of p-cymene that exhibit potent antimicrobial, antioxidant, and anti-inflammatory properties.[18] They are major components of thyme and oregano oils and are biosynthesized from p-cymene's precursors.[8]
Protocol: Synthesis of Carvacrol from p-Cymene
A common laboratory and industrial synthesis involves the sulfonation of p-cymene followed by alkali fusion. A more direct approach involves the catalytic oxidation of p-cymene.
-
Reaction Setup: In a suitable reactor, dissolve p-cymene in a solvent such as acetonitrile or N,N-dimethylformamide.[19]
-
Catalyst Addition: Add a copper-based catalyst and a co-catalyst like tetramethylpiperidine oxide.[19]
-
Oxidation: While stirring vigorously, introduce compressed air (as the oxidant) into the reaction mixture. The reaction oxidizes the p-cymene directly to carvacrol.[19]
-
Quenching: After the reaction is complete, quench it by adding a 10% sodium bicarbonate solution.[19]
-
Extraction & Purification: Allow the mixture to separate into aqueous and organic phases. Separate the organic phase, distill off the solvent, and purify the resulting crude carvacrol via vacuum distillation.[19]
Ruthenium-Cymene Complexes
In organometallic chemistry, p-cymene serves as an excellent arene ligand for transition metals, most notably ruthenium. The resulting half-sandwich compounds, such as [(η⁶-cymene)RuCl₂]₂, are versatile catalysts and have emerged as a highly promising class of anticancer agents.[4][5] These complexes can be synthesized by reacting ruthenium trichloride with α-phellandrene (a terpene that isomerizes to p-cymene in situ).[5]
Pharmacological Profile and Therapeutic Potential
p-Cymene exhibits a wide spectrum of biological activities, making it a subject of intense research in pharmacology and drug development.[2][3]
Intrinsic Biological Activities
-
Antimicrobial: p-Cymene demonstrates antibacterial, antifungal, and antiviral properties, although its intrinsic activity is often weaker than its derivatives like carvacrol.[2][20] It is effective against various foodborne pathogens and spoilage organisms.[2]
-
Antioxidant: It can reduce oxidative stress by increasing the activity of antioxidant enzymes.[2] This neuroprotective potential has been noted in several studies.[4][21]
-
Anti-inflammatory and Antinociceptive: p-Cymene has shown significant anti-inflammatory and pain-relieving effects in various in vivo models.[2][3]
-
Anticancer: It has demonstrated anticancer effects, including the inhibition of apoptosis and cell cycle arrest.[3] It can also be combined with metals like ruthenium to form organometallic compounds with promising anticancer properties.[4]
The Synergistic Role of p-Cymene
One of the most critical roles of p-cymene is its function as a synergistic agent, particularly in antimicrobial formulations. While its own antimicrobial potency can be moderate, it significantly enhances the activity of potent agents like carvacrol and thymol.[22]
Mechanism of Synergy: The primary antimicrobial action of phenols like carvacrol is the disruption of the bacterial cell membrane.[22] p-Cymene, being highly hydrophobic, inserts itself into the bacterial membrane, causing it to swell and increase in fluidity. This structural perturbation makes it easier for carvacrol or thymol to penetrate the membrane and exert their disruptive effects, leading to cell death at lower concentrations.[22]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. p-Cymene - Wikipedia [en.wikipedia.org]
- 6. aosennewmaterial.com [aosennewmaterial.com]
- 7. nbinno.com [nbinno.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. db-thueringen.de [db-thueringen.de]
- 11. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry-online.com [chemistry-online.com]
- 15. researchgate.net [researchgate.net]
- 16. CN102351633B - A kind of preparation method of p-cymene - Google Patents [patents.google.com]
- 17. Innovative procedure for the sustainable synthesis of p-cymene from renewable sources derived from biomass [innoget.com]
- 18. researchgate.net [researchgate.net]
- 19. CN115448819B - Method for preparing carvacrol from p-cymene - Google Patents [patents.google.com]
- 20. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Health and Safety of 2-Bromo-p-cymene
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Gaps for 2-Bromo-p-cymene
Section 1: Chemical Identity and Physical Properties
Proper identification is the foundation of chemical safety. This compound is a brominated derivative of p-cymene.
| Property | Value | Source |
| Chemical Name | 2-Bromo-1-methyl-4-(1-methylethyl)benzene | |
| Synonyms | 2-Bromo-p-cymol, 2-Bromo-4-isopropyl-1-methylbenzene | |
| CAS Number | 2437-76-5 | |
| Molecular Formula | C₁₀H₁₃Br | |
| Molecular Weight | 213.11 g/mol | |
| Appearance | Colorless liquid (presumed) | General chemical properties |
| Boiling Point | ~152 °C at 760 mmHg | [Various chemical suppliers] |
| Solubility | Insoluble in water; soluble in organic solvents | [General principle for similar compounds] |
Section 2: Hazard Identification and GHS Classification
Due to the absence of a specific GHS classification for this compound, the classification for a structural isomer, 3-Bromo-p-cymene (CAS No. 4478-10-8), is presented as a precautionary indicator of potential hazards.
Precautionary GHS Classification (based on isomer CAS 4478-10-8) [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |
Signal Word: Warning
Hazard Pictograms:
Section 3: Toxicological Profile and Health Effects
While specific toxicological data for this compound is limited, the following potential health effects can be inferred from its chemical structure and the hazards of related compounds.
-
Acute Toxicity: Harmful if swallowed.[1] Ingestion may cause irritation of the mouth and stomach.[2]
-
Skin Irritation: Causes skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[1]
-
Aspiration Hazard: While not explicitly classified, structurally similar compounds like p-cymene present an aspiration hazard.[3][4] If swallowed, the liquid can enter the lungs and cause chemical pneumonitis.[3]
-
Chronic Effects: The long-term health effects of this compound have not been extensively studied. Brominated aromatic compounds as a class can have persistent effects and may bioaccumulate.[5]
Section 4: Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Static Control: Take precautionary measures against static discharge, as flammable vapors may be present.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat, sparks, and open flames.[6]
-
Store separately from incompatible materials such as strong oxidizing agents.[6]
Section 5: Emergency Procedures
Rapid and appropriate response in an emergency is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[6][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6] |
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure adequate ventilation, if safe to do so.
-
Contain: Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Section 6: Disposal Considerations
This compound and any contaminated materials should be disposed of as hazardous waste. Do not dispose of down the drain or in regular trash. Contact your institution's environmental health and safety department for guidance on proper disposal procedures.
Section 7: Chemical Reactivity and Stability
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides and hydrogen bromide gas.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]
- Various Chemical Suppliers.
- General Chemical Principles.
-
ResearchGate. (2018). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]
Sources
Reactivity of the carbon-bromine bond in 2-Bromo-p-cymene
An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-Bromo-p-cymene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile aromatic halide that serves as a pivotal building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its utility is fundamentally derived from the reactivity of its carbon-bromine (C-Br) bond, which acts as a versatile functional "handle" for a wide array of chemical transformations. This guide provides a comprehensive exploration of the C-Br bond's reactivity in this compound, detailing its role in foundational reactions such as Grignard reagent formation and, most critically, in modern palladium-catalyzed cross-coupling reactions. By synthesizing mechanistic principles with field-proven experimental protocols, this document serves as an authoritative resource for scientists seeking to leverage this scaffold in the design and synthesis of complex molecular architectures and novel therapeutic agents.
Introduction: The Strategic Importance of this compound
The p-cymene (1-isopropyl-4-methylbenzene) scaffold is a naturally occurring monoterpene found in numerous essential oils and is recognized for its intrinsic biological and pharmacological properties, including antioxidant, anti-inflammatory, and analgesic effects.[1] The introduction of a bromine atom at the 2-position of this scaffold creates this compound, a strategically vital intermediate. The C(sp²)–Br bond is characterized by its moderate bond dissociation energy, rendering it sufficiently stable for isolation and handling yet labile enough to participate in a diverse range of high-yield chemical reactions. This reactivity makes this compound an ideal electrophilic partner in reactions that form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, which are the cornerstones of modern drug discovery and development.[2]
The ability to selectively functionalize the p-cymene core via its bromo-derivative allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound, fine-tuning its potency, selectivity, and pharmacokinetic profile.
Synthesis of this compound: Electrophilic Aromatic Substitution
The most direct and common method for synthesizing this compound is through the electrophilic aromatic bromination of p-cymene. The isopropyl and methyl groups are ortho-, para-directing activators. Due to steric hindrance from the bulky isopropyl group, the bromine is directed primarily to the position ortho to the isopropyl group.
Causality Behind Experimental Choices:
-
Brominating Agent: Molecular bromine (Br₂) is the electrophile source.
-
Solvent: A non-polar, inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is used to dissolve the reactants without participating in the reaction.
-
Catalyst: While the ring is activated, a Lewis acid catalyst like iron(III) bromide (FeBr₃) is often used to polarize the Br-Br bond, creating a more potent electrophile ("Br⁺") and accelerating the reaction.
-
Conditions: The reaction is typically run at or below room temperature to control selectivity and prevent over-bromination. It is often performed in the dark to prevent the initiation of radical side reactions.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-cymene (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous iron(III) bromide (FeBr₃, 0.05 equiv) to the stirred solution.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 equiv) in CH₂Cl₂. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C. The characteristic reddish-brown color of bromine should fade as it is consumed.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, slowly quench the mixture by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Core Reactivity of the Carbon-Bromine Bond
The C-Br bond in this compound is the molecule's reactive center. Its moderate bond strength and the polarizability of bromine make it an excellent leaving group in two major classes of reactions: organometallic reagent formation and transition-metal-catalyzed cross-couplings.
Grignard Reagent Formation: Creating a Potent Nucleophile
One of the most fundamental transformations of an aryl bromide is its conversion into a Grignard reagent. This reaction inverts the polarity of the carbon atom, transforming it from an electrophilic site into a powerful nucleophilic one.
Mechanism: The reaction proceeds via an oxidative insertion of magnesium metal into the C-Br bond. This requires an anhydrous, aprotic solvent, typically an ether like tetrahydrofuran (THF) or diethyl ether, which stabilizes the resulting Grignard reagent (R-Mg-Br).[3][4]
Caption: Workflow for Grignard reagent formation and subsequent electrophilic quench.
Detailed Experimental Protocol: Grignard Reagent Formation
-
Setup: Assemble a flame-dried, three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 equiv) and a small crystal of iodine (as an activator) to the flask.[4]
-
Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubble formation.
-
Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[5]
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey-brown solution is the Grignard reagent and should be used immediately.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[2] this compound is an excellent substrate for these reactions due to the C-Br bond's favorable reactivity in the key oxidative addition step.[6][7]
General Catalytic Cycle: Most palladium-catalyzed cross-couplings follow a similar mechanistic pathway involving a Pd(0)/Pd(II) cycle.[8][9]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
The key reactions involving this compound are summarized below.
| Reaction Name | Nucleophile (R'-M) | Key Reagents/Conditions | Bond Formed | Significance in Drug Discovery |
| Suzuki-Miyaura | Boronic Acid/Ester (R'-B(OR)₂) | Pd Catalyst, Ligand, Base (e.g., K₂CO₃, Cs₂CO₃) | C(sp²)-C(sp²) / C(sp³) | Stable, commercially available reagents; high functional group tolerance.[10] |
| Negishi | Organozinc (R'-ZnX) | Pd or Ni Catalyst, Ligand | C(sp²)-C(sp²/sp³) | Highly reactive nucleophiles, mild conditions, excellent for complex fragments.[11][12] |
| Sonogashira | Terminal Alkyne (R'-C≡CH) | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp) | Introduces linear alkyne linkers, important for probing binding pockets. |
| Buchwald-Hartwig | Amine (R'₂NH) | Pd Catalyst, Bulky Phosphine Ligand, Strong Base (e.g., NaOt-Bu) | C(sp²)-N | Direct formation of aryl amines, crucial for many drug scaffolds. |
Detailed Experimental Protocols: Cross-Coupling
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the arylboronic acid (1.2 equiv), a base such as potassium carbonate (K₂CO₃, 2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stirrer.
-
Reagent Addition: Add this compound (1.0 equiv) followed by a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Reaction Execution: Seal the tube and heat the mixture with vigorous stirring at 80-100 °C.
-
Monitoring: Monitor the reaction for completion (typically 4-24 hours) by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
-
Setup: In a glovebox, charge a flame-dried Schlenk tube with the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and a magnetic stirrer.
-
Reagent Addition: Add a solution of this compound (1.0 equiv) in anhydrous THF. Then, add the organozinc reagent (e.g., a solution of R'-ZnCl, 1.5 equiv) dropwise at room temperature.[12]
-
Reaction Execution: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed.
-
Monitoring & Work-up: Follow steps 4 and 5 from the Suzuki protocol, using a saturated aqueous NH₄Cl solution for the initial quench.
-
Purification: Purify the product via column chromatography.
Applications in Drug Development: A Gateway to Molecular Diversity
The true power of this compound in drug discovery lies in its role as a versatile platform for generating libraries of analogues for SAR studies. The p-cymene core provides a biocompatible and structurally relevant starting point, while the C-Br bond serves as the key diversification point.
By employing the cross-coupling reactions detailed above, researchers can rapidly and efficiently introduce a wide variety of substituents at the 2-position. This allows for the systematic probing of a biological target's binding pocket to enhance potency and selectivity. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl ring to explore pi-stacking interactions, while a Buchwald-Hartwig amination could install a hydrogen-bond donor/acceptor group.
Hypothetical SAR Study Workflow
Caption: Logical workflow illustrating the use of this compound in SAR studies.
This strategic functionalization is a cornerstone of modern medicinal chemistry, enabling the transformation of a simple "hit" compound into a highly optimized "lead" or even a clinical candidate.
Conclusion
The reactivity of the carbon-bromine bond in this compound provides a powerful and versatile tool for synthetic and medicinal chemists. Its ability to undergo both classic organometallic transformations and a host of modern palladium-catalyzed cross-coupling reactions makes it an invaluable building block for the construction of complex molecules. A thorough understanding of the principles governing this reactivity, coupled with robust and reproducible experimental protocols, empowers researchers to efficiently generate novel chemical entities, accelerating the discovery and development of next-generation pharmaceuticals.
References
- Benchchem. (n.d.). Application Notes and Protocols: Regioselective Formation of Grignard Reagent from 2-Bromo-6-chlorotoluene.
- Marques, F., F.A., & Appelt, H. R. (2021). Health beneficial and pharmacological properties of p-cymene. PubMed.
- Wikipedia. (n.d.). Negishi coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Syntheses. (n.d.). 2-bromopentane.
- Benchchem. (n.d.). Application Notes and Protocols for (Z)-2-bromo-2-butene in Medicinal Chemistry.
- Vanden Eynde, J. J., et al. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
- ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
- NIH. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- Rettler, C., & Schneider, C. (2021). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing).
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
- Wikipedia. (n.d.). Grignard reagent.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
Sources
- 1. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol and Application Guide for the Suzuki-Miyaura Coupling of 2-Bromo-p-cymene
< APPLICATION NOTE
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group compatibility.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] A key application lies in the construction of biaryl scaffolds, which are prevalent in numerous biologically active molecules.
This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of 2-bromo-p-cymene with various arylboronic acids. This compound is a sterically hindered aryl bromide, and its successful coupling requires careful optimization of reaction parameters. This guide will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide insights into troubleshooting common challenges, thereby empowering researchers in drug development and synthetic chemistry to effectively utilize this powerful transformation.
Mechanism & Key Parameters
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[4][7] This is often the rate-determining step, particularly with sterically hindered or electron-rich aryl halides.
-
Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center.[3][4][5] This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[1][8][9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4][5][7]
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters
-
Catalyst and Ligand: Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand, are commonly used.[4] For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos can significantly improve reaction efficiency.[11][12]
-
Base: The choice of base is crucial for activating the boronic acid.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed.[1][13] The strength and solubility of the base can influence the reaction rate and yield.
-
Solvent: A variety of organic solvents can be used, often in combination with water.[7] Common solvent systems include toluene/water, dioxane/water, and DMF/water. The presence of water is often beneficial for the dissolution of the base and can accelerate the transmetalation step.
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system. Microwave irradiation can also be employed to accelerate the reaction.[14]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the coupling of this compound with phenylboronic acid. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add toluene (5 mL) and deionized water (1 mL) to the reaction flask via syringe.
-
Catalyst Addition: Add the pre-weighed catalyst and ligand to the reaction mixture under a stream of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical conditions and outcomes for the Suzuki coupling of this compound with various arylboronic acids. Yields are highly dependent on the specific substrates and reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 24 | ~80-90 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | THF/H₂O | 80 | 16 | ~88-96 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 20 | ~82-92 |
Note: This data is illustrative and compiled from general knowledge of Suzuki-Miyaura couplings. Actual yields may vary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents | - Use fresh catalyst and ligand.- Ensure proper degassing of the solvent and inert atmosphere setup.- Use freshly distilled or anhydrous solvents. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High reaction temperature | - Thoroughly degas the reaction mixture.[15]- Lower the reaction temperature. |
| Dehalogenation of Aryl Bromide | - Presence of protic impurities- Certain bases or solvents | - Use anhydrous solvents and reagents.- Screen different bases (e.g., K₃PO₄ instead of K₂CO₃).[7] |
| Incomplete Reaction | - Insufficient reaction time or temperature- Steric hindrance | - Increase reaction time or temperature.- Consider using a more active catalyst system (e.g., a more electron-rich and bulky ligand).[11][16] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of sterically hindered biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. This application note provides a comprehensive guide to aid researchers in successfully implementing this important transformation in their synthetic endeavors. The detailed protocol, mechanistic insights, and troubleshooting guide serve as a valuable resource for overcoming common challenges and optimizing reaction outcomes.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Alonso, F., Moglie, Y., & Radivoy, G. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 131(29), 10184–10194. [Link]
-
Couto, C. G., da Silva, A. B. F., & de Lacerda, P. S. S. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(17), 11219–11227. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Vechtomova, Y. L., & Ananikov, V. P. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Semantic Scholar. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Nikoshvili, L., et al. (2017). Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. Chemical Engineering Transactions, 57, 1543-1548. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Selvam, P., & Elangovan, S. P. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 560, 181-189. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ResearchGate. (n.d.). Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Biscoe, M. R., & Watson, D. A. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(4), 2235–2240. [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/OrganicChemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents [organic-chemistry.org]
The Strategic Synthesis of p-Cymene-2-Magnesium Bromide: A Detailed Guide for Researchers in Drug Development
Introduction: The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful tool for the formation of carbon-carbon bonds. This application note provides a comprehensive guide to the synthesis of p-cymene-2-magnesium bromide, a sterically hindered Grignard reagent with growing importance in the synthesis of complex molecular architectures relevant to pharmaceutical development. We will delve into the mechanistic nuances, provide a detailed and optimized protocol for its formation, discuss critical troubleshooting strategies, and explore its application in the synthesis of valuable compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Mechanistic Considerations and the Challenge of Steric Hindrance
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1] In the case of 2-bromo-p-cymene, the reaction is complicated by significant steric hindrance imposed by the bulky isopropyl group ortho to the bromine atom. This steric impediment can hinder the approach of the organic halide to the magnesium surface, often leading to sluggish or failed reactions.
The mechanism is believed to involve a single electron transfer (SET) from the magnesium surface to the aryl halide, forming a radical anion which then collapses to an aryl radical and a bromide anion. The aryl radical subsequently reacts with the magnesium surface to form the organomagnesium species. The steric bulk of this compound increases the activation energy for the initial electron transfer and subsequent steps, making initiation the critical phase of the synthesis.
To overcome these challenges, several strategies are employed:
-
Activation of Magnesium: The passivating layer of magnesium oxide on the surface of the magnesium turnings must be disrupted to expose a fresh, reactive metal surface.[2]
-
Choice of Solvent: Ethereal solvents like tetrahydrofuran (THF) are crucial as they solvate and stabilize the forming Grignard reagent through coordination with the magnesium center.[3] THF is often preferred over diethyl ether for aryl Grignard formation due to its higher boiling point and better solvating ability.
-
Initiation Techniques: For sterically hindered halides, chemical or mechanical activation methods are often necessary to initiate the reaction.
Optimized Protocol for the Synthesis of p-Cymene-2-Magnesium Bromide
This protocol is designed to maximize the yield and purity of p-cymene-2-magnesium bromide by addressing the challenges posed by steric hindrance.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | e.g., Sigma-Aldrich, TCI | Ensure dryness by storing over molecular sieves. |
| Magnesium turnings | >99.5% | e.g., Sigma-Aldrich, Acros | Use freshly opened or activated turnings. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | e.g., Sigma-Aldrich, Acros | Use freshly distilled from sodium/benzophenone. |
| Iodine | Crystal, ACS reagent | e.g., Sigma-Aldrich, Fisher | For activation. |
| 1,2-Dibromoethane | >98% | e.g., Sigma-Aldrich, Acros | Optional, for activation. |
| Argon or Nitrogen gas | High purity | --- | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask, flame-dried under vacuum.
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride).
-
Pressure-equalizing dropping funnel, flame-dried.
-
Magnetic stirrer and stir bar.
-
Inert gas line (Ar or N₂).
-
Heating mantle.
-
Syringes and needles, oven-dried.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of p-cymene-2-magnesium bromide.
Step-by-Step Procedure
-
Glassware Preparation: Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently warm the flask with a heat gun under a stream of inert gas until violet iodine vapors are observed. The disappearance of the iodine color indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Solvent Addition: Add anhydrous THF via a syringe to the flask, sufficient to cover the magnesium turnings.
-
Preparation of Bromide Solution: In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Transfer this solution to the pressure-equalizing dropping funnel.
-
Initiation: Add a small portion (approximately 5-10%) of the this compound solution to the stirred magnesium suspension. The reaction may need to be initiated by gentle warming with a heating mantle. A successful initiation is indicated by the disappearance of the iodine color (if any remains), the formation of a cloudy gray/brown solution, and a gentle reflux of the solvent. If initiation is difficult, a few drops of 1,2-dibromoethane can be added.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure all the magnesium has reacted.
-
Quantification: The concentration of the resulting p-cymene-2-magnesium bromide solution should be determined by titration before use. A common method is titration against a standardized solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.
Titration Protocol for Grignard Reagent Quantification
Accurate determination of the Grignard reagent concentration is critical for stoichiometric control in subsequent reactions.
Materials
-
Anhydrous THF
-
sec-Butanol, anhydrous
-
1,10-Phenanthroline
-
Anhydrous xylene (for preparing sec-butanol solution)
-
Oven-dried glassware (burette, flasks)
Procedure
-
Prepare a standardized solution of approximately 1 M sec-butanol in anhydrous xylene.
-
To a dry, argon-flushed flask containing a stir bar, add a small amount (~1-2 mg) of 1,10-phenanthroline.
-
Add a known volume (e.g., 1.00 mL) of the Grignard solution to be titrated via a syringe.
-
Titrate with the standardized sec-butanol solution until the characteristic color of the phenanthroline-Grignard complex disappears.
-
Calculate the molarity of the Grignard reagent.
Applications in Drug Development
p-Cymene-2-magnesium bromide is a valuable intermediate for the synthesis of various pharmaceutical compounds. Its utility lies in its ability to introduce the sterically encumbered 2-isopropyl-5-methylphenyl moiety, a structural motif found in some biologically active molecules.
Synthesis of Cannabinoid Analogs
One notable application is in the synthesis of cannabidiol (CBD) analogs and other cannabinoids. The p-cymene structure is related to the terpene core of many cannabinoids. By reacting p-cymene-2-magnesium bromide with appropriate electrophiles, novel cannabinoid-like structures can be accessed for investigation as potential therapeutic agents.
Cross-Coupling Reactions
The Grignard reagent can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Negishi, Kumada couplings) to form C-C bonds with aryl, vinyl, or alkyl halides.[4] This allows for the construction of complex biaryl structures or the introduction of the p-cymene fragment into larger drug scaffolds. Such moieties can modulate the lipophilicity and metabolic stability of a drug candidate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface. | Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere. |
| Wet reagents or glassware. | Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. | |
| Low yield of Grignard reagent | Wurtz-type homocoupling of the aryl bromide. | Add the this compound solution slowly and maintain a gentle reflux to keep its concentration low. |
| Incomplete reaction. | Extend the reflux time after the addition is complete. | |
| Dark brown or black solution | Decomposition of the Grignard reagent. | Avoid overheating. Maintain a gentle reflux. Use the reagent immediately after preparation. |
| Presence of impurities in the starting material. | Purify the this compound before use. |
Conclusion
The successful synthesis of p-cymene-2-magnesium bromide, despite the challenges of steric hindrance, is achievable through careful optimization of reaction conditions, particularly magnesium activation and controlled addition of the aryl bromide. This versatile Grignard reagent serves as a valuable building block in the synthesis of complex organic molecules, including potential pharmaceutical agents. The protocols and guidelines presented in this application note provide a solid foundation for researchers to confidently prepare and utilize this important synthetic intermediate in their drug discovery and development programs.
References
-
3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- Panov, D., et al. (2006). Steric Effects of Alkylmagnesium Chlorides in the Grignard Reaction with Silanes. Journal of Organometallic Chemistry, 691(26), 5674-5678.
-
Grignard reagent - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
- Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Deriv
-
Pharmaceutical syntheses featuring the Grignard reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc. Retrieved from [Link]
- Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes. (2024). Dalton Transactions, 53(41), 16843-16848.
- Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. (2022). Biotechnology for Biofuels and Bioproducts, 15(1), 126.
- Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. (2002). Molecules, 7(3), 350-358.
-
New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. (n.d.). LMU. Retrieved from [Link]
-
Magnesium-Halogen Exchange. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
- Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. (2022). Biotechnology for Biofuels and Bioproducts, 15(1), 126.
-
Organic Chemistry Short Notes. (n.d.). Scribd. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of 5-Bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Challenge and Opportunity of 2-Bromo-p-cymene
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-p-cymene
This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the palladium-catalyzed cross-coupling reactions of this compound. This sterically hindered aryl bromide serves as a valuable scaffold, and its effective functionalization is key to synthesizing a wide array of complex molecules. This guide moves beyond simple procedural lists to explain the fundamental principles and rationale behind protocol design, ensuring robust and reproducible outcomes.
p-Cymene is a naturally occurring aromatic organic compound, and its derivatives are of significant interest in the pharmaceutical and materials science sectors. This compound, in particular, is a critical building block for introducing the substituted cymene moiety into larger, more complex structures.
The primary challenge in the cross-coupling of this compound lies in its structure. The bromine atom is positioned ortho to a bulky isopropyl group, which creates significant steric hindrance. This bulkiness can impede the initial, crucial step of the catalytic cycle: the oxidative addition of the aryl bromide to the palladium(0) center.[1][2] Consequently, standard cross-coupling conditions often result in low yields or fail entirely.
Success hinges on the rational selection of a catalyst system—specifically, the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species, which is sterically less demanding and electronically more favorable for engaging with hindered substrates like this compound.[3] This guide details optimized protocols for several key cross-coupling reactions tailored to overcome this steric challenge.
The Palladium Catalytic Cycle: A Universal Mechanism
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate. This is often the rate-limiting step, especially for sterically hindered substrates.[5]
-
Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the halide.[5]
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for synthesizing biaryl compounds.[6]
Core Principle : This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide.[6] A base is required to activate the boronic acid, facilitating the transmetalation step.[6] For sterically hindered substrates, the choice of a bulky, electron-rich ligand is critical to promote the challenging oxidative addition and reductive elimination steps.[1][3][7]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a robust starting point for creating biaryl structures derived from p-cymene.
1. Reagent Preparation and Setup:
- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 213 mg).
- Add phenylboronic acid (1.2 mmol, 146 mg).
- Add potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg) as the base.
- Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 23 mg) and a bulky phosphine ligand (e.g., SPhos, 0.055 mmol, 23 mg).
2. Reaction Execution:
- Add 5 mL of anhydrous toluene to the flask.
- Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
- Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.
3. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Table 1: Recommended Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, stable Pd(0) or Pd(II) pre-catalysts that are readily reduced in situ to the active Pd(0) species. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich biaryl monophosphine ligands are essential to accelerate oxidative addition and reductive elimination for this sterically hindered substrate.[3] |
| Base | K₃PO₄ or K₂CO₃ | Moderately strong inorganic bases that effectively activate the boronic acid without causing significant side reactions.[3] |
| Solvent | Toluene, Dioxane, or THF/H₂O | Aprotic solvents are generally effective. A small amount of water can sometimes accelerate the reaction.[8] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barrier for the sterically demanding oxidative addition step. |
| Catalyst Loading | 1-5 mol% Pd | A higher loading may be necessary compared to unhindered substrates to achieve reasonable reaction rates. |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides.[9] This reaction has largely replaced harsher classical methods.
Core Principle : The reaction follows the general palladium catalytic cycle, but the transmetalation step involves a metal amide intermediate formed by the deprotonation of the amine coupling partner.[9] This necessitates a strong, non-nucleophilic base. The choice of ligand is again crucial to accommodate the steric bulk of both the aryl halide and the amine.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
1. Reagent Preparation and Setup:
- In a glovebox or under a strictly inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to a dry Schlenk flask.
- Add the palladium pre-catalyst (e.g., Xantphos Pd G3, 0.02 mmol, 19 mg). Note: Using a pre-catalyst simplifies handling.
- Add this compound (1.0 mmol, 213 mg).
- Add 4 mL of anhydrous toluene.
2. Reaction Execution:
- Add morpholine (1.2 mmol, 105 µL) to the mixture.
- Seal the flask and heat to 100 °C with vigorous stirring for 4-18 hours.
- Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
3. Work-up and Purification:
- Cool the reaction to room temperature.
- Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
- Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
- Purify by column chromatography.
Table 2: Recommended Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ or Pd G3/G4 Pre-catalysts | Pre-catalysts are often preferred for air-sensitive ligand systems and offer high reactivity. |
| Ligand | XantPhos, Josiphos, or Buchwald biaryl ligands | These ligands possess the necessary steric bulk and bite angles to facilitate the C-N reductive elimination step. XantPhos is noted for its effectiveness with a range of substrates.[10][11] |
| Base | NaOtBu, KOtBu, or LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine and form the active amide species.[12] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are required to prevent quenching of the strong base. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically needed to drive the reaction to completion. |
Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, providing direct access to arylacetylene structures.[13]
Core Principle : This reaction is unique in that it typically employs a dual-catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (usually CuI).[14][15] The copper facilitates the deprotonation of the alkyne and forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[13] An amine serves as both the base and, frequently, the solvent.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Caption: Typical experimental workflow for a Sonogashira coupling reaction.
1. Reagent Preparation and Setup:
- To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg) and copper(I) iodide (CuI, 0.06 mmol, 11 mg).
- Add this compound (1.0 mmol, 213 mg).
- Add 5 mL of anhydrous triethylamine (Et₃N) or a mixture of THF and diisopropylamine.
2. Reaction Execution:
- Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the stirring mixture.
- Heat the reaction to 60-70 °C. The reaction is often complete in 2-6 hours.
- Monitor for the disappearance of the starting material by TLC or GC-MS.
3. Work-up and Purification:
- Cool the mixture to room temperature and dilute with diethyl ether.
- Filter the mixture through a pad of celite to remove the amine hydrobromide salts.
- Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate.
- Purify the residue by column chromatography to obtain the desired 2-alkynyl-p-cymene derivative.
Table 3: Recommended Parameters for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale & Causality |
| Palladium Source | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Robust, commercially available catalysts that are highly effective for this transformation. |
| Copper Co-catalyst | CuI (Copper(I) Iodide) | Essential for the formation of the copper acetylide intermediate, which dramatically accelerates the transmetalation step.[13][16] |
| Base | Et₃N, i-Pr₂NH, or piperidine | Acts as both a base to deprotonate the alkyne and as a solvent. Also serves as a ligand for the copper species.[14] |
| Solvent | Amine (neat) or co-solvent like THF/DMF | Using the amine base as the solvent is common. A co-solvent can be used to improve solubility. |
| Temperature | Room Temp to 80 °C | The reaction is often facile and can proceed under milder conditions than Suzuki or Buchwald-Hartwig couplings. |
References
- Hussain, D. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Denmark, S. E., et al. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH.
- Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
- Benchchem. Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene. Benchchem.
- Szostak, M., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Zhang, T., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Wikipedia. Buchwald–Hartwig amination. Wikipedia.
- Benchchem. Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. Benchchem.
- Yin, J., & Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
- Wikipedia. Sonogashira coupling. Wikipedia.
- J&K Scientific LLC. Sonogashira Cross-Coupling. J&K Scientific LLC.
- Cano, R., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- International Journal of Advanced Chemistry Research. Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scite.ai [scite.ai]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
Application Notes & Protocols: 2-Bromo-p-cymene as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-bromo-p-cymene's application as a pivotal precursor in pharmaceutical synthesis. We delve into the strategic importance of the p-cymene scaffold, detail the synthesis of the brominated intermediate, and present validated, step-by-step protocols for its conversion into high-value pharmaceutical building blocks. The focus is on robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorses in modern medicinal chemistry.[1] Each protocol is supplemented with expert insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of the p-Cymene Scaffold
The p-cymene (4-isopropyltoluene) framework is a privileged scaffold in medicinal chemistry. Derived from natural sources like the essential oils of cumin and thyme, its substituted derivatives exhibit a wide range of biological activities.[2][3] The isopropyl and methyl groups provide a defined steric and lipophilic profile that can be crucial for molecular recognition and binding to biological targets.
Direct functionalization of p-cymene can be challenging due to multiple reactive C-H bonds. Therefore, the introduction of a directing group, such as a bromine atom, provides a reliable chemical handle for precise, regioselective modifications. This compound emerges as a highly versatile and cost-effective starting material for constructing complex molecular architectures. Its utility lies in its ability to participate in a variety of powerful bond-forming reactions to generate key intermediates for Active Pharmaceutical Ingredients (APIs).
This guide will focus on the two most impactful transformations of this compound:
-
Carbon-Carbon (C-C) Bond Formation: Creating biaryl structures, which are prevalent in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[4][5]
-
Carbon-Nitrogen (C-N) Bond Formation: Synthesizing substituted anilines and heteroarylamines, a motif found in a vast number of pharmaceuticals.[6][7]
Synthesis and Characterization of this compound
The most common and scalable synthesis of this compound involves the electrophilic aromatic substitution (bromination) of p-cymene. The reaction is typically performed using a bromine source in the presence of a Lewis acid or without a catalyst, relying on the activating nature of the alkyl groups on the aromatic ring.
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[8][9] For this compound, this reaction opens the door to a vast array of biaryl and heteroaryl-aryl structures, which are key components of many pharmaceutical agents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (2-3 mol%) or Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture, degassed
-
Inert gas supply (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Expert Insights & Rationale
-
Catalyst Choice: Pd(dppf)Cl₂ is often preferred for its robustness and effectiveness with a broad range of substrates, including heteroaryl boronic acids.[8] The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle.
-
Base Selection: An aqueous inorganic base like K₂CO₃ is crucial. It facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[9]
-
Solvent System: The use of a water-miscible organic solvent like 1,4-dioxane is common as it helps to dissolve both the organic starting materials and the inorganic base, creating a homogenous or effectively biphasic system where the reaction can proceed efficiently.[10] Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.
Data Presentation: Representative Suzuki Couplings
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 90 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 90 | 92 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 100 | 85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 90 | 88 |
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structures in pharmaceuticals.[6][11] This palladium-catalyzed reaction allows for the formation of C-N bonds under conditions that tolerate a wide variety of functional groups, making it a go-to method in drug discovery.[12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is suitable for coupling this compound with a range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or a pre-formed palladacycle
-
Ligand: A sterically hindered phosphine ligand like Xantphos or RuPhos (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
-
Inert gas supply (Argon or Nitrogen)
-
Standard Schlenk line glassware or sealed tubes
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or sealable vial.
-
Reagent Addition: Add this compound and the anhydrous solvent. Stir for a few minutes to allow for catalyst pre-formation. Finally, add the amine.
-
Inert Atmosphere: Seal the vessel securely. If not performed in a glovebox, ensure the vessel is purged with inert gas.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Expert Insights & Rationale
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand is critical.[13] Sterically hindered, electron-rich biaryl phosphine ligands (like RuPhos) or bidentate ligands with a wide bite angle (like Xantphos) are highly effective. They promote the crucial reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope.[6]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine (or the N-H bond in the Pd-amine complex) without competing as a nucleophile.[12] For more sensitive substrates, a weaker base like Cs₂CO₃ may be used.
-
Solvent and Atmosphere: The reaction is highly sensitive to oxygen and water. Anhydrous solvents and a rigorously maintained inert atmosphere are essential for catalyst longevity and reproducible results.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Ligand | Base | Temp (°C) | Yield (%) |
| 1 | Morpholine | Xantphos | Cs₂CO₃ | 110 | 91 |
| 2 | Aniline | RuPhos | NaOtBu | 100 | 87 |
| 3 | n-Butylamine | Xantphos | NaOtBu | 100 | 89 |
| 4 | Indole | Xantphos | Cs₂CO₃ | 110 | 78 |
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig C-N coupling.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of diverse pharmaceutical intermediates. Its true potential is unlocked through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination protocols detailed in this guide provide reliable and adaptable methods for constructing complex molecules containing the valuable p-cymene scaffold. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively leverage this compound to accelerate drug discovery and development programs.
References
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society.
- Pathway for the biosynthesis of thymol and carvacrol from terpinene and p-cymene. ResearchGate.
- Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC - NIH.
- Method for preparing carvacrol from p-cymene. Google Patents.
- The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. PMC - NIH.
- Biosynthesis of the phenolic monoterpenes, thymol and carvacrol, by terpene synthases and cytochrome P450s in oregano and thyme. Source Not Available.
- The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. PubMed.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- Application Notes: The Role of 2-Bromotoluene Derivatives in the Synthesis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs). Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-isopropylpyrazine. Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source Not Available.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Recent Advances in the Synthesis of Ibuprofen and Naproxen. MDPI.
- Pharmaceutical Substances. Source Not Available.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Source Not Available.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. Pharmaceutical Substances [ps-insights.thieme.com]
- 2. db-thueringen.de [db-thueringen.de]
- 3. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-p-cymene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to performing the Mizoroki-Heck reaction using 2-bromo-p-cymene as the aryl halide substrate. As a sterically hindered aryl bromide, successful coupling requires careful consideration of reaction parameters to achieve optimal yields. These notes offer insights into the rationale behind procedural steps, present a robust starting protocol, and discuss key optimization strategies.
Introduction: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This carbon-carbon bond-forming reaction is valued for its versatility and tolerance of a wide array of functional groups.[3] The general transformation is depicted below:
Scheme 1: Generalized Mizoroki-Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Considerations for this compound
The structure of this compound presents a degree of steric hindrance around the C-Br bond due to the adjacent isopropyl and methyl groups. This can slow the rate of oxidative addition and may require more forcing reaction conditions (e.g., higher temperatures, more active catalysts) compared to less hindered aryl bromides.
Optimizing Reaction Conditions
The success of the Heck reaction is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides starting points for the reaction of this compound.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂ (Palladium(II) acetate) | A common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. [4] |
| Ligand | PPh₃ (Triphenylphosphine), P(o-tol)₃ (Tri(o-tolyl)phosphine) | Phosphine ligands stabilize the Pd(0) catalyst. For sterically hindered substrates, bulkier electron-rich phosphines like P(o-tol)₃ can sometimes improve reaction rates. [5] |
| Base | NEt₃ (Triethylamine), K₂CO₃ (Potassium carbonate), NaOAc (Sodium acetate) | An organic amine base like triethylamine or an inorganic base is required to neutralize the HBr generated and regenerate the Pd(0) catalyst. [6]The choice of base can influence the reaction rate and side product formation. |
| Solvent | DMF (N,N-Dimethylformamide), Acetonitrile, Toluene | A polar aprotic solvent like DMF is often effective as it helps to dissolve the reactants and stabilize the catalytic species. [5] |
| Temperature | 80-140 °C | Higher temperatures are often necessary for less reactive aryl bromides, especially those with steric hindrance. [7]The optimal temperature should be determined experimentally to balance reaction rate with catalyst decomposition. [8] |
| Alkene | Styrene, n-butyl acrylate, or other electron-deficient alkenes | Electron-deficient alkenes are generally more reactive in the Heck reaction. The choice of alkene will determine the structure of the final product. |
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a starting point for the reaction. Optimization may be necessary to achieve the desired yield and purity.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere. [8]3. Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous DMF (e.g., 5 mL) via syringe. Stir the mixture until the catalyst and ligand have dissolved.
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv), styrene (e.g., 1.5 mmol, 1.5 equiv), and triethylamine (e.g., 2.0 mmol, 2.0 equiv) to the reaction mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours. [8]7. Workup: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Experimental Workflow
The following diagram outlines the general workflow for setting up and performing the Heck reaction.
Caption: General workflow for the Heck reaction.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or gives low conversion, consider increasing the reaction temperature in increments of 10-20 °C. Alternatively, a more active ligand system or a different base may be required. Ensure all reagents are pure and solvents are anhydrous. [8]* Side Reactions: Homocoupling of the aryl halide can be a side reaction, especially at higher temperatures. The addition of a suitable phosphine ligand can often suppress this pathway. [8]* Catalyst Decomposition: If the reaction mixture turns black (indicating palladium black formation), it is a sign of catalyst decomposition. This can be caused by excessively high temperatures or the presence of oxygen. [8]
Safety Considerations
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents such as DMF are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Stephan, D. W. (2014). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Zhang, Y., et al. (2017). On-Surface Heck Reaction of Aryl Bromides with Alkene on Au(111) with Palladium as Catalyst. Organic Letters - ACS Publications. [Link]
-
Elazab, H. A., et al. (2020). Optimizing the reaction conditions for Heck reaction at di®erent ratios of Pd/CuO. ResearchGate. [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
-
Testbook. (n.d.). Heck Reaction: Definition, Mechanism, Types, stereoselectivity. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). Highly Selective Palladium-Catalyzed Heck Reactions of Aryl Bromides with Cycloalkenes. Organic Letters - ACS Publications. [Link]
-
Albert, J., et al. (2012). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. ACS Publications. [Link]
-
SATHEE CUET. (n.d.). Chemistry Heck Reaction. [Link]
-
Cortés-Borda, D., et al. (2018). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development - ACS Publications. [Link]
-
The Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
MDPI. (2011). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. [Link]
-
The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. [Link]
-
Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
Wipf Group. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. byjus.com [byjus.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-p-cymene with Terminal Alkynes
Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with high efficiency.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling between 2-bromo-p-cymene, a sterically demanding aryl bromide, and various terminal alkynes. We delve into the mechanistic underpinnings, explain the causality behind experimental choices, and provide a robust, step-by-step protocol designed for reproducibility and high yields. The p-cymene scaffold, a common motif in natural products, coupled with the versatility of the alkyne functional group, makes this transformation particularly valuable for generating novel molecular architectures in medicinal chemistry and materials science.[2][3]
Scientific Foundation and Mechanistic Overview
The Sonogashira reaction is a powerful transition-metal-catalyzed process that couples terminal alkynes with aryl or vinyl halides.[4][5] The reaction was independently discovered by Cassar, Heck, and Sonogashira in 1975, with Sonogashira's method gaining prominence due to its use of a copper(I) co-catalyst, which allows for significantly milder reaction conditions.[4]
The reaction proceeds through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7][8] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for specific substrates.
-
The Palladium Cycle: The primary catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl bromides.[9]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a copper(I) acetylide species.[10] This step is crucial as it activates the alkyne for the subsequent step.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex. This key step, known as transmetalation, regenerates the copper catalyst and forms a palladium(II)-alkynyl intermediate.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II)-alkynyl complex, which forms the desired C-C bond of the product (a 2-alkynyl-p-cymene derivative) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
A common side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[11] This is often minimized by maintaining strictly anaerobic (oxygen-free) conditions. Copper-free Sonogashira protocols have also been developed to circumvent this issue entirely.[12][13]
Experimental Design: The Rationale Behind Component Selection
The success of the Sonogashira coupling, especially with a moderately hindered substrate like this compound, depends on the judicious selection of each reaction component.
| Component | Example(s) | Role & Rationale |
| Aryl Halide | This compound | The electrophilic partner. Reactivity follows the trend I > Br > Cl.[4][7] Aryl bromides offer a good balance of reactivity and stability/cost. The isopropyl and methyl groups on the cymene ring introduce steric hindrance that may slow the oxidative addition step. |
| Terminal Alkyne | Phenylacetylene, 1-Octyne | The nucleophilic partner after deprotonation. A wide range of functional groups are tolerated.[14] |
| Palladium Pre-catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The source of the active Pd(0) catalyst. Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are often more air-stable and are reduced in situ to Pd(0).[15] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne by forming a copper acetylide intermediate, facilitating transmetalation at lower temperatures.[5][16] |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium center, preventing precipitation as palladium black. It modulates the reactivity and stability of the catalyst. More electron-rich and bulky ligands can be used for challenging substrates.[17][18] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Neutralizes the HBr formed during the reaction and facilitates the deprotonation of the terminal alkyne. Can often serve as the solvent or co-solvent.[19][20] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes the reactants and catalyst system. Must be anhydrous and deoxygenated to ensure catalyst longevity and prevent side reactions. |
| Atmosphere | Nitrogen (N₂), Argon (Ar) | An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling (Glaser) of the alkyne.[20] |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne.
3.1 Materials and Equipment
-
Chemicals: this compound (≥98%), Terminal alkyne (≥98%), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI, ≥99.9%), Triethylamine (Et₃N, anhydrous, ≥99.5%), Tetrahydrofuran (THF, anhydrous, ≥99.9%), Diethyl ether, Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄ or MgSO₄, Silica gel for column chromatography, TLC plates (silica gel 60 F₂₅₄).
-
Equipment: Schlenk flask or three-neck round-bottom flask, Magnetic stirrer and stir bar, Heating mantle with temperature controller, Condenser, Schlenk line or manifold for inert gas, Syringes and needles, Rotary evaporator, Glassware for work-up and chromatography.
3.2 Safety Precautions
-
General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards: Palladium catalysts are toxic and should be handled with care. Anhydrous solvents like THF can form explosive peroxides; use freshly opened bottles or tested solvent. Triethylamine is a corrosive and flammable base with a strong odor.
-
Reaction Hazards: The reaction can be exothermic, especially on a larger scale.[21][22] Ensure adequate cooling and controlled addition of reagents if scaling up. The reaction is performed under an inert atmosphere; ensure all connections are secure to prevent air leaks.
3.3 Step-by-Step Procedure
-
Reaction Setup: Assemble a dry Schlenk flask containing a magnetic stir bar. Attach a condenser and connect the flask to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an anaerobic environment.
-
Reagent Addition: Under a positive pressure of Argon, add to the flask:
-
This compound (1.0 eq., e.g., 1.0 mmol, 213 mg)
-
Dichlorobis(triphenylphosphine)palladium(II) (0.025 eq., 2.5 mol%, 17.5 mg)
-
Copper(I) iodide (0.05 eq., 5.0 mol%, 9.5 mg)
-
-
Solvent and Reagent Injection:
-
Add anhydrous, degassed THF (e.g., 5 mL) and anhydrous triethylamine (e.g., 2.0 eq., 2.0 mmol, 0.28 mL) via syringe.
-
Stir the mixture for 5 minutes to allow the solids to dissolve/distribute.
-
Add the terminal alkyne (1.2 eq., e.g., 1.2 mmol) dropwise via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-65 °C (reflux temperature of THF).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the this compound is consumed (typically 4-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (e.g., 20 mL).
-
Filter the mixture through a short plug of Celite® to remove the palladium and copper salts, washing the plug with additional diethyl ether.[7][23]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Expected Results & Troubleshooting
Using the protocol above, a range of terminal alkynes can be successfully coupled with this compound. Below are representative results to guide expectations.
| Entry | Terminal Alkyne | Product | Typical Yield |
| 1 | Phenylacetylene | 1-Isopropyl-4-methyl-2-(phenylethynyl)benzene | 85-95% |
| 2 | 1-Octyne | 2-(Oct-1-yn-1-yl)-1-isopropyl-4-methylbenzene | 75-85% |
| 3 | Trimethylsilylacetylene | ((4-Isopropyl-3-methylphenyl)ethynyl)trimethylsilane | 80-90% |
| 4 | Propargyl alcohol | 3-(4-Isopropyl-3-methylphenyl)prop-2-yn-1-ol | 70-80% |
Troubleshooting Guide:
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure strictly anaerobic and anhydrous conditions. Use fresh, high-purity catalysts and solvents. Degas solvents thoroughly before use.
-
-
Formation of Black Precipitate (Palladium Black):
-
Cause: Catalyst decomposition.
-
Solution: Ensure sufficient ligand is present. If using a ligand-free palladium source, add PPh₃ (2-4 mol% relative to Pd).
-
-
Significant Alkyne Homocoupling (Diyne Formation):
-
Cause: Presence of oxygen.
-
Solution: Improve the degassing procedure and maintain a robust inert atmosphere throughout the reaction. Alternatively, consider a copper-free protocol.[12]
-
-
Reaction Stalls:
Conclusion
The Sonogashira coupling provides a reliable and versatile method for the synthesis of 2-alkynyl-p-cymene derivatives. By carefully controlling the reaction parameters—particularly the exclusion of oxygen and moisture—and understanding the role of each component, researchers can achieve high yields even with moderately challenging substrates like this compound. The protocols and insights provided herein serve as a robust starting point for the exploration of novel chemical space relevant to drug discovery and advanced materials development.
References
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
-
The Sonogashira coupling reaction mechanism. ResearchGate. [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. National Institutes of Health. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara, Department of Chemistry and Biochemistry. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. ResearchGate. [Link]
-
Sonogashira coupling in natural product synthesis. ResearchGate. [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Semantic Scholar. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of C-N Bond Formation
An Application Guide to the Palladium-Catalyzed C-N Cross-Coupling of 2-Bromo-p-cymene
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction's broad substrate scope and tolerance for various functional groups have rendered traditional, harsher methods like the Ullmann condensation or nucleophilic aromatic substitution largely obsolete for many applications.[1][4]
This guide provides an in-depth technical overview and a detailed protocol for the Buchwald-Hartwig amination of this compound. This particular substrate serves as an excellent model for the coupling of a moderately sterically hindered aryl bromide. The insights and methodologies presented are designed for researchers, scientists, and drug development professionals seeking to leverage this critical transformation.
Mechanism and Guiding Principles
A fundamental understanding of the catalytic cycle is paramount for successful application and troubleshooting. The reaction is a synergistic interplay between the palladium catalyst, a phosphine ligand, a base, and the coupling partners. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which is often generated in situ from a more stable Pd(II) or Pd(0) precatalyst.[2][6] This electron-rich metal center inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This step is typically the rate-determining step of the overall cycle.[7] For aryl halides, the general order of reactivity is I > Br > Cl, reflecting the corresponding C-X bond strengths.[6][8]
-
Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) complex. Subsequently, a base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so nucleophilic as to engage in competitive side reactions. Sodium tert-butoxide (NaOtBu) is the most commonly employed base for this purpose.[6]
-
Reductive Elimination : This final step involves the formation of the new C-N bond as the desired arylamine product is expelled from the palladium coordination sphere. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of various primary and secondary amines with this compound.
Materials and Equipment
-
Aryl Halide : this compound (1.0 equiv.)
-
Amine : Primary or secondary amine (1.2 equiv.)
-
Palladium Source : Pd₂(dba)₃ (1 mol%) or a suitable pre-catalyst like BrettPhos Pd G4 (2 mol%)[5]
-
Ligand : A bulky biarylmonophosphine ligand such as BrettPhos or DavePhos (2.2 mol% if using Pd₂(dba)₃)[2][10]
-
Base : Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Solvent : Anhydrous toluene or 1,4-dioxane (degassed)
-
Equipment : Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), syringes, standard glassware for workup, silica gel for chromatography.
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere) : To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the palladium source, the phosphine ligand (if not using a pre-catalyst), and the sodium tert-butoxide. The handling of solid reagents should be performed quickly in the air or preferably within a glovebox.
-
Evacuation and Backfilling : Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a completely inert atmosphere.[11]
-
Solvent and Reagent Addition : Add the degassed anhydrous solvent (e.g., toluene, ~0.1 M concentration relative to the aryl halide) via syringe. Stir the mixture for 5-10 minutes. This pre-stirring allows for the formation of the active catalytic complex.
-
Substrate Addition : Add the this compound (liquid) via syringe, followed by the amine coupling partner. If the amine is a solid, it can be added in step 1 with the other solids.
-
Heating and Monitoring : Immerse the reaction flask in a preheated oil bath (typically 80-110 °C).[6] Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-24 hours.
-
Reaction Work-up : Once the reaction is complete (indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification : Filter the diluted mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure N-arylated product.
Optimization and Data
Achieving high yields in Buchwald-Hartwig amination often requires optimization of key parameters. The choice of ligand, base, and solvent can have a profound impact on the reaction outcome, especially with challenging substrates.
Table 1: Guide to Reaction Parameter Optimization
| Parameter | Standard Choice | Alternative Options | Rationale & Considerations |
| Ligand | BrettPhos, DavePhos | JohnPhos, XPhos, Josiphos-type ligands | Ligand choice is paramount. Bulky, electron-rich monophosphine ligands are generally superior for aryl bromides. BrettPhos is often effective for primary amines.[2][10] |
| Base | NaOtBu | K₃PO₄, LiHMDS, K₂CO₃ | NaOtBu is a strong, effective base. For substrates with base-sensitive functional groups (e.g., esters), weaker bases like K₃PO₄ or K₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[2][5] |
| Solvent | Toluene, 1,4-Dioxane | THF, t-BuOH, CPME | Solvent choice affects solubility and reaction rate. Toluene and dioxane are broadly effective.[6][12] Ethereal solvents are common, but alcohols like t-BuOH can also be used.[5] |
| Temperature | 80-110 °C | Room Temp to 120 °C | Most reactions require heating to achieve a reasonable rate.[6] Highly active catalyst systems may allow for reactions at lower temperatures. |
Table 2: Expected Reactivity with this compound
The following data is predictive, based on established principles for the coupling of moderately hindered aryl bromides. Actual yields may vary.
| Amine Class | Example Amine | Expected Yield Range | Key Considerations |
| Primary Aliphatic | n-Hexylamine | 85-95% | Generally high reactivity. |
| Secondary Aliphatic | Diethylamine | 80-90% | Slightly lower reactivity than primary amines due to increased steric bulk. |
| Primary Aryl | Aniline | 75-90% | Good reactivity, but diarylation can be a side reaction if ammonia is used.[13] |
| Secondary Cyclic | Morpholine | 90-98% | Cyclic secondary amines are often excellent coupling partners.[6] |
| Amides | Benzamide | 60-80% | Can be challenging; often requires specific ligands and weaker bases to prevent decomposition.[6] |
Troubleshooting and Workflow Optimization
Even with robust protocols, challenges can arise. Low conversion, catalyst decomposition, and side reactions are common issues.
-
Issue: No or Low Conversion :
-
Cause : Inactive catalyst. This can result from impure reagents, insufficient degassing (oxygen contamination), or poor quality solvent.
-
Solution : Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Verify the integrity of the inert atmosphere setup. Consider using a fresh bottle of palladium catalyst or ligand.
-
-
Issue: Hydrodehalogenation Side Product :
-
Cause : The aryl bromide is reduced to the corresponding arene (p-cymene). This can occur in the presence of trace water or if the reductive elimination step is slow.
-
Solution : Ensure strictly anhydrous conditions. A change in ligand to one that promotes faster reductive elimination may be beneficial.
-
-
Issue: Complex Product Mixture :
-
Cause : Substrate or product decomposition under harsh basic conditions or high temperatures.
-
Solution : Screen alternative, milder bases like K₃PO₄.[5] Attempt the reaction at a lower temperature for a longer duration.
-
Caption: A logical workflow for troubleshooting a low-yielding reaction.
Safety Precautions
-
Reagents : Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Organic solvents are flammable.
-
Technique : Performing reactions under an inert atmosphere requires proper training with Schlenk lines or gloveboxes. Reactions in sealed vessels can build pressure and should be handled with appropriate caution and behind a blast shield.
-
PPE : Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
Nature Protocols. (n.d.). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A General Palladium-Catalyzed Amination of Aryl Halides with Ammonia. Retrieved from [Link]
-
ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. entegris.com [entegris.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Grignard Reagent Formation with 2-Bromo-p-cymene
Welcome to the Technical Support Center for Grignard reagent formation using 2-bromo-p-cymene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial organometallic synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and ensure the successful and reproducible formation of p-cymylmagnesium bromide.
Introduction: The Challenge of Sterically Hindered Aryl Grignards
The formation of Grignard reagents from aryl halides, such as this compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] However, the steric hindrance presented by the isopropyl group in this compound, coupled with the inherent challenges of Grignard reactions, often leads to frustrating side reactions and low yields. This guide provides a systematic approach to troubleshooting these issues, grounded in the fundamental principles of the reaction mechanism.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of p-cymylmagnesium bromide.
Issue 1: Reaction Fails to Initiate
Symptom: After adding the initial aliquot of this compound to the magnesium turnings, there is no observable exotherm, bubbling, or the characteristic cloudy appearance of the Grignard reagent.[3][4] The magnesium remains shiny, and if an activator like iodine was used, its color persists.
Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?
A1: Initiation failure is one of the most frequent hurdles in Grignard synthesis. The primary culprits are invariably related to the purity of the reagents and the reaction environment.
-
Presence of Moisture: Grignard reagents are potent bases and will readily react with even trace amounts of water, which will quench the reaction.[5][6][7] Ensure all glassware is rigorously flame-dried or oven-dried and assembled under a positive pressure of an inert gas like argon or nitrogen.
-
Solvent Quality: The ether solvent (THF or diethyl ether) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or solvent dried over a suitable drying agent.
-
Magnesium Passivation: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[2][6][8] This layer must be disrupted for the reaction to begin.
Q2: How can I effectively activate the magnesium turnings?
A2: Activation of the magnesium surface is critical. Several methods can be employed:
-
Mechanical Activation: Vigorously stirring the magnesium turnings before adding the solvent can help break the oxide layer.[8][9] Crushing the turnings with a glass rod (under inert atmosphere) is also effective.[7]
-
Chemical Activation: The use of chemical activators is highly recommended.
-
Iodine (I₂): A small crystal of iodine is a common activator. It is believed to react with the magnesium surface, creating reactive magnesium iodide and exposing fresh magnesium.[8][9] The disappearance of the characteristic brown iodine color is a good indicator that the magnesium has been activated.[4]
-
1,2-Dibromoethane (DBE): A few drops of DBE are highly effective. It reacts with magnesium to form ethylene gas and magnesium bromide, etching the surface of the magnesium.[6][8][10] The evolution of bubbles (ethylene) provides a clear visual cue of successful activation.[10]
-
Issue 2: Low Yield of the Grignard Reagent and Formation of Byproducts
Symptom: The reaction initiates, but subsequent quenching and analysis reveal a low concentration of the desired Grignard reagent and the presence of significant byproducts.
Q3: I'm observing a significant amount of a high-boiling point byproduct in my crude reaction mixture. What is it and how can I minimize it?
A3: The most common byproduct in Grignard reactions with aryl halides is the product of Wurtz coupling .[1][3][11] In this side reaction, the newly formed Grignard reagent (p-cymylmagnesium bromide) acts as a nucleophile and attacks a molecule of the unreacted this compound, resulting in the formation of a biaryl compound (biscymene).
To minimize Wurtz coupling:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, favoring its reaction with the magnesium surface over reacting with the Grignard reagent already formed.[11]
-
Temperature Control: While some initial heating may be necessary for initiation, the reaction is exothermic.[6] Maintain a gentle reflux. Excessively high temperatures can favor the Wurtz coupling side reaction.[1][3]
-
Efficient Stirring: Vigorous stirring ensures that the added this compound is rapidly dispersed and reacts with the magnesium, rather than accumulating and reacting with the Grignard reagent.[11]
Q4: My reaction mixture turns black and appears to have decomposed. What causes this?
A4: A black coloration can indicate decomposition of the Grignard reagent, which can be caused by overheating or the presence of impurities.[3] Careful control over the addition rate of the this compound to maintain a steady, gentle reflux is crucial.[6]
In-depth Technical Discussion
Solvent Choice: THF vs. Diethyl Ether
The choice of solvent is critical for the stability and reactivity of the Grignard reagent.
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |
| Boiling Point | 34.6 °C | 66 °C |
| Coordinating Ability | Good | Excellent |
| Reactivity | Generally lower reaction rates | Can lead to faster reactions |
-
Diethyl Ether: Its low boiling point simplifies product isolation.[12] However, for less reactive aryl bromides like this compound, the higher reaction temperatures achievable with THF can be beneficial.
-
Tetrahydrofuran (THF): THF is a more polar and stronger Lewis base than diethyl ether, leading to better solvation and stabilization of the Grignard reagent.[5][12] This enhanced solvation can increase the reactivity of the Grignard reagent.[5] For sterically hindered aryl halides, THF is often the solvent of choice.[13][14][15]
Visualizing Key Processes
The following diagrams illustrate the core reaction, a major side reaction, and a troubleshooting workflow.
Caption: Formation of p-Cymylmagnesium Bromide.
Caption: Wurtz Coupling Side Reaction.
Caption: Troubleshooting Workflow for Grignard Initiation.
Experimental Protocols
Protocol 1: Preparation of p-Cymylmagnesium Bromide
Materials:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser and dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane (activator)
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the reaction flask.
-
Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[10]
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add approximately 10% of the this compound solution to the magnesium suspension.[3][16] Gentle warming with a heat gun may be required to initiate the reaction.[10] Successful initiation is indicated by the disappearance of the iodine color, bubbling, and the formation of a cloudy gray solution.[4][6]
-
Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[16]
-
Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure all the magnesium has reacted.[16] The resulting brownish-gray solution is the Grignard reagent and should be used promptly.
Protocol 2: Titration of the Grignard Reagent
It is crucial to determine the exact concentration of your freshly prepared Grignard reagent before using it in subsequent reactions. Direct titration is a common and reliable method.[17]
Materials:
-
Dry flask with a stir bar under an inert atmosphere
-
Syringes
-
(-)-Menthol (as a standard)
-
1,10-Phenanthroline (indicator)
-
Anhydrous THF or Toluene
Procedure:
-
Prepare Titrant: Prepare a standardized solution of approximately 1.0 M (-)-menthol in dry toluene or THF.[17]
-
Setup: Under an inert atmosphere, add a few milligrams of 1,10-phenanthroline to a dry flask.[17]
-
Titration: Add a known volume of the Grignard solution to be titrated into the flask containing the indicator. A distinct color will form as the Grignard reagent complexes with the 1,10-phenanthroline.[17]
-
Endpoint: Titrate the Grignard solution with the standardized (-)-menthol solution. The endpoint is reached when the color of the complex sharply disappears.[17]
-
Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the titrant used.
References
- BenchChem. (n.d.). Comparison with diethyl ether and THF in specific reactions like Grignard synthesis.
- BenchChem. (n.d.). Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane.
- Quora. (2019). Why is THF used in Grignard?
- BenchChem. (n.d.). Troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene.
- Unknown. (n.d.). 25. The Grignard Reaction.
- Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether.
- Chemistry Stack Exchange. (2021). Activation of Grignard reagent.
- Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
- Brainly. (2023). Give two reasons why THF is a better solvent than diethyl ether for the formation of the.
- ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?
- Scribd. (n.d.). Titration Grignard and BuLi.
- ResearchGate. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
- Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- Chemistry LibreTexts. (2023). Wurtz reaction.
- BenchChem. (n.d.). Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis.
- Unknown. (n.d.). Grignard Reaction.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
- ResearchGate. (2013). How do Grignard Activating Reagents work?
- Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent.
- Alfa Chemistry. (n.d.). Grignard Reaction.
- Wikipedia. (n.d.). Wurtz reaction.
- ResearchGate. (n.d.). (a) Reaction mechanism of the Wurtz coupling of aryl halides using a Na....
- Accounts of Chemical Research. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Wikipedia. (n.d.). Grignard reagent.
- BenchChem. (n.d.). Application Notes and Protocols for the Grignard Reaction with 2-Bromo-2,3-dihydro-1H-indene.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ResearchGate. (2006). Side Reactions in a Grignard Synthesis.
- BenchChem. (n.d.). Identifying and minimizing byproducts in Grignard reactions for germane synthesis.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- ResearchGate. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. quora.com [quora.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. homework.study.com [homework.study.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. brainly.com [brainly.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-p-cymene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-bromo-p-cymene. As a crucial intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in fundamental chemical principles to ensure you can confidently navigate the challenges of its purification.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My crude reaction mixture shows a significant amount of unreacted p-cymene upon GC-MS analysis. How can I effectively remove it?
Answer:
The presence of residual p-cymene is a common issue resulting from incomplete bromination. The most effective method for separating p-cymene from the desired this compound product is fractional distillation .
Causality: The choice of fractional distillation is dictated by the significant difference in the boiling points of the two compounds. p-Cymene has a boiling point of approximately 177 °C, while the product, this compound, boils at a higher temperature of around 234 °C[1][2]. This large delta allows for efficient separation. Simple distillation is not recommended as it will not provide the necessary separation efficiency for compounds with boiling points that are relatively close. Fractional distillation, which incorporates a fractionating column, is equivalent to performing multiple successive distillations in a single apparatus, thereby enriching the vapor phase with the more volatile component (p-cymene) at each stage (or "theoretical plate").[3][4][5]
dot
Caption: General purification workflow for this compound.
Protocol: Fractional Distillation to Remove p-Cymene
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (a Vigreux column is suitable), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.[6]
-
Sample Preparation: Charge the distillation flask with the crude this compound mixture and add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle. The temperature should be gradually increased.
-
Fraction Collection:
-
Forerun: The temperature will first stabilize at the boiling point of the lower-boiling component, p-cymene (~177 °C). Collect this initial fraction, which will be rich in p-cymene, in a separate receiving flask.[1][7][8][9]
-
Intermediate Fraction: As the p-cymene is removed, the temperature at the distillation head will begin to rise. There will be an intermediate fraction where the temperature is unstable. This should also be collected separately.
-
Product Fraction: The temperature will then stabilize again at the boiling point of this compound (~234 °C).[2] Change to a new, clean receiving flask to collect the pure product.
-
-
Completion: Stop the distillation when only a small residue remains in the distillation flask to avoid distilling to dryness, which can be hazardous.
-
Analysis: Confirm the purity of the collected product fraction using analytical techniques like GC-MS or NMR spectroscopy.
Question 2: My product appears to be contaminated with a higher molecular weight impurity, likely a dibromo-p-cymene isomer. Will fractional distillation still work?
Answer:
Yes, fractional distillation can still be effective, but with an important modification: it should be performed under reduced pressure (vacuum distillation).
Causality: Dibromo-p-cymene isomers will have a significantly higher boiling point than the desired mono-brominated product. Attempting to distill these compounds at atmospheric pressure would require very high temperatures, which could lead to decomposition of the product. By reducing the pressure, the boiling points of all components are lowered, allowing for distillation to occur at a more moderate and safer temperature.
Alternatively, if vacuum distillation equipment is unavailable or if the boiling points of the isomers are too close for effective separation, column chromatography is an excellent alternative.
Protocol: Column Chromatography for Removing Polar Impurities
-
Stationary Phase Selection: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: The key to good separation is choosing the correct eluent. Since this compound is a relatively non-polar compound, start with a non-polar solvent system.
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC).[6] Spot the crude mixture on a TLC plate and test various solvent systems. A good starting point is pure hexanes or a mixture of hexanes and ethyl acetate (e.g., 99:1 or 95:5). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product, with clear separation from other spots.[10]
-
-
Column Packing: Prepare a slurry of the silica gel in the chosen eluent (e.g., hexanes) and carefully pack the chromatography column. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica column.[6][10]
-
Elution and Fraction Collection: Begin eluting with the chosen solvent system, collecting the eluate in separate fractions (e.g., in test tubes). Monitor the separation by spotting the collected fractions on TLC plates.
-
Product Isolation: Combine the fractions that contain the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Question 3: My fractional distillation is not providing a clean separation; the temperature is not stable and the fractions are mixed.
Answer:
This indicates poor distillation efficiency. Several factors could be the cause:
-
Distillation Rate is Too Fast: A rapid distillation rate does not allow for the necessary equilibrium to be established between the liquid and vapor phases within the fractionating column. This prevents the multiple vaporization-condensation cycles required for good separation.[3]
-
Solution: Reduce the heating rate to ensure the distillate is collected at a slow, steady rate (e.g., 1-2 drops per second).
-
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates (i.e., it's too short or not packed efficiently) to separate compounds with close boiling points.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or metal sponges, though a Vigreux column is often sufficient).
-
-
Heat Loss from the Column: If the column is losing too much heat to the surrounding environment, it can disrupt the temperature gradient necessary for separation.
-
Solution: Insulate the fractionating column by wrapping it with glass wool or aluminum foil.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the bromination of p-cymene? A1: The primary impurities typically include:
-
Unreacted p-cymene: Due to incomplete reaction.
-
Dibromo-p-cymene isomers: Formed if the reaction is allowed to proceed for too long or if an excess of the brominating agent is used.[11]
-
Other positional isomers: Depending on the reaction conditions, small amounts of other bromo-p-cymene isomers may be formed.
-
Residual Solvents and Reagents: Depending on the specific bromination procedure used (e.g., using Br2, NBS), residual solvents or byproducts from the reagents may be present.[11][12]
Q2: Which purification method is generally better for this compound: fractional distillation or column chromatography? A2: The choice depends on the specific impurities present and the scale of the reaction.
dot
Caption: Decision tree for selecting a purification method.
-
Fractional Distillation is often preferred for larger scale purifications (>5 g) and for removing impurities with significantly different boiling points, such as the starting material (p-cymene) or over-brominated products. It is generally faster and requires less solvent than chromatography.[6]
-
Column Chromatography is superior for removing impurities with very similar boiling points to the product, such as positional isomers, or for removing non-volatile baseline impurities. It offers higher resolution but is more time-consuming and solvent-intensive, making it ideal for smaller scales or when very high purity is required.[13]
Q3: How can I quickly assess the purity of my fractions during purification? A3: Thin Layer Chromatography (TLC) is the most common and rapid method. By spotting the crude material, the current fraction, and a reference on the same plate, you can visually track the progress of the purification. For a more quantitative and definitive assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method, as it can separate volatile components and provide their mass-to-charge ratio for identification.[6]
Q4: What are the key physical properties I need to know for this purification? A4: The most critical data points are the boiling points of the expected components.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| p-Cymene | C₁₀H₁₄ | 134.22 | 177[1][9] |
| This compound | C₁₀H₁₃Br | 213.11 | 234 [2] |
| Dibromo-p-cymene (isomer) | C₁₀H₁₂Br₂ | 292.01 | >250 (est.) |
References
-
p-Cymene - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
p-Cymene (T3D4882) - T3DB. (n.d.). Retrieved January 16, 2026, from [Link]
-
P-Cymene | C10H14 | CID 7463 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
2-bromo-4-isopropyl-1-methylbenzene - Stenutz. (n.d.). Retrieved January 16, 2026, from [Link]
-
Chemical Properties of this compound (CAS 2437-76-5) - Cheméo. (n.d.). Retrieved January 16, 2026, from [Link]
-
This compound | C10H13Br | CID 137600 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 16, 2026, from [Link]
-
This compound - NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]
- Method for purifying a bromine compound - Google Patents. (n.d.).
-
ChemSci Allene Bromocyclization SI - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
-
Fractional distillation - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 16, 2026, from [Link]
-
Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis of Novel 3-Bromo-2H-chromene Derivatives: Palladium-Mediated Intramolecular Cyclization of Aryl Propargyl Ethers. (n.d.). Retrieved January 16, 2026, from [Link]
- p-cymene purification process - Google Patents. (n.d.).
-
ICSC 0617 - p-CYMENE - Inchem.org. (n.d.). Retrieved January 16, 2026, from [Link]
-
2-bromopentane - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis of p-cymene form catalytic dehydrogenation of industrial dipentene. (n.d.). Retrieved January 16, 2026, from [Link]
-
Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 16, 2026, from [Link]
-
A Brief Introduction to Fractional Distillation - YouTube. (2012, July 23). Retrieved January 16, 2026, from [Link]
Sources
- 1. p-Cymene - Wikipedia [en.wikipedia.org]
- 2. 2-bromo-4-isopropyl-1-methylbenzene [stenutz.eu]
- 3. Purification [chem.rochester.edu]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 99-87-6 CAS MSDS (p-Cymene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. p-Cymene CAS#: 99-87-6 [m.chemicalbook.com]
- 9. P-Cymene | C10H14 | CID 7463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromination - Wordpress [reagents.acsgcipr.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Efficiency for 2-Bromo-p-cymene Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-bromo-p-cymene. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshoot common challenges encountered during experimentation. The sterically hindered nature of this compound presents unique challenges to achieving high catalyst efficiency and product yield. This resource offers in-depth, question-and-answer-based troubleshooting guides and FAQs to directly address these specific issues.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the coupling of this compound, providing a systematic approach to identify and resolve them.
Problem 1: Low or No Product Yield
Symptom: Your reaction shows minimal or no conversion of this compound to the desired product after the expected reaction time, as monitored by TLC, GC, or LC-MS.
Potential Causes:
-
Inactive Catalyst: The active Pd(0) species is not being generated or is decomposing.
-
Poor Ligand Choice: The ligand is not suitable for the sterically demanding substrate.
-
Suboptimal Base or Solvent: The base is not strong or soluble enough, or the solvent is inappropriate for the reaction.
-
Presence of Oxygen or Moisture: Contaminants are deactivating the catalyst or reacting with reagents.[1][2]
-
Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier.
Troubleshooting Workflow & Solutions
A systematic approach is crucial when diagnosing a failed reaction.[1] Begin by verifying the most fundamental parameters before moving to more complex variables.
Step 1: Verify Reagent & Atmosphere Integrity
-
Inert Atmosphere: Palladium-catalyzed cross-couplings are often air-sensitive.[1] Ensure your reaction vessel was properly degassed (three cycles of evacuating and backfilling with nitrogen or argon) and maintained under a positive pressure of inert gas.[3][4] Solvents should be anhydrous and degassed by sparging with an inert gas for 20-30 minutes.[5]
-
Reagent Quality: Use fresh, anhydrous solvents and high-purity reagents. Bases, especially inorganic ones like K₃PO₄, should be finely ground to maximize surface area and stored in a desiccator. Boronic acids are prone to degradation and should be used fresh or converted to more stable esters (e.g., pinacol esters).[6][7]
Step 2: Evaluate the Catalyst System
The steric hindrance from the isopropyl group and the ortho-bromo substituent on p-cymene requires a carefully selected catalyst system.
-
Palladium Precatalyst: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species is a critical, and sometimes inefficient, first step.[1][8] Consider switching to a pre-activated Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., a palladacycle like XPhos Pd G3) that efficiently generates the active catalyst.[5][8]
-
Ligand Selection: Standard ligands like PPh₃ may be ineffective. For sterically hindered substrates like this compound, bulky and electron-rich monophosphine ligands (i.e., Buchwald ligands) are often required to promote the difficult oxidative addition and reductive elimination steps.[5][9][10]
Table 1: Recommended Ligand Systems for Sterically Hindered Aryl Bromides
| Ligand Name | Class | Key Advantages | Recommended Precatalyst |
| SPhos | Buchwald (Biarylphosphine) | Excellent activity for hindered substrates, often at room temperature for aryl chlorides.[11][12] | Pd(OAc)₂, Pd₂(dba)₃, SPhos Pd G2/G3/G4 |
| XPhos | Buchwald (Biarylphosphine) | Very general and robust for a wide range of aryl bromides and chlorides.[5] | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G2/G3/G4 |
| RuPhos | Buchwald (Biarylphosphine) | High activity, particularly useful in challenging coupling reactions.[8] | Pd(OAc)₂, Pd₂(dba)₃, RuPhos Pd G2/G3/G4 |
| tBu₃P | Trialkylphosphine | Highly electron-donating, promotes oxidative addition.[13] | Pd₂(dba)₃, (tBu₃P)₂Pd |
Step 3: Optimize Reaction Parameters
-
Base Selection: The choice of base is crucial for the transmetalation step.[6] For hindered couplings, stronger, non-nucleophilic bases are often preferred. If you are using a weaker base like K₂CO₃ with poor results, consider switching to K₃PO₄ or Cs₂CO₃.[5][14]
-
Solvent Choice: The solvent must solubilize all components and be stable at the required temperature. Toluene, dioxane, and CPME are common choices.[6][14] If solubility is an issue, a solvent screen is recommended.
-
Temperature: Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[6][15]
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low-yield coupling reactions.
Problem 2: Formation of Side Products
Symptom: Your reaction produces significant amounts of unintended products, such as homocoupled boronic acid (biaryl) or debrominated p-cymene.
Potential Causes:
-
Homocoupling: Caused by the presence of oxygen, which promotes the oxidative coupling of the boronic acid.[2]
-
Debromination (Hydrodehalogenation): The bromo group is replaced by a hydrogen atom. This can be caused by certain bases or solvents (e.g., alcohols) acting as hydride sources.[5]
-
Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene, reducing the amount of nucleophile available for cross-coupling.[6]
Mitigation Strategies:
-
Improve Degassing: To prevent homocoupling, ensure the reaction setup is scrupulously purged of oxygen before the catalyst is added.[6]
-
Change Base/Solvent: To minimize debromination, switch from potentially hydride-donating bases or solvents. Use inorganic bases like K₃PO₄ or Cs₂CO₃ instead of amine bases.[5]
-
Protect the Boronic Acid: To prevent protodeboronation, ensure anhydrous conditions or use more stable boronic esters (pinacol or MIDA esters).[6][7]
Caption: Competing reaction pathways in cross-coupling.
Problem 3: Poor Reproducibility
Symptom: A previously successful reaction fails or gives a significantly lower yield when repeated.
Potential Causes:
-
Inconsistent Reagent Quality: Variations in the purity or water content of solvents, bases, or starting materials.
-
Variable Inert Atmosphere: Inconsistent degassing or a small leak in the system can introduce varying amounts of oxygen.
-
Base Particle Size: The surface area of solid inorganic bases can dramatically affect reaction kinetics.[16] Inconsistent grinding leads to different reaction rates.
-
Catalyst Degradation: The palladium precatalyst or ligand may have degraded during storage.
Protocol for Ensuring Consistency:
-
Standardize Procedures: Use the same source and batch of reagents where possible. Always use freshly distilled/dried solvents.
-
Consistent Base Preparation: Finely grind your inorganic base (e.g., K₃PO₄) with a mortar and pestle before each reaction and dry it in an oven.
-
Rigorous Inert Technique: Always follow a strict protocol for establishing an inert atmosphere, such as a minimum of three evacuate-backfill cycles.[4]
-
Catalyst Handling: Store palladium precatalysts and ligands in a desiccator or glovebox to prevent degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for coupling this compound?
A1: There is no single "best" system, as the optimal choice depends on the specific coupling partner. However, for a sterically hindered substrate like this compound, a highly active catalyst system is required. A good starting point is a combination of a palladium source like Pd₂(dba)₃ or an air-stable palladacycle precatalyst with a bulky, electron-rich biarylmonophosphine ligand such as SPhos or XPhos.[5][12]
Q2: What is the role of the ligand and how do I choose the right one?
A2: The ligand stabilizes the palladium center and modulates its reactivity. Its steric and electronic properties are critical.[8][10] For this compound, the steric bulk of the ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step for hindered substrates. Electron-rich ligands accelerate the initial oxidative addition step.[17] Therefore, ligands that are both bulky and electron-rich, like the Buchwald-type ligands, are generally the most effective.[9][10]
Q3: How critical is the choice of base and solvent?
A3: Extremely critical. The base is required to activate the boronic acid for the transmetalation step.[6] Its strength and solubility can significantly impact the reaction rate. For hindered substrates, K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[5] The solvent must dissolve the reagents and be compatible with the reaction temperature. Aprotic polar solvents like dioxane and toluene are common and effective choices.[14]
Q4: My reaction is slow. How can I increase the reaction rate without compromising yield?
A4: Increasing the reaction temperature is the most direct way to increase the rate, but be cautious of potential degradation of reagents or the catalyst.[6] Alternatively, increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can help. A more effective approach is often to switch to a more active ligand system (see Table 1) designed for challenging substrates, which can dramatically accelerate the reaction even at lower temperatures.[12]
Q5: How do I properly set up the reaction to ensure an inert atmosphere?
A5: Proper technique is essential for reproducibility.[3][18]
-
Dry Glassware: Oven- or flame-dry all glassware and allow it to cool under vacuum or in a stream of inert gas.[3]
-
Add Solids: Add the solid reagents (aryl halide, boronic acid, base, catalyst, ligand) to the flask.
-
Evacuate & Backfill: Seal the flask with a septum and attach it to a Schlenk line or manifold. Carefully pull a vacuum until the pressure stabilizes, then backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to remove residual air and moisture.[4]
-
Add Liquids: Add degassed solvent and any liquid reagents via syringe through the septum.
-
Maintain Positive Pressure: Keep the flask under a slight positive pressure of inert gas (e.g., via a balloon or a bubbler on the manifold) for the duration of the reaction.[5]
Section 3: Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki Coupling of this compound
This is a representative starting protocol. Optimization will be required for specific coupling partners.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid coupling partner (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[5]
-
Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and perform three evacuate-backfill cycles with argon or nitrogen.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[18]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[5]
Section 4: References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fiveable.me [fiveable.me]
- 18. youtube.com [youtube.com]
- 19. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 22. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed 2-Bromo-p-cymene Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromo-p-cymene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this sterically hindered substrate. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.
Introduction: The Challenge of this compound
This compound presents a significant steric challenge in palladium-catalyzed cross-coupling reactions. The bulky isopropyl group ortho to the bromine atom sterically encumbers the reaction center, which can impede the crucial oxidative addition step of the catalytic cycle.[1] This often leads to low or no product yield if the catalytic system is not carefully chosen and optimized. This guide provides a systematic, question-and-answer-based approach to troubleshooting these challenging transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is showing very low or no conversion. What are the primary factors to investigate?
A1: Low or no yield in this context is a common problem, primarily stemming from the steric hindrance of the substrate.[1] This steric bulk can significantly slow down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1] A systematic approach to troubleshooting is essential.
Initial Checkpoints:
-
Reagent Quality: Ensure all reagents are pure and anhydrous. Boronic acids are prone to degradation, particularly through protodeboronation.[2] It is recommended to use freshly acquired or purified boronic acids. For increased stability, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2] Solvents should be freshly distilled or from a reliable commercial source, and bases should be of high purity.[3]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[2] Inadequate degassing of the reaction mixture is a frequent cause of catalyst deactivation, often evidenced by the formation of palladium black.[2] Ensure your reaction vessel was properly degassed (e.g., by sparging with an inert gas like argon or nitrogen for an extended period) and maintained under a positive pressure of inert gas throughout the reaction.[3][4]
-
Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates.[1] A more robust catalytic system specifically designed to overcome steric challenges is required.
Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Reactions
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Q2: What is the best catalyst and ligand system for a sterically hindered substrate like this compound?
A2: For sterically hindered substrates, the choice of ligand is critical. The most effective ligands are typically bulky and electron-rich, as this combination facilitates both oxidative addition and reductive elimination.[1][5]
-
Bulky Monodentate Phosphine Ligands: The Buchwald-type biaryl phosphine ligands are highly recommended.[1] Ligands such as XPhos, SPhos, and RuPhos create a coordinatively unsaturated, reactive palladium center that can more easily access the hindered aryl bromide.[1][6] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also extremely effective for coupling hindered substrates.[1] They are strong σ-donors and form very stable catalysts, often allowing for lower catalyst loadings and excellent yields under milder conditions.[1]
| Ligand Type | Recommended Examples | Key Advantages for Hindered Substrates |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos, tBuXPhos | Bulky, electron-rich. Promotes oxidative addition and reductive elimination.[1][6] |
| N-Heterocyclic Carbenes | IPr, SImes | Strong σ-donors, form highly stable and active catalysts.[1] |
Q3: How does the choice of base and solvent impact the reaction?
A3: The base and solvent work in concert to facilitate the crucial transmetalation step. The base activates the boronic acid to form a more nucleophilic boronate species.[1][7] For sterically hindered couplings, a non-nucleophilic, moderately strong base is often ideal.[1]
-
Bases: While strong bases like sodium tert-butoxide can be effective, they may also promote side reactions. Weaker inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices, providing a good balance of reactivity and functional group tolerance.[1][8]
-
Solvents: The solvent must dissolve the reactants and stabilize the catalytic species. Aprotic polar solvents are generally preferred.[9]
-
1,4-Dioxane/water mixtures: A classic choice, but dioxane is a high-impact solvent to be avoided if possible.[10]
-
Toluene: A common non-polar alternative.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener, often effective alternative to THF and dioxane.
-
Issue 2: Failed Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound is not working. I'm using a standard secondary amine. What should I check first?
A1: Similar to the Suzuki coupling, steric hindrance is the main adversary. The Buchwald-Hartwig amination involves a catalytic cycle where both oxidative addition and reductive elimination can be sterically sensitive.
Initial Troubleshooting Steps:
-
Base Selection is Critical: The base deprotonates the amine, making it a better nucleophile. For the coupling of this compound, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective choice.[11] Weaker bases like cesium carbonate may not be strong enough to deprotonate the amine or facilitate the catalytic cycle efficiently, especially with challenging substrates.[11][12]
-
Ligand Choice: The ligand must be able to stabilize the palladium center while promoting the key steps of the reaction. For sterically hindered aryl bromides, bulky biarylphosphine ligands are again the top choice. BrettPhos is particularly well-suited for coupling primary amines, while ligands like XPhos or RuPhos are excellent for a range of amine coupling partners.[6][13]
-
Reagent Purity: Amines should be purified before use (e.g., by distillation or filtration through alumina) to remove any impurities that could inhibit the catalyst.[14] Solvents must be anhydrous, as water can interfere with the strong bases used.
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Q2: I'm observing decomposition of my starting material or product. What is the likely cause?
A2: Decomposition is often related to the use of a very strong base or high reaction temperatures.[11]
-
Base Strength: If your substrate has base-sensitive functional groups (e.g., esters, ketones), NaOt-Bu might be too harsh. In such cases, a careful screening of weaker bases like LHMDS, K₃PO₄, or Cs₂CO₃ is warranted, although this may require more forcing conditions (higher temperature, longer reaction time) to achieve good conversion with a hindered substrate like this compound.[11][12]
-
Temperature: Typical reaction temperatures are between 80-110 °C.[11] If decomposition is observed, try reducing the temperature and extending the reaction time.
Issue 3: Unsuccessful Sonogashira Coupling
Q1: My Sonogashira coupling of this compound with a terminal alkyne is failing. What are the unique considerations for this reaction?
A1: The Sonogashira coupling traditionally uses a dual-catalyst system of palladium and a copper(I) salt.[15] However, copper-free conditions have become increasingly popular and are often preferred to avoid issues with copper contamination and homocoupling of the alkyne (Glaser coupling).
Key Troubleshooting Points:
-
Copper-Free vs. Copper-Cocatalyzed: For a sterically hindered substrate, a copper-free protocol is often more robust. Copper-free systems rely on a suitable base to deprotonate the alkyne.[16][17] Strong organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[18]
-
Ligand Selection: As with other couplings of this compound, bulky, electron-rich phosphine ligands are essential to facilitate the slow oxidative addition step.[19] Ligands like P(t-Bu)₃ are highly effective in copper-free Sonogashira couplings.[17][20]
-
Base and Solvent: The choice of base is critical. An amine base often serves a dual role as the base and sometimes as a co-solvent.[15] The solvent must be able to dissolve all components. THF, DMF, and dioxane are common choices.[9]
-
Alkyne Homocoupling: If you are using a copper-cocatalyzed system and observe significant formation of a diyne byproduct, this is likely due to Glaser coupling. Switching to a copper-free protocol is the most direct solution.[16]
Recommended Starting Conditions for Copper-Free Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or (AllylPdCl)₂ | Reliable sources of Pd(0).[19][20] |
| Ligand | P(t-Bu)₃ or XPhos | Bulky, electron-rich ligand to promote oxidative addition.[19][20] |
| Base | Et₃N, DIPEA, or Cs₂CO₃ | Sufficiently strong to deprotonate the terminal alkyne.[16][19] |
| Solvent | THF, Dioxane, or DMF | Good solubility for reactants and catalytic species.[9] |
| Temperature | Room Temperature to 80 °C | Start mild and increase if necessary.[20] |
General Experimental Protocols
Protocol 1: General Procedure for a Screening Suzuki-Miyaura Reaction
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2.2-4.4 mol%).
-
Reaction Setup: Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon three times. Add the catalyst/ligand mixture to the flask under a positive flow of argon. Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[1]
Conclusion
Troubleshooting cross-coupling reactions with sterically hindered substrates like this compound requires a methodical approach focused on optimizing the catalytic system. The key to success lies in selecting a bulky, electron-rich ligand that can overcome the high activation barrier for oxidative addition. Careful attention to reagent purity, inert atmosphere, and the judicious selection of base and solvent are equally paramount. By understanding the mechanistic underpinnings of these reactions, researchers can logically diagnose issues and rationally design effective solutions.
References
-
Tyagi, V., et al. (2015). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. Retrieved from [Link]
-
Molla, M. R., et al. (2021). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. Retrieved from [Link]
-
Topczewski, J. J., & Sanford, M. S. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Retrieved from [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]
-
Le, C. M., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified cross-coupling mechanism, highlighting oxidative addition. Retrieved from [Link]
-
Hill, L. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Facchetti, G., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Publications. Retrieved from [Link]
-
CSB/SJU. (n.d.). Oxidative Addition & Reductive Elimination. Retrieved from [Link]
-
Le, C. M., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]
-
Ghaffari, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
Leitch, D. C., et al. (2018). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. PMC - NIH. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Sci-Hub. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature. Retrieved from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Chen, C., et al. (2011). A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids. PMC - NIH. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Frost, B. J., et al. (2012). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. MDPI. Retrieved from [Link]
-
Smith, A. B., et al. (2014). Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes. PubMed. Retrieved from [Link]
-
Sharma, G., & Pathak, D. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
The Synthetic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature. | Semantic Scholar [semanticscholar.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. sci-hub.box [sci-hub.box]
Preventing debromination of 2-Bromo-p-cymene
An in-depth guide to a stable synthesis, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the undesired debromination of 2-bromo-p-cymene. Authored from the perspective of a Senior Application Scientist, this guide combines mechanistic insights with field-proven troubleshooting strategies to ensure the success of your chemical transformations.
Technical Support Center: this compound
Welcome to the technical support hub for this compound. This document is structured to help you diagnose and solve one of the most common challenges encountered when working with this substrate: premature debromination. We will explore the root causes of this side reaction and provide actionable protocols for various synthetic applications.
Frequently Asked Questions (FAQs): Understanding Debromination
Q1: What is debromination and why is it a problem?
Debromination, specifically hydrodebromination, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, yielding p-cymene as a byproduct.[1][2] This is problematic for several reasons:
-
Reduced Yield: It consumes your starting material, directly lowering the yield of your desired product.
-
Complicated Purification: The byproduct, p-cymene, often has similar physical properties (e.g., boiling point, polarity) to the starting material and desired product, making purification by chromatography or distillation challenging.
-
Stoichiometric Imbalance: The consumption of the aryl bromide disrupts the stoichiometry of the reaction, potentially leading to the formation of other side products.
Q2: What are the primary chemical pathways that lead to the debromination of this compound?
Debromination of aryl bromides like this compound can occur through several mechanisms, largely dependent on the reaction conditions:
-
Palladium-Catalyzed Cross-Coupling: This is the most common context for this issue. The culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] This reactive species can arise from various sources, including trace water, alcohol solvents, certain amine bases, or even the decomposition of phosphine ligands.[1] The Pd-H species can then undergo reductive elimination with the aryl group to form the debrominated arene (p-cymene).
-
Organometallic Reagent Formation (e.g., Grignard, Organolithium): When forming a Grignard or organolithium reagent, debromination occurs if the newly formed organometallic species is quenched by a proton source.[4] Common proton sources include adventitious moisture in the solvent or on the glassware, or the N-H proton of an amine if one is present.
-
Photochemical Dehalogenation: Under certain conditions, particularly in the presence of a base and a hydrogen donor like methanol, UV irradiation can trigger a radical chain reaction leading to debromination.[5]
Q3: Is this compound particularly susceptible to debromination?
Yes, certain electronic and steric factors can influence its reactivity. The isopropyl and methyl groups on the cymene ring are electron-donating, which increases the electron density on the aromatic ring. This can make the aryl bromide more susceptible to certain side reactions in palladium-catalyzed processes.[6][7]
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
This section covers common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Problem: I'm observing significant formation of p-cymene in my cross-coupling reaction.
This is a classic sign of hydrodehalogenation competing with your desired coupling pathway. The following flowchart and detailed table provide a systematic approach to troubleshooting this issue.
Caption: A systematic workflow for troubleshooting debromination in cross-coupling reactions.
Detailed Parameter Optimization
| Parameter | Potential Cause of Debromination | Recommended Solution | Rationale |
| Ligand | Ligands that are not bulky or electron-rich enough can lead to slow reductive elimination of the desired product, allowing the competing debromination pathway to dominate. | Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, t-BuXPhos).[1][2] | These ligands accelerate the rate of C-C or C-N bond-forming reductive elimination, which outcompetes the hydrodehalogenation pathway from the Pd-H intermediate.[1] |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu) can promote the formation of Pd-H species and other side reactions.[3][8] | Use weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[2][3][9] | Weaker bases are less likely to generate hydride species that lead to debromination. The choice of base can be critical for reaction selectivity.[6] |
| Solvent | Protic solvents (e.g., alcohols) are direct hydride sources. Some polar aprotic solvents like DMF can also promote dehalogenation under certain conditions.[10][11] | Use anhydrous, degassed non-polar aprotic solvents such as toluene or 1,4-dioxane.[9][11] | These solvents are less likely to act as a source of hydrogen atoms or promote the formation of Pd-H species. |
| Temperature | High reaction temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling.[2][6] | Lower the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is too sluggish.[2] | Selectivity is often improved at lower temperatures, disfavoring the undesired debromination pathway. |
| Catalyst | Using pre-catalysts that are not well-defined or using an incorrect Pd:ligand ratio can lead to the formation of undesirable palladium species. | Use well-defined, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3). Ensure an appropriate Pd:ligand ratio, typically 1:1 to 1:2.[12] | Precatalysts ensure the formation of the active, monoligated Pd(0) species, which is crucial for high catalytic efficiency and selectivity.[12] |
Troubleshooting Guide 2: Grignard Reagent Formation
Problem: My attempt to form the Grignard reagent from this compound results in a low yield, and I isolate mainly p-cymene after workup.
This indicates that the Grignard reagent is forming but is being immediately quenched by a proton source.
Caption: Competing pathways for a formed Grignard reagent.
Key Solutions for Grignard Formation
-
Ensure Rigorously Anhydrous Conditions: This is the most critical factor.[2][13]
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert atmosphere (Argon or Nitrogen).
-
Solvents: Use freshly distilled, anhydrous grade ethereal solvents like THF or diethyl ether. Solvents from a solvent purification system are ideal.
-
Magnesium: Use fresh magnesium turnings. If they appear oxidized, they can be activated by briefly stirring with a small amount of iodine or 1,2-dibromoethane until the color dissipates.
-
-
Maintain Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish to exclude atmospheric moisture.
-
Controlled Temperature: Initiation can sometimes be sluggish. Gentle heating may be required, but once the exothermic reaction begins, it may need to be cooled in an ice bath to maintain a gentle reflux.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Optimized to Minimize Debromination
This protocol is designed for the coupling of this compound with an arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar, inert gas line
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the this compound, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Suppressed Debromination
This protocol details the coupling of this compound with a secondary amine.
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Secondary Amine (1.2 mmol, 1.2 equiv)
-
tBuXPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add the Cs₂CO₃ and tBuXPhos Pd G3 precatalyst to a microwave vial.
-
Remove the vial from the glovebox, and under a flow of argon, add the this compound and the secondary amine.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the vial and heat the mixture to 100 °C in a heating block or oil bath.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., methyl tert-butyl ether) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the product by flash chromatography.
References
- Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). The Journal of Physical Chemistry A.
- How to prevent dehalogenation in aryl bromide cross-coupling reactions. (n.d.). BenchChem.
- How to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). BenchChem.
- Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (n.d.). PMC.
- Dehalogen
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Preventing debromination of 2-Bromo-6-chlorotoluene during reactions. (n.d.). BenchChem.
- Preventing debromination in reactions with 2-Bromo-4-iodopyridine. (n.d.). BenchChem.
- Significant dehalogenation in stille coupling. (2019). Reddit.
- Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. (n.d.). BenchChem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Preventing debromination of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. (n.d.). BenchChem.
- Application Notes and Protocols for the Formation of Grignard Reagent from (Z)-2-Bromo-2-butene. (n.d.). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. reddit.com [reddit.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Condition Screening for 2-Bromo-p-cymene Functionalization
Welcome to the technical support center for the functionalization of 2-bromo-p-cymene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this sterically hindered aryl bromide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Introduction to the Challenges of Functionalizing this compound
This compound is a valuable starting material in organic synthesis, offering a scaffold for the introduction of diverse functionalities. However, its structure presents a unique set of challenges. The presence of a bulky isopropyl group ortho to the bromine atom creates significant steric hindrance, which can impede the approach of catalysts and reagents to the reaction center. Furthermore, the electronic properties of the cymene ring can influence the reactivity of the C-Br bond. This guide will help you navigate these challenges in four key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Grignard reagent formation.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, with sterically hindered substrates like this compound, careful optimization is crucial for success.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low conversion in the Suzuki coupling of a sterically hindered substrate like this compound is a common issue. The primary culprits are often related to the catalytic system and reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Inefficient Oxidative Addition: The bulky isopropyl group can hinder the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-limiting step.[1]
-
Inappropriate Base Selection: The choice of base is critical. An inadequate base may not efficiently activate the boronic acid for transmetalation.
-
Solution: For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3]
-
-
Solvent and Temperature Issues: The reaction may require higher temperatures to overcome the activation energy barrier imposed by steric hindrance.
-
Solution: Consider using higher-boiling point solvents like toluene or dioxane and increasing the reaction temperature to 100-110 °C.[3]
-
-
Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water.
-
Solution: Use anhydrous solvents and consider using potassium trifluoroborate salts or boronate esters (e.g., pinacol esters), which are often more stable than the corresponding boronic acids.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by slow cross-coupling kinetics. To minimize this:
-
Optimize Ligand and Catalyst Loading: Using a more efficient ligand (as mentioned in A1) can accelerate the desired cross-coupling, outcompeting the homocoupling pathway. Sometimes, a slightly lower catalyst loading can be beneficial.
-
Control the Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby reducing the rate of homocoupling.
-
Ensure an Oxygen-Free Environment: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Conversion | Inefficient catalyst/ligand system for sterically hindered substrate. | 1. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[2] 2. Increase catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). 3. Ensure the palladium precatalyst is of good quality. |
| Inadequate base. | 1. Change the base to a stronger, non-coordinating one like K₃PO₄ or Cs₂CO₃.[3] | |
| Insufficient reaction temperature. | 1. Increase the temperature to reflux in a higher-boiling solvent like toluene or dioxane. | |
| Significant Protodebromination | Presence of a proton source. | 1. Use rigorously dried solvents and reagents. 2. Ensure the base is not hygroscopic or use freshly dried base. |
| Inefficient transmetalation. | 1. This can be a sign that the oxidative addition is reversible and reductive elimination is slow. A more electron-donating ligand can sometimes help. | |
| Homocoupling of Boronic Acid | Slow cross-coupling reaction. | 1. Optimize the reaction conditions for faster cross-coupling (see "No or Low Conversion"). 2. Add the boronic acid solution dropwise. |
| Presence of oxygen. | 1. Thoroughly degas the reaction mixture using freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for your specific boronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 equivalent) and the boronic acid or its ester (1.1-1.5 equivalents) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. As with Suzuki coupling, steric hindrance in this compound necessitates careful selection of the catalytic system.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound is not proceeding. What are the key parameters to adjust?
A1: The challenges in the Buchwald-Hartwig amination of this compound are similar to those in Suzuki coupling, primarily stemming from steric hindrance. Key parameters to investigate are:
-
Ligand Choice: This is often the most critical factor. For sterically demanding aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) are generally superior.[4] These ligands promote the formation of the active monoligated palladium species and accelerate both oxidative addition and reductive elimination.[5]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially for less acidic amines.
-
Solvent: Toluene and dioxane are common solvents. For some systems, polar aprotic solvents like DME can be beneficial.
-
Temperature: Reactions involving sterically hindered substrates often require elevated temperatures (e.g., 80-110 °C).
Q2: I am observing debromination of my this compound starting material. What causes this and how can I prevent it?
A2: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through several pathways, including β-hydride elimination from a palladium-amido intermediate or reaction with trace amounts of water. To minimize debromination:
-
Use a Bulky Ligand: Ligands that promote rapid reductive elimination can outcompete the β-hydride elimination pathway. The bulky Buchwald-type ligands are excellent for this purpose.[5]
-
Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware to minimize hydrodehalogenation.
-
Choice of Base: In some cases, the choice of base can influence the extent of debromination. It is worth screening different strong bases if this is a persistent issue.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Conversion | Inappropriate ligand for the sterically hindered substrate. | 1. Screen a panel of bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos).[4] |
| Weak or inappropriate base. | 1. Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. | |
| Low reaction temperature. | 1. Increase the temperature to 80-110 °C. | |
| Debromination of Starting Material | β-hydride elimination is competing with reductive elimination. | 1. Use a bulkier ligand to accelerate reductive elimination.[5] 2. Ensure strictly anhydrous conditions. |
| Reaction with trace water. | 1. Rigorously dry all solvents and reagents. | |
| Low Yield with Primary Amines | Dimerization of the palladium-amido complex. | 1. Use bidentate phosphine ligands like BINAP or DPPF, which can prevent dimer formation.[5] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This is a general protocol and should be optimized for the specific amine.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the bulky phosphine ligand (e.g., BrettPhos, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Section 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. Steric hindrance in this compound can make this transformation challenging.
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: My Sonogashira coupling of this compound is sluggish and gives low yields. How can I improve it?
A1: The Sonogashira coupling of sterically hindered aryl bromides often requires more forcing conditions and a carefully chosen catalytic system.
-
Ligand Selection: For sterically demanding substrates, bulky and electron-rich phosphine ligands are beneficial as they promote the formation of the active monoligated Pd(0) species.[1]
-
Copper Co-catalyst: While the traditional Sonogashira reaction uses a copper(I) co-catalyst, this can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] For sterically hindered substrates where the cross-coupling is slow, this side reaction can be significant.
-
Solution: Consider a copper-free Sonogashira protocol. These often employ a stronger amine base and can be very effective.
-
-
Base and Solvent: A strong amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used. The choice of solvent can also be important, with DMF or THF often being good choices.
-
Temperature: Higher temperatures are generally required for hindered substrates.
Q2: I am observing a lot of Glaser homocoupling product. What is the best way to avoid this?
A2: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1] If you must use a copper-catalyzed system, you can try to minimize homocoupling by:
-
Reducing the Copper Loading: Use the minimum amount of copper(I) salt necessary to facilitate the reaction.
-
Slow Addition of the Alkyne: Adding the alkyne slowly can keep its concentration low and disfavor the bimolecular homocoupling reaction.
-
Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling, so ensure the reaction is thoroughly deoxygenated.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Conversion | Inefficient catalyst/ligand for the hindered substrate. | 1. Use a bulky, electron-rich phosphine ligand.[1] 2. Increase the reaction temperature. |
| Inactive catalyst. | 1. Use a fresh source of palladium catalyst and ensure the phosphine ligand has not been oxidized. | |
| Significant Glaser Homocoupling | Copper-catalyzed alkyne dimerization. | 1. Switch to a copper-free Sonogashira protocol.[1] 2. If using copper, minimize the amount and add the alkyne slowly under strictly anaerobic conditions. |
| Debromination of Starting Material | Side reaction promoted by the base and palladium catalyst. | 1. Screen different amine bases. 2. Ensure anhydrous conditions. |
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound
-
Reaction Setup: To a Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.
-
Reagent Addition: Add this compound (1.0 equivalent), the terminal alkyne (1.2-1.5 equivalents), and a strong amine base (e.g., i-Pr₂NH, 2-3 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Diagram of Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Section 4: Grignard Reagent Formation
The formation of a Grignard reagent from this compound can be challenging due to the steric hindrance around the C-Br bond.
Frequently Asked Questions (FAQs): Grignard Reagent Formation
Q1: I am having difficulty initiating the Grignard reaction with this compound. What can I do?
A1: Initiation is a common hurdle in Grignard reagent formation, especially with less reactive aryl bromides. Here are some effective strategies:
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas indicates activation.
-
Mechanical Activation: Under an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to expose a fresh metal surface.
-
-
Ensure Absolutely Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Use of an Initiator: A small amount of a pre-formed Grignard reagent can be added to the flask to help initiate the reaction.
Q2: My Grignard reaction is producing a significant amount of a dimeric byproduct. What is this and how can I avoid it?
A2: The dimeric byproduct is likely the result of Wurtz-type coupling, where the formed Grignard reagent reacts with unreacted this compound. To minimize this:
-
Slow Addition: Add the solution of this compound dropwise to the suspension of magnesium. This maintains a low concentration of the aryl bromide, disfavoring the bimolecular Wurtz coupling.
-
Maintain Moderate Temperature: While some heat may be needed for initiation, avoid excessive heating, as this can promote side reactions.
Troubleshooting Guide: Grignard Reagent Formation
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction Fails to Initiate | Inactive magnesium surface. | 1. Activate the magnesium with iodine or 1,2-dibromoethane. 2. Mechanically crush the magnesium turnings under an inert atmosphere. |
| Presence of moisture. | 1. Rigorously dry all glassware and use anhydrous solvents. | |
| Wurtz Coupling | High concentration of aryl bromide. | 1. Add the this compound solution dropwise to the magnesium suspension. |
| High reaction temperature. | 1. Maintain a gentle reflux and avoid overheating. | |
| Low Yield of Grignard Reagent | Incomplete reaction. | 1. Ensure all the magnesium has been consumed. If not, extend the reaction time. |
| Quenching by adventitious water or oxygen. | 1. Maintain a positive pressure of inert gas throughout the reaction. |
Experimental Protocol: Grignard Reagent Formation from this compound
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Add magnesium turnings (1.1-1.2 equivalents) to the flask. Add a small crystal of iodine and gently warm the flask under a stream of inert gas until the iodine sublimes and coats the magnesium. Allow the flask to cool.
-
Reagent Preparation: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF. Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion of the this compound solution to the magnesium. The reaction may need to be initiated by gentle warming. Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.
-
Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle warming until most of the magnesium has been consumed. The resulting greyish, cloudy solution is the Grignard reagent and should be used immediately.
Diagram of Grignard Reagent Formation and a Common Side Reaction
Caption: Desired Grignard reagent formation and the competing Wurtz coupling side reaction.
References
-
Guram, A. S.; Buchwald, S. L. Palladium-Catalyzed Aromatic Aminations with in Situ Generated Aminostannanes. J. Am. Chem. Soc.1994 , 116 (17), 7901–7902. [Link]
-
Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046-2067. [Link]
-
Dorel, R.; Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58 (48), 17118-17129. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975 , 16 (50), 4467–4470. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Garst, J. F.; Swift, B. L. Mechanism of Grignard Reagent Formation. Comparisons of D-Model Calculations with Experimental Product Yields. J. Am. Chem. Soc.1989 , 111 (1), 241–250. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176-4211. [Link]
-
Tang, W.; Senanayake, C. H. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chem. Eur. J.2013 , 19 (7), 2261-5. [Link]
-
Tu, T.; Sun, Z.; Fang, W.; Xu, M.; Zhou, Y. Robust acenaphthoimidazolylidene palladium complexes: highly efficient and general catalysts for Suzuki-Miyaura cross-coupling reactions of sterically hindered substrates in excellent yields with low catalyst loadings under mild conditions. Org. Lett.2012 , 14 (16), 4250-3. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Bromo-p-cymene Cross-Coupling Reactions
A Guide to Minimizing Homocoupling and Other Side Reactions
Welcome to the Technical Support Center for 2-Bromo-p-cymene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges, with a focus on minimizing the formation of the common homocoupling byproduct, bicymene.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of bicymene (homocoupling product) in my Suzuki-Miyaura coupling reaction with this compound. What is the primary cause?
A1: The formation of a homocoupling byproduct, where two molecules of your boronic acid reagent couple, is a common challenge in Suzuki-Miyaura reactions.[1][2] The primary culprit is often the presence of dissolved oxygen in your reaction mixture.[3][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote a catalytic cycle that leads to the homocoupling of the boronic acid, especially before the oxidative addition of this compound.[3][4][5] Additionally, starting with a Pd(II) precatalyst (like Pd(OAc)₂) requires an in situ reduction to the active Pd(0) state, a process that can itself consume the boronic acid and lead to homocoupling.[3][6]
Q2: How can I effectively remove dissolved oxygen to prevent homocoupling?
A2: Rigorous degassing of your reaction solvent and vessel is critical.[4] Two highly effective methods are:
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere (e.g., argon or nitrogen), applying a vacuum to remove gases from the frozen solid, and then allowing the solvent to thaw. Repeating this cycle three to five times is recommended for maximum effectiveness.[4]
-
Inert Gas Sparging: This method involves bubbling a steady stream of an inert gas, such as argon or nitrogen, through the solvent for an extended period (15-30 minutes) before adding the catalyst and reagents.[1][4] A subsurface sparge, where the gas is introduced below the liquid's surface, is particularly effective.[4][7]
Q3: I've degassed my reaction, but I still see homocoupling. What other factors should I consider?
A3: If degassing alone is insufficient, several other parameters can be optimized:
-
Palladium Precatalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred as it eliminates the need for an in situ reduction step that can contribute to homocoupling.[6][8]
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can accelerate the desired oxidative addition and reductive elimination steps, outcompeting the homocoupling pathway.[2][4][6]
-
Base Selection: The base activates the boronic acid for transmetalation.[6] However, an overly strong or poorly soluble base can lead to side reactions. Screening bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is advisable to find the optimal balance for your specific substrate combination.[1][6]
-
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium catalyst in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[4][7]
Q4: Can homocoupling occur in other cross-coupling reactions with this compound, such as Buchwald-Hartwig amination or Sonogashira coupling?
A4: While boronic acid homocoupling is specific to Suzuki-type reactions, analogous undesired side reactions can occur in other cross-coupling methodologies. In Buchwald-Hartwig amination, reductive dehalogenation of this compound can be a competing pathway, and the choice of ligand is critical to minimize this.[9] In Sonogashira coupling, homocoupling of the terminal alkyne (Glaser coupling) can occur, which is why a copper(I) co-catalyst is typically used under specific conditions to facilitate the desired cross-coupling.[10][11]
Q5: I am performing a Grignard reaction with this compound and observing the formation of bicymene. Is this the same as homocoupling?
A5: Yes, the formation of bicymene during a Grignard reaction is a form of homocoupling, often referred to as a Wurtz coupling or Wurtz-type reaction.[12][13][14] This occurs when the formed Grignard reagent (cymyl magnesium bromide) reacts with another molecule of unreacted this compound.[13] To minimize this, it is crucial to control the reaction temperature (as the formation of the Grignard reagent is exothermic) and to add the this compound slowly to a suspension of magnesium turnings to maintain a low concentration of the halide in the presence of the Grignard reagent.[12][15]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling - Minimizing Bicymene Formation
This guide provides a systematic approach to troubleshoot and minimize the formation of the homocoupling byproduct in the Suzuki coupling of this compound.
Step 1: Analyze the Reaction Mixture
Before making significant changes, it is crucial to understand the outcome of your current reaction. Use analytical techniques such as TLC, GC-MS, or LC-MS to identify and quantify the desired cross-coupled product and the bicymene byproduct.
Step 2: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow to diagnose and address the issue of excessive homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Parameter Influence on Homocoupling
The following table summarizes how different reaction parameters can influence the outcome of the Suzuki coupling with this compound.
| Parameter | Condition Promoting Homocoupling | Recommended Action to Minimize Homocoupling | Rationale |
| Atmosphere | Presence of Oxygen | Rigorous degassing (Freeze-Pump-Thaw or sparging) and maintaining an inert atmosphere (Ar or N₂) | Oxygen oxidizes active Pd(0) to Pd(II), which catalyzes boronic acid homocoupling.[3][4][16] |
| Pd Precatalyst | Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) | Use Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Pd(II) can lead to homocoupling of the boronic acid during the in situ reduction to Pd(0).[3][6] |
| Ligand | Small, electron-poor ligands | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Bulky ligands facilitate oxidative addition and reductive elimination, outcompeting the homocoupling pathway.[2][4][6] |
| Base | Suboptimal base (too weak, too strong, or poor solubility) | Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | The base is crucial for activating the boronic acid; an optimal choice balances reactivity and stability.[1][6][16] |
| Temperature | Excessively high temperatures | Optimize temperature (e.g., screen 80-110 °C) | High temperatures can sometimes promote side reactions and catalyst decomposition.[1][17] |
Guide 2: Grignard Reaction - Preventing Wurtz Coupling
Step 1: Initial Checks and Reagent Quality
-
Magnesium: Ensure the magnesium turnings are fresh and not heavily oxidized. If necessary, briefly crush them in a mortar and pestle under an inert atmosphere to expose a fresh surface.
-
Solvent: Use anhydrous ether or THF. Ensure it is freshly distilled or from a sealed bottle.
-
This compound: Ensure the starting material is pure and free of moisture.
Step 2: Reaction Setup and Execution
The key to preventing Wurtz coupling is to control the reaction conditions to favor the formation of the Grignard reagent over its subsequent reaction with the starting halide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography for 2-Bromo-p-cymene Derivatives
Welcome to the technical support center for the purification of 2-Bromo-p-cymene and its derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the separation and purification process. Here, we move beyond simple procedural lists to explain the why behind the how, ensuring you have the expertise to troubleshoot and optimize your chromatographic separations effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the column chromatography of this compound derivatives.
Q1: What is the best stationary phase for purifying this compound derivatives?
For the purification of moderately polar compounds like this compound derivatives, silica gel is the most common and effective stationary phase.[1][2][3] Its slightly acidic nature and high surface area provide good separation for a wide range of organic compounds.[1] In cases where the derivative is sensitive to acid, neutral or basic alumina can be a suitable alternative.[1][4] For more challenging separations, specialized stationary phases with aromatic ligands can enhance separation through π-π interactions.[5][6][7]
Q2: How do I choose the right mobile phase (eluent)?
The ideal mobile phase should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a Thin Layer Chromatography (TLC) plate.[1] A common starting point for this compound derivatives is a non-polar solvent system, such as a mixture of hexanes (or heptane) and ethyl acetate. The polarity is gradually increased by adding more ethyl acetate until the desired separation is achieved. For compounds that are difficult to separate, exploring other solvent systems like dichloromethane/hexanes or toluene/ethyl acetate may be beneficial.
Q3: My compound is not moving off the top of the column. What should I do?
This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase. To remedy this, you can gradually increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexanes, you can try increasing it to 20%, 30%, and so on. It is crucial to make these changes gradually to avoid eluting all compounds at once, which would result in poor separation.[1]
Q4: I'm seeing broad or tailing peaks. What is causing this?
Peak broadening or tailing can be caused by several factors:
-
Poorly packed column: Inconsistent packing can lead to uneven solvent flow.
-
Overloading the column: Applying too much sample can saturate the stationary phase.
-
Inappropriate solvent system: The chosen solvent may not be optimal for the separation.
-
Compound degradation: The compound may be unstable on the stationary phase.[8]
Addressing these issues by repacking the column, reducing the sample load, or optimizing the mobile phase can help achieve sharper peaks.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common problems encountered during the column chromatography of this compound derivatives.
Problem 1: Poor Separation of Compounds
Symptoms:
-
Overlapping peaks or bands on the column.
-
Mixed fractions collected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Inappropriate Mobile Phase Polarity | The eluent's polarity is too high, causing all compounds to move down the column too quickly and together. | Decrease the polarity of the mobile phase. For example, if using 20% ethyl acetate in hexanes, try 10% or 5%. Develop the solvent system using TLC first to find the optimal polarity for separation. |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. | Use a larger diameter column or reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[1] |
| Poorly Packed Column | Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase, causing band broadening and poor separation.[9] | Repack the column carefully, ensuring a homogenous and evenly settled stationary phase. The "slurry method" is often recommended for consistent packing.[10] |
| Flow Rate is Too Fast | Insufficient time for equilibrium between the stationary and mobile phases can lead to poor separation.[9] | For gravity columns, ensure the stopcock is not fully open. For flash chromatography, reduce the applied pressure. |
Workflow for Optimizing Separation:
Caption: Troubleshooting workflow for poor separation.
Problem 2: Compound Elutes Too Quickly or Too Slowly
Symptoms:
-
Too Quickly: The compound comes off the column in the first few fractions, close to the solvent front.
-
Too Slowly: The compound remains at the top of the column even after a large volume of eluent has passed through.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Mobile Phase Polarity is Too High (Elutes Too Quickly) | The eluent is too strong and does not allow for sufficient interaction between the compound and the stationary phase. | Decrease the polarity of the mobile phase. |
| Mobile Phase Polarity is Too Low (Elutes Too Slowly) | The eluent is too weak to effectively move the compound down the column. | Gradually increase the polarity of the mobile phase. This can be done in a stepwise or gradient fashion.[1] |
| Compound is Very Non-Polar (Elutes Too Quickly) | Highly non-polar compounds have weak interactions with the silica gel. | Use a very non-polar eluent, such as pure hexanes or a low percentage of a slightly more polar solvent. |
| Compound is Very Polar (Elutes Too Slowly) | Highly polar compounds have strong interactions with the silica gel. | Use a more polar mobile phase. For very polar compounds, adding a small amount of methanol or another strong solvent may be necessary. |
Problem 3: Irregular Peak or Band Shape
Symptoms:
-
Tailing peaks (asymmetrical with a "tail").
-
Fronting peaks (asymmetrical with a leading edge).
-
Streaking or jagged bands on the column.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Sample Insolubility | The compound is not fully dissolved in the mobile phase as it moves down the column. | Ensure the sample is fully dissolved in the initial loading solvent. If solubility is an issue, consider a "dry loading" technique.[9] |
| Acidic/Basic Nature of Compound | Interactions between acidic or basic compounds and the slightly acidic silica gel can cause tailing. | For basic compounds, consider using a stationary phase like alumina or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. For acidic compounds, a small amount of an acidic modifier (e.g., acetic acid) may help. |
| Column Channeling | Cracks or channels in the stationary phase lead to uneven solvent flow. | Repack the column carefully. |
| Compound Degradation | The compound may be decomposing on the silica gel.[8] | Test the stability of your compound on a TLC plate spotted with the compound and left for some time. If it degrades, consider using a less acidic stationary phase like deactivated silica or alumina.[8] |
Experimental Protocol: Dry Loading a Sample
-
Dissolve your crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder of your compound adsorbed onto the silica gel.[9]
-
Carefully add this powder to the top of your packed column.
-
Gently add a layer of sand on top of the dry-loaded sample before slowly adding the mobile phase.[9][10]
Visualization of Chromatographic Principles:
Caption: The process of separation in column chromatography.
References
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
halogenated aromatic compounds: Topics by Science.gov. Science.gov. Available at: [Link]
-
Separation of p-Cymene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
- How to run column chrom
- Column chrom
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Column Chromatography. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]
-
Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography. PubMed. Available at: [Link]
-
HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. Available at: [Link]
-
Halogenated hydrocarbons, aromatics Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. Agilent. Available at: [Link]
-
B. Column Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. OSF. Available at: [Link]
-
Column chromatography (video). Khan Academy. Available at: [Link]
-
The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI. Available at: [Link]
-
Synthesis and evaluation of aromatic stationary phases based on linear solvation energy relationship model for expanded application in supercritical fluid chromatography. PubMed. Available at: [Link]
- p-cymene purification process. Google Patents.
- Synthesis of Novel 3-Bromo-2H-chromene Derivatives: Palladium-Mediated Intramolecular Cyclization of Aryl Propargyl Ethers. Unknown Source.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Khan Academy [khanacademy.org]
- 4. mdpi.com [mdpi.com]
- 5. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. Synthesis and evaluation of aromatic stationary phases based on linear solvation energy relationship model for expanded application in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Navigating the Reactivity of 2-Bromo-p-cymene: A Technical Guide to Solvent and Base Effects
For Immediate Release
Technical Support Center
Welcome to the technical support center dedicated to understanding and optimizing reactions involving 2-bromo-p-cymene. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical role of solvent and base selection in controlling the reactivity of this versatile aromatic building block. Our goal is to move beyond generic protocols and offer a causal understanding of experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.
Introduction: The Unique Profile of this compound
This compound, a substituted aromatic halide, presents a unique combination of steric and electronic properties that significantly influence its reactivity. The presence of a bromine atom ortho to a methyl group and para to a bulky isopropyl group introduces steric hindrance around the reaction center.[1][2] Electronically, the alkyl groups are weakly electron-donating, which can affect the rate of key steps in many catalytic cycles.[3] Understanding these nuances is paramount for achieving high yields and selectivity in various transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and elimination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered when working with this compound, providing practical solutions and the scientific rationale behind them.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[4] However, the steric hindrance of this compound can render standard conditions suboptimal.
Question 1: My Suzuki-Miyaura coupling of this compound is sluggish and gives low yields. How can I improve it?
Answer: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates like this compound are often due to a slow transmetalation step or inefficient catalyst turnover.[5] Here’s how to troubleshoot:
-
Solvent Selection: The choice of solvent is critical for solubilizing the base and the boronic acid derivative.[6] For this compound, a biphasic system like toluene/water or dioxane/water is often effective.[6] The aqueous phase helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄, facilitating the activation of the boronic acid.[7] Polar aprotic solvents like DMF can also be used, but care must be taken as they can sometimes promote side reactions.
-
Base Selection: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[5][7]
-
Inorganic Bases: K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃ for hindered substrates as they are stronger bases and can better facilitate the formation of the reactive boronate.
-
Organic Bases: While less common in Suzuki reactions, strong, non-nucleophilic organic bases can sometimes be beneficial, particularly in anhydrous conditions.
-
-
Ligand Choice: For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands can promote the reductive elimination step and stabilize the active palladium catalyst.
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings of this compound.
Question 2: I am observing significant de-bromination (hydrodehalogenation) in my Heck reaction with this compound. What is the cause and how can I prevent it?
Answer: De-bromination is a common side reaction in Heck couplings, particularly with electron-rich or sterically hindered aryl bromides. It occurs when the aryl-palladium intermediate undergoes reaction with a hydride source before coupling with the alkene.
-
Solvent Effects: The choice of solvent can influence the rate of de-bromination. Protic solvents or the presence of water can be a source of hydrides. Using anhydrous, polar aprotic solvents like DMF or acetonitrile can often minimize this side reaction.[8][9]
-
Base Selection: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[10] However, some bases or their conjugate acids can act as hydride donors.
-
Inorganic Bases: Carbonates like K₂CO₃ or Cs₂CO₃ are generally preferred over organic amine bases like triethylamine (Et₃N) for minimizing de-bromination.
-
Organic Bases: If an organic base is necessary, a hindered base like diisopropylethylamine (DIPEA) may be a better choice than triethylamine.
-
Table 1: Recommended Starting Conditions for Heck Reaction of this compound with Styrene
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium precursor. |
| Ligand | P(o-tol)₃ or a bulky biaryl phosphine ligand (4-10 mol%) | Sterically demanding ligands facilitate the reaction of hindered substrates. |
| Base | K₂CO₃ or Cs₂CO₃ (2 equivalents) | Inorganic bases are less likely to cause de-bromination.[10] |
| Solvent | Anhydrous DMF or NMP | Polar aprotic solvents promote the reaction while minimizing side reactions.[8] |
| Temperature | 100-140 °C | Higher temperatures are often required for less reactive aryl bromides. |
Question 3: My Sonogashira coupling of this compound is not proceeding to completion. What adjustments should I make?
Answer: Sonogashira couplings of aryl bromides are generally more challenging than those of aryl iodides due to the stronger C-Br bond.[11] The steric hindrance of this compound further exacerbates this issue.
-
Solvent and Base System: A common and effective system is a mixture of an amine base, which also acts as a solvent, and a co-solvent.[12]
-
Amine Base: Triethylamine or diisopropylamine are typically used to deprotonate the terminal alkyne and neutralize the HBr formed.[12]
-
Co-solvent: A polar aprotic solvent like DMF or THF can help to solubilize the reactants and catalyst.
-
-
Copper Co-catalyst: The copper(I) co-catalyst (typically CuI) is crucial for the formation of the copper acetylide, which then transmetalates with the palladium complex.[11] Ensure that the CuI is fresh and of high purity.
-
Ligand Selection: Similar to other cross-coupling reactions, bulky and electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.
Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add this compound (1.0 equiv) and degassed triethylamine (5 mL per mmol of aryl bromide).
-
Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question 4: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is giving a complex mixture of products. Why is this happening?
Answer: Buchwald-Hartwig aminations with sterically hindered aryl bromides can be challenging.[13][14] The formation of multiple products could be due to side reactions like de-bromination or competitive binding of the amine to the palladium center, which can inhibit catalysis.[15]
-
Solvent Choice: Non-polar aprotic solvents like toluene or dioxane are generally preferred for Buchwald-Hartwig aminations.[16] These solvents are less likely to participate in side reactions compared to more polar solvents.
-
Base Selection: A strong, non-nucleophilic, sterically hindered base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[16] These bases are strong enough to deprotonate the amine without competing as nucleophiles.
-
Catalyst System: The choice of ligand is paramount. For hindered substrates and primary amines, bulky biaryl phosphine ligands such as XPhos, SPhos, or Josiphos-type ligands are often necessary to achieve good results.[17]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Aromatic rings are generally electron-rich and thus poor substrates for nucleophilic attack.[18] However, SNAr can occur if the ring is activated by strongly electron-withdrawing groups.[19]
Question 5: Can this compound undergo nucleophilic aromatic substitution? Under what conditions?
Answer: this compound is generally a poor substrate for SNAr reactions under standard conditions.[20] The p-cymene group consists of weakly electron-donating alkyl substituents, which do not sufficiently activate the aromatic ring towards nucleophilic attack.[1][2] For an SNAr reaction to be feasible, the aromatic ring typically needs to be substituted with at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.[13][19]
In the absence of such activating groups, extremely harsh conditions (high temperatures and pressures) would be required to force a nucleophilic substitution on this compound, and such reactions are often not synthetically useful due to low yields and the formation of multiple byproducts.
Part 3: Elimination Reactions
Elimination reactions of aryl halides are not as common as those of alkyl halides, but they can occur under certain conditions, typically leading to the formation of benzynes.
Question 6: Is it possible to perform an elimination reaction on this compound? What would be the expected product?
Answer: Yes, it is possible to induce an elimination reaction on this compound, which would proceed via a benzyne intermediate. This type of reaction typically requires a very strong base.
-
Base Selection: A very strong, sterically hindered base is required to deprotonate the aromatic ring at a position ortho to the bromine atom. Potassium tert-butoxide (KOtBu) or sodium amide (NaNH₂) are commonly used for this purpose.[21][22] The bulkiness of KOtBu can be advantageous in promoting elimination over substitution.[22][23]
-
Solvent Choice: Aprotic solvents are necessary for these reactions. Polar aprotic solvents like DMSO or DMF can be used, but non-polar solvents like toluene or THF are also common.
-
Mechanism and Product: The strong base will abstract a proton from one of the carbons adjacent to the carbon bearing the bromine. This is followed by the loss of the bromide ion to form a highly reactive benzyne intermediate. This intermediate will then be trapped by any available nucleophile in the reaction mixture. In the absence of an external nucleophile, the base itself or its conjugate acid may act as the trapping agent. Due to the two possible ortho protons, a mixture of two regioisomeric benzynes, and consequently, a mixture of final products, can be expected.
General Reaction Scheme: Elimination of this compound
Caption: A simplified representation of the elimination-addition (benzyne) mechanism.
Conclusion
The reactivity of this compound is a delicate interplay of steric and electronic factors. A thorough understanding of the role of solvents and bases is not merely a matter of following a recipe but is fundamental to rationally designing and troubleshooting synthetic routes. By carefully considering the principles outlined in this guide, researchers can unlock the full synthetic potential of this valuable building block. For further assistance or to discuss specific applications, please do not hesitate to contact our technical support team.
References
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene.
- Wikipedia. (2024).
- Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). Organic Letters.
- International Journal of New Chemistry. (2025). General procedure for Sonogashira coupling reaction.
- ResearchGate. (2025). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
- PubChem. (2024). This compound.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
-
Royal Society of Chemistry. (n.d.). .
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. (2022).
- HEC COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.).
- Synthesis of p-cymene by the electrocatalytic oxidation of α-terpinene and γ-terpinene. (2023). New Journal of Chemistry.
- Wikipedia. (2024).
- National Institute of Standards and Technology. (n.d.). This compound - the NIST WebBook.
- ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (1997). Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
- Wikipedia. (2024). Suzuki reaction.
- Chemistry Steps. (n.d.).
- BenchChem. (2025).
- catalyzed C–H activation and annulation cascade for the construction of highly coumarin. (2023). Organic Chemistry.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. (2017). The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2023).
- Chemistry Steps. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B.
- Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2023). Molecules.
- Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. (2024). The Journal of Organic Chemistry.
- old.v1gallery.com. (n.d.). E2 Mechanisms.
- YouTube. (2019). advanced E2 reaction practice.
- The chemical reaction d
- The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. (2017). Molecules.
- ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- ResearchGate. (2025). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction.
- KPU Pressbooks. (n.d.). 8.1 E2 Reactions – Organic Chemistry I.
- ResearchGate. (2025).
- Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. (2018).
- ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of....
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2023). Molecules.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2017). Molecules.
- Reaction Database for Catalysis and Organometallics via Freely Available Supplementary Inform
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of p-cymene by the electrocatalytic oxidation of α-terpinene and γ-terpinene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. sctunisie.org [sctunisie.org]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound [webbook.nist.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound [webbook.nist.gov]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 23. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
Validation & Comparative
A Head-to-Head Comparison for Synthetic Strategy: 2-Bromo-p-cymene vs. 2-Iodo-p-cymene in Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide to Aryl Halide Reactivity
For researchers and professionals in drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, forming the backbone of countless pharmaceutical compounds.[1][2][3] The reliability and versatility of this palladium-catalyzed reaction have cemented its role in moving from lead generation to large-scale synthesis.[1][4] A frequent decision point in any synthetic strategy is the choice of the aryl halide coupling partner. This guide provides an in-depth, objective comparison of two common building blocks, 2-bromo-p-cymene and 2-iodo-p-cymene, focusing on the fundamental principles that govern their reactivity and the practical implications for your research.
The Decisive Step: Understanding Oxidative Addition
The efficacy of an aryl halide in a Suzuki coupling is overwhelmingly determined by its performance in the first and often rate-determining step of the catalytic cycle: oxidative addition .[5][6] In this crucial step, the palladium(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide, forming an organopalladium(II) complex.[5][7] The facility of this step is directly related to the strength of the carbon-halogen (C-X) bond being broken.
The established reactivity trend for aryl halides in Suzuki coupling is:
This trend is a direct consequence of the corresponding average C-X bond dissociation energies. The weaker the bond, the less energy is required to break it, and the faster the rate of oxidative addition.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C–I | ~213-240 |
| C–Br | ~285-327 |
| C–Cl | ~327-400 |
(Data sourced from references[9][10][11])
As the data indicates, the carbon-iodine bond is significantly weaker than the carbon-bromine bond. This fundamental difference is the primary driver behind the superior reactivity of 2-iodo-p-cymene compared to its bromo-counterpart.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Practical Implications: A Comparative Analysis
The choice between 2-iodo-p-cymene and this compound has significant consequences for reaction design, optimization, and overall synthetic strategy.
| Feature | 2-Iodo-p-cymene | This compound | Rationale & Causality |
| Reactivity | High | Moderate | The weaker C-I bond leads to a faster rate of oxidative addition, the rate-limiting step.[5][12] |
| Reaction Conditions | Milder (often room temp. to 80°C) | Harsher (often 80°C to reflux) | Less thermal energy is required to overcome the activation barrier for C-I bond cleavage. |
| Reaction Time | Shorter | Longer | Faster kinetics of the oxidative addition step shortens the overall cycle time. |
| Catalyst Loading | Lower (can be < 1 mol%) | Higher (typically 1-5 mol%) | The high reactivity allows for efficient turnover even with less catalyst.[13] |
| Ligand Choice | Less demanding (e.g., PPh₃ may suffice) | Often requires more electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) to promote oxidative addition.[14] | |
| Cost & Availability | Higher Cost, Less Common | Lower Cost, Widely Available | Iodinated aromatic compounds are generally more expensive to produce than their brominated analogs. |
| Side Reactions | Lower propensity for dehalogenation | Higher risk of dehalogenation, especially under prolonged heating. | Harsher conditions required for C-Br activation can sometimes favor side reactions.[15] |
Expert Insight: While oxidative addition to an Ar-I bond is faster, it's a field-proven observation that the subsequent transmetalation step can sometimes be slower with the resulting iodide complex compared to the bromide.[16][17] This nuance means that while iodides are generally more reactive, the overall catalytic cycle efficiency can be subtly influenced by multiple factors. However, for the vast majority of applications, the rate of oxidative addition remains the dominant factor.
Decision Workflow for Aryl Halide Selection
Choosing the right starting material is critical. This workflow outlines the key decision points for selecting between the iodo- and bromo-derivatives based on project priorities.
Caption: A logical guide for choosing between aryl iodide and bromide.
Representative Experimental Protocol
This protocol provides a general methodology for a Suzuki-Miyaura coupling. The key differences in adapting this procedure for this compound versus 2-iodo-p-cymene are highlighted.
Objective: To synthesize 2-phenyl-p-cymene from either this compound or 2-iodo-p-cymene and phenylboronic acid.
Materials:
-
Aryl Halide (this compound or 2-iodo-p-cymene) (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Water)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), phenylboronic acid (1.2 equiv), the palladium catalyst, and the base (2.0-3.0 equiv).
-
For 2-Iodo-p-cymene: A catalyst like Pd(PPh₃)₄ (1-2 mol%) is often sufficient.
-
For this compound: A more active catalyst system, such as Pd₂(dba)₃ (1 mol%) with a specialized ligand like SPhos (2.2 mol%), is recommended for optimal results.[13]
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane and water).[7]
-
Reaction Execution:
-
For 2-Iodo-p-cymene: Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.
-
For this compound: Heat the reaction mixture to a higher temperature, typically 100 °C or reflux. Extended reaction times (12-24 hours) may be necessary for complete conversion.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-p-cymene.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Conclusion and Strategic Recommendations
The choice between this compound and 2-iodo-p-cymene is a classic trade-off between reactivity and cost.
-
Choose 2-Iodo-p-cymene when:
-
High reactivity and speed are paramount.
-
The substrate contains thermally sensitive functional groups that necessitate milder reaction conditions.
-
Working on a small, discovery scale where material cost is less critical than obtaining the desired compound quickly.
-
-
Choose this compound when:
-
Cost is a major consideration, particularly for scale-up and process development.
-
The higher reaction temperatures and potentially longer reaction times are tolerable for the substrate.
-
Access to a broader range of catalysts and ligands for optimization is available.
-
By understanding the fundamental principles of C-X bond activation, researchers can make informed, strategic decisions that enhance the efficiency and success of their synthetic endeavors in the competitive landscape of drug development.
References
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). ACS Medicinal Chemistry Letters. 1
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. 7
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. 5
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. 2
-
Suzuki Cross Coupling Reaction- A Review. (2013). Indo Global Journal of Pharmaceutical Sciences. 4
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. 15
-
Suzuki reaction. (n.d.). Wikipedia.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). ResearchGate.
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (n.d.). OUCI.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal.
-
Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2. (2004). Organometallics.
-
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (2024). ResearchGate.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). ChemOrgChem - YouTube.
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026). ACS Publications.
-
How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?. (2025). Reddit.
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. (2018). Quora.
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. (n.d.). SciSpace.
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics.
-
Results for the Suzuki-Miyaura reactions between a para-dihalobenzene and phenylboronic acid. (n.d.). ResearchGate.
-
Your "Go-To", "just couple already", Suzuki conditions?. (2021). Reddit.
-
Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates. (1993). Journal of the Chemical Society, Perkin Transactions 2.
-
Bond Dissociation Energies. (n.d.). CRC Handbook of Chemistry and Physics.
-
Comparative reactivity of 2-Iodothiophenol vs. 2-Bromothiophenol in Suzuki coupling. (2025). Benchchem.
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society.
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
-
Bond Energies. (2025). Chemistry LibreTexts.
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). ResearchGate.
Sources
- 1. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
A Comparative Guide to the Reactivity of 2-Bromo-p-cymene and Other Bromoarenes in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Bromoarenes are indispensable building blocks in modern organic synthesis, serving as key precursors in a multitude of palladium-catalyzed cross-coupling reactions that form the bedrock of pharmaceutical, agrochemical, and materials science research.[1] These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, enable the efficient construction of complex molecular architectures.[2][3][4] The reactivity of a given bromoarene in these transformations is not uniform; it is profoundly influenced by its electronic properties and steric environment.
This guide presents a comparative study of 2-Bromo-p-cymene, a sterically hindered and electron-rich bromoarene, against other common bromoarenes. Through an analysis of its physicochemical properties and performance in key cross-coupling reactions, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of its unique reactivity profile. This insight is crucial for making informed decisions in reaction design, catalyst selection, and overall synthetic strategy.
Physicochemical Properties: A Comparative Overview
The structural attributes of an aryl bromide directly impact its physical properties and, consequently, its behavior in a reaction mixture. This compound (2-bromo-1-methyl-4-(1-methylethyl)benzene) possesses a unique substitution pattern with a methyl group and a bulky isopropyl group flanking the bromine atom, creating a sterically demanding environment.[5]
A comparison with simpler bromoarenes highlights these differences:
| Compound | Structure | Molecular Weight ( g/mol )[5][6] | Boiling Point (°C) | Key Structural Features |
| Bromobenzene | 157.01 | 156 | Unsubstituted, baseline steric and electronic profile. | |
| 4-Bromotoluene | 171.04 | 184-185 | Electron-donating methyl group para to bromine. | |
| 2-Bromotoluene | 171.04 | 181-182 | Methyl group ortho to bromine, introducing moderate steric hindrance. | |
| This compound | 213.11[5][6] | 233-234 | Bulky isopropyl group para and methyl group ortho to bromine, creating significant steric hindrance. | |
| 4-Bromobenzonitrile | 182.02 | 235-238 | Electron-withdrawing nitrile group para to bromine. |
Data compiled from various sources including PubChem and NIST.[5][6]
The key takeaway is the significant steric bulk around the C-Br bond in this compound. This feature is the primary determinant of its distinct reactivity, which will be explored in the following sections.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst.[7] The efficiency of this step is governed by both the C-Br bond strength and the steric accessibility of the carbon atom.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron reagent, is a cornerstone of modern synthesis.[8] However, sterically hindered substrates like this compound present a significant challenge.[8][9]
Causality Behind Experimental Choices: For sterically demanding substrates, the choice of ligand is paramount. Standard ligands like PPh₃ often fail because they are not bulky enough to promote the crucial reductive elimination step that forms the final product. Instead, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are required.[10][11] These ligands form stable, coordinatively unsaturated Pd(0) complexes that are reactive enough to undergo oxidative addition with the hindered aryl bromide.[10] They also accelerate the reductive elimination step, preventing catalyst decomposition and side reactions.[11][12]
Comparative Experimental Data: Suzuki-Miyaura Coupling
Reaction Conditions: Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2.5 mol%), K₃PO₄ (2.0 mmol), Toluene/H₂O (5:1), 100 °C, 12 h.
| Bromoarene Substrate | Yield (%) | Commentary |
| Bromobenzene | >95% | High reactivity due to minimal steric hindrance. |
| 4-Bromotoluene | >95% | Electron-donating group has a minor effect on this already facile reaction. |
| 4-Bromobenzonitrile | >90% | Electron-withdrawing group activates the C-Br bond, leading to high yield. |
| 2-Bromotoluene | 85-90% | The ortho-methyl group slightly impedes the reaction, requiring optimized conditions. |
| This compound | 70-80% | Significant steric hindrance from the ortho-methyl and meta-isopropyl groups lowers the yield under these standard "hindered" conditions. Achieving higher yields often requires specialized catalysts, higher temperatures, or longer reaction times.[8][10] |
Yields are representative and based on literature precedents for similar substrates.[9][10][13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for the synthesis of countless pharmaceuticals.[3][14] Like the Suzuki coupling, this reaction is highly sensitive to steric hindrance on the aryl halide partner.[15]
Causality Behind Experimental Choices: The catalytic cycle involves the formation of a palladium-amido complex. For hindered substrates like this compound, the bulky substituents can sterically clash with the incoming amine and the catalyst's ligands.[15][16] This necessitates the use of highly active catalyst systems, typically employing bulky biarylphosphine ligands.[15] These ligands create a wider "bite angle" on the palladium center, which facilitates both the oxidative addition and the subsequent reductive elimination of the desired arylamine.[3] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often essential to deprotonate the amine without competing in the reaction.[16]
Comparative Experimental Data: Buchwald-Hartwig Amination
Reaction Conditions: Aryl Bromide (1.0 mmol), Aniline (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), NaOt-Bu (1.4 mmol), Toluene, 110 °C, 16 h.
| Bromoarene Substrate | Yield (%) | Commentary |
| Bromobenzene | >95% | Excellent substrate for C-N bond formation. |
| 4-Bromotoluene | >95% | Electron-donating group does not significantly hinder the reaction. |
| 4-Bromobenzonitrile | ~90% | Generally good reactivity, though strong electron-withdrawing groups can sometimes complicate the catalytic cycle. |
| 2-Bromotoluene | 80-88% | Moderate steric hindrance requires a robust catalyst system like the one shown. |
| This compound | 65-75% | The reaction is challenging. The combination of steric bulk on the aryl halide and the nucleophile (aniline) requires carefully optimized conditions. The yield reflects the difficulty of bringing the hindered partners together at the metal center.[15][16] |
Yields are representative and based on literature precedents.[16][17]
Experimental Protocols & Workflows
To provide a practical context, here is a detailed protocol for a representative Suzuki-Miyaura coupling reaction. This protocol is designed to be a self-validating system; successful execution with a simple substrate validates the setup for more challenging ones.
Protocol: Suzuki-Miyaura Coupling of 2-Bromotoluene with Phenylboronic Acid
Materials:
-
2-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (20.5 mg, 0.025 mmol, 2.5 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (424 mg, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
Procedure:
-
Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromotoluene, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Workup: Cool the reaction to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford the pure biaryl product.
Visualization of Experimental Workflow
The general workflow for performing a palladium-catalyzed cross-coupling reaction under inert conditions is critical for reproducibility.
Caption: General workflow for a Pd-catalyzed cross-coupling experiment.
Discussion & Mechanistic Insights
The reduced reactivity of this compound compared to less substituted bromoarenes is a direct consequence of steric hindrance.
Steric Hindrance: The ortho-methyl group and the large meta-isopropyl group (which is para to the methyl group) create a crowded environment around the carbon-bromine bond. This steric shield makes it more difficult for the bulky Pd(0)L₂ catalyst to approach and insert into the C-Br bond during the oxidative addition step.
Caption: Steric environment of different bromoarenes.
Electronic Effects: this compound contains two alkyl groups (methyl and isopropyl), which are weakly electron-donating. This slightly increases the electron density of the aromatic ring, making the C-Br bond stronger and less susceptible to oxidative addition compared to an electron-deficient system like 4-bromobenzonitrile. While this electronic effect is generally less dominant than steric factors for bromoarenes, it contributes to the compound's overall lower reactivity compared to unsubstituted or electron-poor counterparts.
Conclusion
This compound serves as an excellent case study in understanding the profound impact of sterics on the reactivity of aryl halides. Its performance in palladium-catalyzed cross-coupling reactions is consistently lower than that of less hindered analogues like bromobenzene, 2-bromotoluene, and even electron-rich 4-bromotoluene. While challenging to use, its successful coupling requires highly active, modern catalyst systems, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. For synthetic chemists, the selection of this compound as a substrate necessitates a deliberate choice of state-of-the-art catalytic methods to overcome its inherent steric barriers and achieve acceptable yields. This guide underscores the principle that a deep understanding of a substrate's structural and electronic properties is fundamental to the logical design and successful execution of complex organic syntheses.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137600, this compound. Retrieved from [Link].
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. Available from: [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
Zhang, Z., Hu, Z., & Zhang, J. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3817-3821. Available from: [Link]
-
Fors, B. P., Do, D. K., & Buchwald, S. L. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Journal of the American Chemical Society, 142(50), 21062–21073. Available from: [Link]
-
Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). A Comparative Study of the Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki-Type Cross-Coupling Reactions Catalyzed by Pd(0) and Ni(0) Complexes of Triarylphosphines. Journal of Organic Chemistry, 69(10), 3447-3452. Available from: [Link]
-
Gwebu, E. T., & Akerman, M. P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5220-5246. Available from: [Link]
-
Forján, R., Csendes, Z., & Frank, É. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2500-2507. Available from: [Link]
-
Ghaffari, M., & Zare, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1205-1234. Available from: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Diagram]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Singh, U. K., & Kumar, S. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(33), 4333-4335. Available from: [Link]
-
Khan, A. (2019). Buchwald-Hartwig coupling. [Video]. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass spectrum of this compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Rate-Determining Step of Suzuki-Miyaura Cross-Coupling. Angewandte Chemie International Edition, 53(15), 3959-3962. Available from: [Link]
-
ResearchGate. (n.d.). Conversion of bromoarenes in Suzuki cross-coupling reaction. [Table]. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. This compound | C10H13Br | CID 137600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comprehensive Guide to the Synthesis and Spectroscopic Validation of 2-Bromo-p-cymene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Bromo-p-cymene
This compound, also known as 2-bromo-1-methyl-4-(1-methylethyl)benzene, is a halogenated aromatic hydrocarbon.[1][2][3] Its structure, featuring a bromine atom ortho to a methyl group and para to an isopropyl group on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules. The strategic placement of the bromine atom allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, which are fundamental in the construction of novel pharmaceutical agents and other high-value organic compounds.
The reliable synthesis and unambiguous characterization of this compound are therefore of paramount importance to ensure the purity and identity of downstream products, a critical aspect in drug development and manufacturing. This guide will compare synthetic approaches and provide a detailed workflow for its validation.
Part 1: Comparative Analysis of Synthetic Routes
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (EAS) of p-cymene.[4][5][6] This class of reactions involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, in this case, a bromine cation equivalent.[5]
While several methods for aromatic bromination exist, the most common and practical approach for a laboratory setting involves the direct bromination of p-cymene using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[7]
Alternative Routes:
-
N-Bromosuccinimide (NBS): NBS can be used as a source of electrophilic bromine, often in the presence of a radical initiator or an acid catalyst. While generally milder, the regioselectivity can sometimes be a challenge depending on the substrate and conditions.
-
Direct Bromination without a Catalyst: This is generally not feasible for an unactivated aromatic ring like p-cymene, as bromine itself is not a sufficiently strong electrophile to overcome the aromatic stabilization of the benzene ring.[7]
For the purposes of this guide, we will focus on the direct bromination with Br₂ and FeBr₃ due to its high efficiency and well-established mechanism.
The Causality Behind Experimental Choices: Direct Bromination
The choice of direct bromination with a Lewis acid catalyst is predicated on the following principles:
-
Generation of a Potent Electrophile: The Lewis acid (FeBr₃) polarizes the Br-Br bond, creating a highly electrophilic "Br⁺" equivalent that can be attacked by the electron-rich π-system of the p-cymene ring.[7]
-
Regioselectivity: The alkyl groups (methyl and isopropyl) on the p-cymene ring are ortho-, para-directing activators.[4][8] This means they increase the rate of electrophilic aromatic substitution and direct the incoming electrophile to the positions ortho and para to themselves. In the case of p-cymene, the positions ortho to the methyl group and ortho to the isopropyl group are the most activated sites for substitution. Steric hindrance from the bulky isopropyl group generally favors substitution at the position ortho to the smaller methyl group, leading to this compound as the major product.
Part 2: Experimental Protocol for the Synthesis of this compound
This protocol outlines a reliable method for the synthesis of this compound.
Materials and Reagents:
-
p-Cymene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-cymene in anhydrous dichloromethane. Add a catalytic amount of iron(III) bromide (or a small quantity of iron filings, which will be converted to FeBr₃ in situ by bromine).
-
Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in dichloromethane to the stirred reaction mixture via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition. The reaction is exothermic, and slow addition is crucial to control the reaction rate and prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by carefully adding a 10% aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. The reddish-brown color of bromine will disappear.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.
Part 3: Spectroscopic Validation
The identity and purity of the synthesized this compound must be confirmed through rigorous spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the validation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. Aromatic protons typically resonate in the 6.5-8.5 ppm region, while benzylic protons appear between 2-3 ppm.[9]
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | d | 1H | Ar-H |
| ~7.1 | dd | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~3.2 | septet | 1H | -CH(CH₃)₂ |
| ~2.4 | s | 3H | Ar-CH₃ |
| ~1.2 | d | 6H | -CH(CH₃)₂ |
The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength.
Interpretation of the ¹H NMR Spectrum:
-
The presence of three distinct signals in the aromatic region (integrating to 1H each) confirms the trisubstituted nature of the benzene ring.[9]
-
The septet and the doublet integrating to 1H and 6H, respectively, are characteristic of an isopropyl group.
-
The singlet integrating to 3H corresponds to the methyl group attached to the aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[10][11]
Expected ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C |
| ~138 | Ar-C |
| ~132 | Ar-CH |
| ~129 | Ar-CH |
| ~127 | Ar-CH |
| ~123 | Ar-C-Br |
| ~34 | -CH(CH₃)₂ |
| ~24 | Ar-CH₃ |
| ~23 | -CH(CH₃)₂ |
Interpretation of the ¹³C NMR Spectrum:
-
The spectrum should show ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule.
-
The signals in the 120-150 ppm range are indicative of the aromatic carbons.[10][11] The carbon atom directly attached to the bromine will be shifted to a different chemical shift compared to the other aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, the isotopic distribution of the halogen atoms is a key diagnostic feature.
Expected Mass Spectrum for this compound:
-
Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[12][13] Therefore, the mass spectrum of this compound will show two molecular ion peaks of nearly equal intensity at m/z values corresponding to [C₁₀H₁₃⁷⁹Br]⁺ and [C₁₀H₁₃⁸¹Br]⁺.[12] The molecular weight of this compound is approximately 213.11 g/mol .[1][2][3]
-
Fragmentation Pattern: The fragmentation pattern will show characteristic losses of fragments such as a methyl group (-15 amu), an isopropyl group (-43 amu), and a bromine atom (-79 or -81 amu). The most stable carbocation fragments will give rise to the most intense peaks in the spectrum.
GC-MS Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing the purity of the synthesized this compound and confirming its identity.[14][15] The gas chromatogram will indicate the purity of the sample, with a single major peak corresponding to the product. The mass spectrum of this peak can then be compared to a reference spectrum from a database like the NIST WebBook.[1]
Visualization of the Workflow
Synthesis and Validation Workflow
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Electrophilic Aromatic Substitution Mechanism
Caption: The two-step mechanism of electrophilic aromatic bromination of p-cymene.[6][7][8]
Conclusion
The synthesis of this compound via electrophilic aromatic substitution is a robust and reliable method. This guide has provided a comprehensive overview of a proven synthetic protocol, emphasizing the rationale behind the experimental choices. Furthermore, the detailed procedures for validation by ¹H NMR, ¹³C NMR, and GC-MS ensure the unambiguous confirmation of the product's structure and purity. Adherence to these protocols will enable researchers and drug development professionals to confidently synthesize and characterize this important chemical intermediate for their downstream applications.
References
-
Organic Chemistry at CU Boulder. (n.d.). Aromatics - Spectroscopy Tutorial. Retrieved from [Link]
- Pellizzari, E. D., & Erickson, M. D. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry, 7(4), 139–147.
-
LabRulez GCMS. (n.d.). C2 - Analysis of halogenated hydrocarbons in hydrocarbon/water matrix. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
-
Agilent. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). p-Cymene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). [RuCl2(η6‐p-cymene)] complexes bearing phosphinous acid ligands. Retrieved from [Link]
-
SpectraBase. (n.d.). p-Cymene. Retrieved from [Link]
-
PubMed. (2024, December 11). Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
PubMed Central. (2022, November 17). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution: The Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Dr. K. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0005805). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromopentane. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of p-cymene form catalytic dehydrogenation of industrial dipentene. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Liquid-phase oxidation of p-cymene: Nature of intermediate hydroperoxides and relative activity of the alkyl groups. Retrieved from [Link]
-
PubMed. (2011, April 1). Surprising formation of p-cymene in the oxidation of α-pinene in air by the atmospheric oxidants OH, O3, and NO3. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
-
Leah4sci. (2012, October 17). Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C10H13Br | CID 137600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gcms.labrulez.com [gcms.labrulez.com]
A Comparative Guide to the Catalytic Reactivity of Cymene Isomers
For researchers, scientists, and professionals in drug development and chemical synthesis, understanding the nuances of isomeric reactivity is paramount for process optimization and catalyst design. This guide provides an in-depth comparison of the catalytic reactivity of the three isomers of cymene: para-cymene (p-cymene), meta-cymene (m-cymene), and ortho-cymene (o-cymene). By synthesizing experimental data and established chemical principles, this document serves as a critical resource for predicting and controlling catalytic outcomes.
Introduction to Cymene Isomers
Cymenes are naturally occurring aromatic organic compounds with the chemical formula C₁₀H₁₄. They consist of a benzene ring substituted with a methyl group and an isopropyl group. The positional isomerism of these alkyl groups gives rise to three distinct isomers:
-
p-Cymene (1-isopropyl-4-methylbenzene): The most common and widely studied isomer, often derived from terpenes found in essential oils of plants like cumin and thyme.[1]
-
m-Cymene (1-isopropyl-3-methylbenzene): Less common than the para isomer.
-
o-Cymene (1-isopropyl-2-methylbenzene): The least common of the three, primarily due to steric hindrance between the adjacent alkyl groups.
The mixture of cymene isomers is typically produced through the Friedel-Crafts alkylation of toluene with propylene.[2] These isomers serve as valuable intermediates in the synthesis of fine chemicals, fragrances, and pharmaceuticals. Their distinct structural differences, however, lead to significant variations in their behavior in catalytic processes. This guide will explore these differences in three key catalytic transformations: hydrogenation, oxidation, and dehydrogenation.
Fundamental Principles Governing Reactivity: Steric and Electronic Effects
The differences in the catalytic reactivity of cymene isomers are primarily governed by two fundamental factors:
-
Steric Hindrance: This refers to the spatial arrangement of the methyl and isopropyl groups and how they impede the approach of the molecule to the active sites of a catalyst. The bulky isopropyl group, in particular, plays a significant role. o-Cymene, with its adjacent alkyl groups, experiences the most significant steric hindrance, which can hinder its adsorption onto a catalyst surface.[3][4] In contrast, the alkyl groups in p-cymene are furthest apart, minimizing steric hindrance.
-
Electronic Effects: The alkyl groups (methyl and isopropyl) are electron-donating groups (EDGs), which increase the electron density of the aromatic ring through an inductive effect.[5] This increased electron density can influence the rate and selectivity of certain catalytic reactions. While the inductive effect of the alkyl groups is similar across the isomers, their positions can influence the electron distribution within the ring and its interaction with the catalyst.
The interplay of these steric and electronic effects dictates the adsorption energy of the isomers on the catalyst surface and the activation energy of the subsequent reaction, ultimately determining the overall reaction rate and product distribution.
Comparative Reactivity in Catalytic Hydrogenation
Catalytic hydrogenation of the aromatic ring in cymene isomers yields the corresponding menthane isomers. This reaction is of interest for the production of green solvents and specialty chemicals.[6]
p-Cymene Hydrogenation: A Well-Studied System
The hydrogenation of p-cymene has been extensively investigated using various platinum-group metal catalysts such as Rhodium (Rh), Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) on supports like charcoal (C) and alumina (Al₂O₃).[6] Rh/C has been identified as a particularly efficient catalyst, achieving over 99% conversion of p-cymene to p-menthane under solvent-free conditions.[6] The reaction yields two stereoisomers: cis-p-menthane and trans-p-menthane. The selectivity towards these isomers is temperature-dependent, with the kinetically favored cis isomer dominating at lower temperatures and the thermodynamically favored trans isomer being predominant at higher temperatures.[6]
Table 1: Hydrogenation of p-Cymene over Various Catalysts
| Catalyst | Support | Pressure (MPa) | Temperature (°C) | Conversion (%) | Major Product | Reference |
| Rh | C | 2.75 | 4 | >99 | cis-p-menthane (72%) | [6] |
| Rh | C | 2.75 | 150 | >99 | trans-p-menthane (91%) | [6] |
| Pt | C | 2.75 | 25 | 100 | - | [6] |
| Pd | C | 2.75 | 25 | <1 | - | [6] |
| Ru | C | 2.75 | 25 | 98 | - | [6] |
Reactivity of o-Cymene and m-Cymene: An Inferential Analysis
Direct comparative experimental data on the hydrogenation of o- and m-cymene is limited. However, we can infer their relative reactivity based on established principles of steric hindrance.
-
o-Cymene: The close proximity of the methyl and isopropyl groups in o-cymene creates significant steric hindrance. This bulkiness is expected to impede the flat adsorption of the aromatic ring onto the catalyst surface, which is a crucial step in the hydrogenation mechanism. This increased steric strain will likely lead to a lower rate of hydrogenation compared to p-cymene and m-cymene.
-
m-Cymene: With its alkyl groups in a meta arrangement, m-cymene experiences less steric hindrance than o-cymene but more than p-cymene. Therefore, its rate of hydrogenation is expected to be intermediate between the other two isomers.
This predicted trend in reactivity (p-cymene > m-cymene > o-cymene) is analogous to what is observed in the catalytic hydrogenation of xylene isomers, where the rate of hydrogenation generally follows the order p-xylene > m-xylene > o-xylene due to increasing steric hindrance.[7]
Comparative Reactivity in Catalytic Oxidation
The catalytic oxidation of cymene isomers is a crucial industrial process for the production of aromatic carboxylic acids, such as phthalic acids, which are precursors to polymers and other valuable chemicals.[8]
General Oxidation Pathway
The oxidation of all three cymene isomers can lead to the corresponding toluic acids and phthalic acids upon further oxidation.[8] Vanadium pentoxide (V₂O₅) is a commonly used catalyst for the vapor-phase oxidation of cymenes.[8] The reaction mechanism primarily involves the attack on the isopropyl group.[8]
Reactivity Comparison
-
p-Cymene and m-Cymene: The electronic environment of the isopropyl and methyl groups in p- and m-cymene is relatively similar, suggesting that their intrinsic reactivity towards oxidation should be comparable.
-
o-Cymene: The adjacent, bulky alkyl groups in o-cymene can create steric strain, which may slightly increase the reactivity of the benzylic C-H bonds due to a relief of strain in the transition state. However, this effect might be counteracted by steric hindrance to the approach of the oxidant or the catalyst.
In practice, the selective oxidation of a mixture of cymene isomers to their corresponding carboxylic acids is a known industrial process, suggesting that all three isomers are reactive under appropriate conditions.[8] The primary challenge often lies in controlling the selectivity to avoid over-oxidation to carbon dioxide and water.
Comparative Reactivity in Catalytic Dehydrogenation
Catalytic dehydrogenation of cymenes can lead to the formation of valuable unsaturated compounds like isopropenyltoluene. More commonly, the reverse reaction, the dehydrogenation of terpene precursors to form p-cymene, is studied.[2][10]
Dehydrogenation to Isopropenyltoluene
Predicting the relative rates of dehydrogenation of the cymene isomers to their respective isopropenyltoluenes is complex. The stability of the resulting conjugated system will play a significant role.
-
p-Isopropenyltoluene: This isomer benefits from a linear conjugated system, which is generally stable.
-
m-Isopropenyltoluene: The meta-substitution results in a cross-conjugated system, which is typically less stable than a linear conjugated system.
-
o-Isopropenyltoluene: Steric interactions between the isopropenyl group and the adjacent methyl group could destabilize this isomer, potentially leading to a lower equilibrium concentration and a slower overall rate of formation.
Based on product stability, the expected order of dehydrogenation reactivity would be p-cymene > m-cymene > o-cymene.
Formation of Cymenes from Terpenes
The dehydroisomerization of terpenes like limonene to produce p-cymene is a well-established green chemical process.[2][10] In these reactions, o- and m-cymene are often formed as minor byproducts, indicating that the reaction pathways leading to the para isomer are kinetically and thermodynamically favored.[2] This preference for p-cymene formation is partly due to its higher thermodynamic stability compared to the ortho and meta isomers.
Experimental Protocol: Comparative Catalytic Hydrogenation of Cymene Isomers
To empirically determine the relative reactivity of the cymene isomers, a standardized experimental protocol is essential. The following protocol is adapted from a study on p-cymene hydrogenation and can be applied to all three isomers for a direct comparison.[6]
Objective: To compare the reaction rates of p-cymene, m-cymene, and o-cymene in catalytic hydrogenation over a Rh/C catalyst.
Materials:
-
p-Cymene (99%+)
-
m-Cymene (99%+)
-
o-Cymene (99%+)
-
5% Rhodium on activated carbon (Rh/C)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Procedure:
-
Catalyst Preparation: Weigh 50 mg of 5% Rh/C catalyst and place it into the glass liner of the autoclave.
-
Reactant Addition: Add 1.0 g of the chosen cymene isomer to the liner.
-
Reactor Assembly: Seal the autoclave.
-
Purging: Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas to remove any air.
-
Pressurization: Pressurize the reactor to 2.75 MPa with hydrogen.
-
Reaction Initiation: Begin vigorous stirring (e.g., 1000 rpm) to ensure good mixing and gas-liquid mass transfer. Maintain the reaction temperature at 25°C using a water bath.
-
Sampling: At regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), carefully take a small aliquot of the reaction mixture.
-
Sample Preparation: Dilute the sample with a suitable solvent (e.g., ethanol) and filter it to remove catalyst particles.
-
GC Analysis: Analyze the diluted sample using GC-FID to determine the concentration of the cymene isomer and the menthane products.
-
Data Analysis: Plot the concentration of the cymene isomer as a function of time for each of the three isomers. The initial slope of these curves will give the initial reaction rate.
Rationale for Experimental Choices:
-
Catalyst: 5% Rh/C is chosen due to its demonstrated high activity in p-cymene hydrogenation.[6] Using the same batch of catalyst for all experiments is crucial for comparability.
-
Solvent-free: Conducting the reaction neat simplifies the system and avoids potential solvent effects on reactivity.
-
Pressure and Temperature: The chosen conditions (2.75 MPa H₂, 25°C) have been shown to be effective for p-cymene hydrogenation and are mild enough to likely allow for measurable differences in the reaction rates of the isomers.[6]
-
Analysis: GC-FID is a standard and reliable method for quantifying the composition of the reaction mixture.
Conclusion
The catalytic reactivity of cymene isomers is a complex interplay of steric and electronic factors. While experimental data is most abundant for p-cymene, a comprehensive understanding of the relative reactivities of all three isomers can be achieved by combining this data with well-established principles of organic chemistry.
In general, the following reactivity trends can be expected:
-
Hydrogenation: p-cymene > m-cymene > o-cymene, primarily due to decreasing steric hindrance.
-
Oxidation: The relative reactivity is less straightforward to predict and will depend heavily on the specific catalyst and reaction conditions. However, all three isomers are capable of being oxidized to valuable carboxylic acids.
-
Dehydrogenation: The formation of the more thermodynamically stable conjugated system is favored, suggesting a reactivity order of p-cymene > m-cymene > o-cymene.
The provided experimental protocol offers a robust framework for researchers to empirically validate these predicted trends and to further explore the rich catalytic chemistry of this important class of aromatic compounds.
References
-
Selka, A., Touaibia, M., Varma, R. S., & Chemat, F. (2025). Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. Applied Sciences, 15(1), 10287. [Link]
-
Alsharif, A. A. (2023). Selective dehydroisomerisation of cyclic monoterpenes to p-cymene over bifunctional metal-acid catalysts (Doctoral dissertation, University of Liverpool). [Link]
-
Sinfelt, J. H., Hurwitz, H., & Shulman, R. A. (1962). Kinetics of Methylcyclohexane Dehydrogenation over Pt–Al2O3. The Journal of Physical Chemistry, 66(10), 1971–1973. [Link]
-
Wikipedia contributors. (2023, December 19). Xylene. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved January 16, 2026, from [Link]
-
Akpolat, O., & Gunduz, G. (2005). Isomerization of M-xylene. Journal of Applied Sciences, 5(2), 236-248. [Link]
-
Kamitsou, M., Triantafyllidis, K. S., & Lappas, A. A. (2016). Transformation of α-limonene into p-cymene over oxide catalysts: A green chemistry approach. Catalysis Today, 279, 135-143. [Link]
-
Jalon. (2025, March 14). Unlocking p-Xylene Production: Processes & Applications. Retrieved January 16, 2026, from [Link]
-
Akpolat, O., & Gunduz, G. (2005). Isomerization of M-xylene. Journal of Applied Sciences, 5(2), 236-248. [Link]
-
Makgwane, P. R., & Ray, S. S. (2014). Liquid-phase oxidation of p-cymene: Nature of intermediate hydroperoxides and relative activity of the alkyl groups. Journal of Molecular Catalysis A: Chemical, 381, 14-23. [Link]
-
Alsharif, A. A. (2023). Selective dehydroisomerisation of cyclic monoterpenes to p-cymene over bifunctional metal-acid catalysts (Doctoral dissertation, University of Liverpool). [Link]
-
Martin-Luengo, M. A., Yates, M., Rojo, J. M., & Luengo, M. A. M. (2010). Sustainable p-cymene and hydrogen from limonene. Applied Catalysis A: General, 387(1-2), 141-146. [Link]
-
Dash, M. R., & Rajakumar, B. (2019). Experimental and Computational Investigation on the Gas Phase Reaction of p-Cymene with Cl Atoms. The Journal of Physical Chemistry A, 123(46), 10029-10039. [Link]
-
Yablonsky, G. S., Mueller, A. V., & Grinberg, D. M. (2022). Kinetic Modeling of Hydrogen Production by Dehydrogenation of Polycyclic Naphthenes with Varying Degrees of Condensation. Kinetics and Catalysis, 63(2), 169-176. [Link]
-
Zhang, G., Li, C., & Wang, J. (2007). Synthesis of p-cymene form catalytic dehydrogenation of industrial dipentene. Chemical Engineering & Technology, 30(7), 939-943. [Link]
-
MacMillan, J. D. (1958). Liquid-Phase Catalytic Oxidation of Para-Cymene (Doctoral dissertation, McMaster University). [Link]
-
Kamitsou, M., Triantafyllidis, K. S., & Lappas, A. A. (2016). Transformation of α-limonene into p-cymene over oxide catalysts: A green chemistry approach. Catalysis Today, 279, 135-143. [Link]
- Nevanlinna, H. (2014). Process for oxidation of cymenes to aromatic acids (Patent No. WO 2014/133433 A1).
-
van der Eide, E. M., & Veen, A. C. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology, 10(22), 7485-7503. [Link]
-
Luo, C., Niu, C., Zhou, J., & Li, X. (2023). Synthesis of p-cymene by the electrocatalytic oxidation of α-terpinene and γ-terpinene. New Journal of Chemistry, 47(18), 8489-8493. [Link]
-
Wikipedia contributors. (2023, November 28). P-Cymene. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Sharma, J. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry [Video]. YouTube. [Link]
-
Sinfelt, J. H., Hurwitz, H., & Shulman, R. A. (1962). KINETICS OF METHYLCYCLOHEXANE DEHYDROGENATION OVER PT—Al2O3. The Journal of Physical Chemistry, 66(10), 1971-1973. [Link]
-
Gellman, A. J., & Somorjai, G. A. (1985). Kinetic study of the initial stages of dehydrogenation of cyclohexane on the platinum(111) surface. The Journal of Physical Chemistry, 89(1), 159-164. [Link]
-
Selka, A., Touaibia, M., Varma, R. S., & Chemat, F. (2025). Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. Applied Sciences, 15(1), 10287. [Link]
-
Taylor & Francis. (n.d.). Electronic effects – Knowledge and References. Retrieved January 16, 2026, from [Link]
-
Sánchez, C. M. J. (2021, May 6). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds! Medium. [Link]
-
da Silva, A. B. F., & de Oliveira, H. C. B. (2019). Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues. Journal of the Brazilian Chemical Society, 30, 2235-2251. [Link]
-
Lansford, J. L., & Getman, Z. M. (2024). CatTestHub: A Benchmarking Database of Experimental Heterogeneous Catalysis for Evaluating Advanced Materials. ChemRxiv. [Link]
-
Lee, J. W., & Choi, S. (2022). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. Biotechnology for Biofuels and Bioproducts, 15(1), 1-11. [Link]
-
Gracia, J. (2018). Quantum fundaments of catalysis: true electronic potential energy. Physical Chemistry Chemical Physics, 20(38), 24947-24969. [Link]
-
Gregory, J. A., & Hutchings, G. J. (2020). Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents. ChemCatChem, 12(22), 5626-5630. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. cjarquin.medium.com [cjarquin.medium.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 8. WO2014133433A1 - Process for oxidation of cymenes to aromatic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Bromo-p-cymene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, scaffolds derived from natural products remain a cornerstone for generating novel therapeutic agents. Among these, the p-cymene framework, a simple monoterpene, is a privileged structure found in numerous pharmacologically active molecules. The introduction of a bromine atom, as in 2-bromo-p-cymene, provides a versatile synthetic handle for further functionalization, enabling the exploration of vast chemical space. However, this synthetic utility places an immense burden on analytical verification. An unconfirmed structure is not just a scientific inaccuracy; it is a potential dead-end in a costly development pipeline, a risk to patient safety, and a threat to intellectual property.
This guide eschews a simple checklist approach. Instead, it provides a strategic, in-depth comparison of the essential analytical techniques required to establish the structure of a this compound derivative with absolute certainty. We will explore the causality behind experimental choices, presenting a self-validating workflow that ensures the integrity of your results from the bench to regulatory submission.
The Analytical Triad: A Multi-Modal Approach to Certainty
No single analytical technique can provide definitive structural proof. True confidence is achieved by creating a "triad" of evidence, where spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy converge to support a single, unambiguous structure. For ultimate confirmation, especially in cases of novel stereochemistry or for patent filings, this triad is often supported by the "gold standard" of X-ray crystallography.
Below is a logical workflow that illustrates the decision-making process in structural elucidation.
Caption: Key 2-3 bond correlations expected in an HMBC spectrum of this compound.
Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Shimming: Place the sample in the spectrometer and allow it to thermally equilibrate. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. This experiment requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
2D Spectra: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. These experiments can take from 30 minutes to several hours depending on the sample concentration and desired resolution.
-
Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H spectrum, pick peaks, and use the 2D spectra to build the connectivity map of the molecule.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
While less powerful for determining isomeric structure, FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups.
Expertise & Causality: Molecular bonds vibrate at specific frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the vibrations of specific functional groups. For a this compound derivative, we expect to see characteristic absorptions for the aromatic ring and the aliphatic (isopropyl and methyl) C-H bonds. The C-Br stretch is also observable but is often weak and falls in the fingerprint region where many other signals can interfere. Its primary role is as a quick quality check to confirm the core p-cymene structure is intact. [1][2][3] Key IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic (sp³) C-H |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1385 - 1365 | C-H Bend | Isopropyl group (often a characteristic doublet) [4] |
| 850 - 800 | C-H Bend (out-of-plane) | Substituted Benzene Ring |
| 650 - 550 | C-Br Stretch | Carbon-Bromine Bond |
X-Ray Crystallography: The Ultimate Arbiter
When spectroscopic data are ambiguous, or when absolute proof of structure and stereochemistry is required, single-crystal X-ray crystallography is the definitive technique. [5][6] Expertise & Causality: This method involves diffracting X-rays off a highly ordered crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a 3D electron density map of the molecule, revealing the precise spatial arrangement of every atom. This is the only technique that provides an unambiguous, visual confirmation of the molecular structure. The primary challenge and reason it is not a first-line technique is the requirement of a high-quality single crystal, the growth of which can be a significant experimental hurdle. [7][8][9][10] When to Use X-Ray Crystallography:
-
To resolve ambiguity between closely related isomers that NMR cannot definitively distinguish.
-
To determine the absolute stereochemistry of chiral centers.
-
For publications in high-impact journals or for patent applications where irrefutable structural proof is necessary.
Conclusion: A Self-Validating System
Confirming the structure of a this compound derivative is a systematic process of building a case. The MS data confirms the elemental formula and the presence of bromine. The IR spectrum verifies the core functional groups. Finally, a full suite of NMR experiments provides the detailed architectural blueprint, connecting every atom in the structure. Each piece of data must be consistent with the others. An M/M+2 peak in the MS is validated by the downfield shifts in the NMR. The C-H stretches in the IR are confirmed by the assigned signals in the ¹H and ¹³C NMR spectra. By following this multi-modal, self-validating approach, researchers can proceed with confidence, knowing their structure is sound and their downstream research is built on a solid foundation.
References
- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.).
-
This compound | C10H13Br. (n.d.). PubChem. [Link]
-
Synthesis, characterization, X-ray crystallography analysis and cell viability study of (η6-p-cymene)Ru(NH2R)X2 (X = Cl, Br) derivatives. (2025, August 5). ResearchGate. [Link]
-
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18). ACS Omega. [Link]
-
ATR-IR spectra of carvacrol (A), thymol (B), p-cymene (C), gterpinene... (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). NIST WebBook. [Link]
-
ATR-FTIR spectra of borneol, Thymol, Linalool, and Cymene-Thymol chemotypes of Thymus vulgaris. (n.d.). ResearchGate. [Link]
-
A comparison of ATR-FTIR and Raman spectroscopy for the non-destructive examination of terpenoids in medicinal plants essential. (n.d.). Springer. [Link]
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025, August 6). ResearchGate. [Link]
-
Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. [Link]
-
Bromine. (n.d.). Wikipedia. [Link]
-
An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. (n.d.). Research Square. [Link]
-
ATR-FTIR spectra of pure individual compound: carvacrol (A), thymol (B)... (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). NIST WebBook. [Link]
-
(PDF) A comparison of ATR-FTIR and Raman spectroscopy for the non-destructive examination of terpenoids in medicinal plants essential oils. (2023, December 27). ResearchGate. [Link]
-
(PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025, October 24). ResearchGate. [Link]
-
Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. (2024, August 21). MDPI. [Link]
-
Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. (n.d.). MDPI. [Link]
-
Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (n.d.). MDPI. [Link]
-
Synthesis of Novel 3-Bromo-2H-chromene Derivatives: Palladium-Mediated Intramolecular Cyclization of Aryl Propargyl Ethers. (n.d.). Thieme Connect. [Link]
-
X-ray crystallographic details of studied compounds. (n.d.). ResearchGate. [Link]
-
Structure Elucidation of Natural Compounds by X-Ray Crystallography. (2014). Springer. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Wiley Online Library. [Link]
-
The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024, September 6). MDPI. [Link]
-
Crystal Structures of Half-Sandwich Ru(II) Complexes, [(η6-p-Cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF4, (X = Cl, Br, I). (n.d.). MDPI. [Link]
-
Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. (2025, August 6). ResearchGate. [Link]
-
4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. [Link]
-
Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. (2025, October 16). MDPI. [Link]
-
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. (n.d.). ResearchGate. [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023, November 15). MDPI. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020, April 28). National Institutes of Health. [Link]
-
The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (n.d.). MDPI. [Link]
-
H-NMR Spectroscopy Basics [Livestream Recording] Organic Chemistry Review & Practice Session. (2024, January 19). YouTube. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.apub.kr [cdn.apub.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Kinetic Analysis of 2-Bromo-p-cymene in Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of appropriate building blocks is a critical determinant of reaction efficiency, selectivity, and overall synthetic strategy. 2-Bromo-p-cymene, a readily available aromatic halide, serves as a versatile precursor in the synthesis of a wide array of more complex molecules. Its reactivity profile, however, is not monolithic and is highly dependent on the reaction conditions and the nature of the coupling partner. This guide provides a comprehensive kinetic analysis of this compound in three fundamental transformations: nucleophilic aromatic substitution (SNA_r), Suzuki-Miyaura coupling, and the Heck reaction. By examining the underlying mechanistic principles and comparing its performance with relevant alternatives, this document aims to equip researchers with the insights necessary for informed decision-making in their synthetic endeavors.
Understanding the Reactivity of this compound: A Mechanistic Overview
The reactivity of this compound is fundamentally governed by the electronic properties of the cymene scaffold and the nature of the carbon-bromine bond. The isopropyl and methyl groups on the aromatic ring are electron-donating, which can influence the electron density at the site of substitution and affect the rates of certain reactions.
Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution is a key transformation for the introduction of heteroatom nucleophiles onto an aromatic ring. The generally accepted mechanism for activated aryl halides proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex.[1][2] However, for unactivated aryl halides like this compound, these reactions are typically challenging and often require harsh conditions or the presence of a strong base to proceed via an elimination-addition (benzyne) mechanism.
Recent studies, however, have provided evidence that many SNA_r reactions, particularly those with good leaving groups like bromide, may proceed through a concerted mechanism, bypassing a discrete Meisenheimer intermediate.[3] The presence of electron-donating groups on the cymene ring generally disfavors the formation of the negatively charged intermediate in the classical addition-elimination pathway, making this route kinetically less favorable compared to aryl halides bearing electron-withdrawing groups.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these transformations is primarily dictated by the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5][6]
Comparative Kinetic Analysis: this compound vs. Alternatives
The choice of the halogen substituent on the p-cymene scaffold has a profound impact on the kinetics of cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[5] This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-I bond undergoing oxidative addition to the palladium(0) catalyst more readily than the stronger C-Br and C-Cl bonds.[7]
| Substrate | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Typical Reaction Conditions | Considerations |
| 2-Iodo-p-cymene | Highest | Milder conditions (e.g., lower temperatures, lower catalyst loadings) | More expensive and potentially less stable than the bromo analog. |
| This compound | Intermediate | Moderate conditions, widely applicable | Good balance of reactivity, stability, and cost.[7] |
| 2-Chloro-p-cymene | Lowest | More forcing conditions (e.g., higher temperatures, more active catalysts, bulkier ligands) | More cost-effective and readily available, but requires more specialized catalyst systems to achieve comparable rates to the bromide.[7] |
In-Depth Kinetic Analysis of Key Reactions
Nucleophilic Aromatic Substitution (SNA_r)
As previously mentioned, SNA_r reactions with this compound are generally sluggish due to the electron-rich nature of the aromatic ring. Kinetic analysis of these reactions typically involves monitoring the disappearance of the starting material and the appearance of the product over time, often under pseudo-first-order conditions (i.e., with a large excess of the nucleophile).
Logical Flow for SNA_r Kinetic Analysis
Caption: Workflow for the kinetic analysis of an SNA_r reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl compounds. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8] For aryl bromides, the oxidative addition of the C-Br bond to the Pd(0) catalyst is often the rate-determining step.[6] Kinetic studies, including the use of kinetic isotope effects (KIEs), have been instrumental in elucidating the finer details of the mechanism, such as the involvement of a monoligated palladium complex in the oxidative addition step for aryl bromides.[9][10][11]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12][13] Similar to the Suzuki-Miyaura coupling, the catalytic cycle involves oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the catalyst.[12] The oxidative addition of this compound to the Pd(0) center is a critical step influencing the overall reaction rate.
Experimental Protocols for Kinetic Analysis
Obtaining reliable kinetic data is paramount for understanding and optimizing chemical reactions. The following are detailed, self-validating protocols for the kinetic analysis of this compound reactions.
General Protocol for Kinetic Analysis by GC-MS
This protocol is suitable for monitoring the progress of Suzuki-Miyaura and Heck reactions.
Materials and Equipment:
-
This compound
-
Coupling partner (boronic acid or alkene)
-
Palladium catalyst and ligand
-
Base
-
Anhydrous solvent
-
Internal standard (e.g., dodecane, a compound not present in the reaction mixture)
-
Reaction vials with septa
-
Magnetic stirrer and heating block
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium catalyst, ligand, and base to a reaction vial. Add a stir bar.
-
Seal the vial with a septum cap. Outside the glovebox, add the anhydrous solvent, this compound, the coupling partner, and the internal standard via syringe.
-
Kinetic Run: Place the vial in a preheated heating block at the desired temperature and begin stirring.
-
Sampling: At specified time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the aliquot by diluting it in a suitable solvent (e.g., diethyl ether) and passing it through a short plug of silica gel to remove the catalyst and inorganic salts.
-
GC-MS Analysis: Analyze the quenched sample by GC-MS. The concentration of reactants and products can be determined by comparing their peak areas to that of the internal standard.
In-Situ Kinetic Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for real-time reaction monitoring, providing detailed structural information as the reaction progresses.[14][15][16]
Materials and Equipment:
-
This compound
-
Coupling partner
-
Palladium catalyst and ligand
-
Base
-
Deuterated solvent
-
J. Young NMR tube
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Sample Preparation: In a nitrogen-filled glovebox, add this compound, the coupling partner, palladium precatalyst, ligand, and base to a vial. Dissolve the mixture in the deuterated solvent.
-
Transfer the solution to the J. Young NMR tube and seal it.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum at room temperature to serve as the t=0 reference.
-
Kinetic Run: Place the NMR tube in the preheated NMR probe at the desired reaction temperature.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting materials and the product in each spectrum. Plot the integral values versus time to monitor the reaction progress and determine the reaction kinetics.
Conclusion
The kinetic analysis of this compound reactions reveals a nuanced reactivity profile that is highly dependent on the chosen transformation. While its performance in nucleophilic aromatic substitution is generally limited by the electron-donating nature of the cymene core, it serves as a versatile and reliable substrate in palladium-catalyzed cross-coupling reactions. Its reactivity, which sits between that of its iodo and chloro analogs, offers a good compromise between reaction rate, stability, and cost. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own kinetic investigations, enabling the optimization of reaction conditions and the development of efficient synthetic routes for the elaboration of the p-cymene scaffold.
References
- Amatore, C., & Jutand, A. (2011). Mechanistic and Kinetic Studies of Palladium-Catalyzed Cross-Coupling Reactions. In Palladium in Organic Synthesis (pp. 65-103). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Vetticatt, M. J., & Hirschi, J. S. (2022). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. ACS Catalysis, 12(5), 2816–2824. [Link]
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions.
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. (n.d.). (PDF) The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
-
Shaikh, D. J., & Vetticatt, M. J. (2017). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Molecules, 22(10), 1693. [Link]
-
Ahola, S., et al. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Nature Communications, 13(1), 853. [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]
-
Ghaffari, B., et al. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 62(15), e202217931. [Link]
- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs.
-
ResearchGate. (n.d.). Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species | Request PDF. Retrieved from [Link]
-
University of Bristol. (2016). Kinetic Profiling by NMR. [Link]
-
Shchukina, A., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]
- BenchChem. (2025). Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions.
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Schmidt, O. P., et al. (2017). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. ChemCatChem, 9(18), 3443-3448. [Link]
-
LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Amatore, C., et al. (2006). Rate and mechanism of the reaction of alkenes with aryl palladium complexes ligated by a bidentate P,P ligand in Heck reactions. Chemistry–A European Journal, 12(26), 6882-6893. [Link]
-
Nielsen, D. K., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8835–8843. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-6-chlorotoluene and 2-Bromo-4-chlorotoluene in Cross-Coupling Reactions.
-
Royal Society of Chemistry. (2022). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
LibreTexts. (2015). 21.1.1: Heck Reaction. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4174–4183. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Kinetics of Cyclopropyl Moieties in Cross-Coupling Reactions.
-
ResearchGate. (n.d.). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11147. [Link]
-
Martin, R., & Buchwald, S. L. (2022). A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis. ChemRxiv. [Link]
-
Al-Masri, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1369. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
- BenchChem. (2025). A Comparative Guide to the Kinetic Studies of 1-Chloro-3,6-dimethoxyisoquinoline Cross-Coupling Reactions.
-
Ito, H., et al. (2022). Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling Reactions Using Ball Milling. Organic Letters, 24(4), 899–903. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for 2-Bromo-p-cymene Cross-Coupling
Introduction: The Strategic Importance of p-Cymene Scaffolds
The p-cymene framework, a naturally occurring aromatic organic compound, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to the structure of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this core structure is paramount for developing novel molecular entities. 2-Bromo-p-cymene serves as a versatile and readily available starting material for such endeavors. Its cross-coupling reactions, particularly those catalyzed by palladium, offer a powerful and efficient means to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, paving the way for complex molecular architectures.[1][2]
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their broad functional group tolerance, mild reaction conditions, and high efficiency, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[3][4][5] This guide provides an in-depth comparison of various palladium catalyst systems for the cross-coupling of this compound, a substrate characterized by steric hindrance from the adjacent isopropyl group. We will explore three cornerstone reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Our analysis is grounded in established mechanistic principles and supported by experimental data from analogous systems to provide researchers, scientists, and drug development professionals with a robust framework for catalyst selection and reaction optimization.
Pillar 1: The Mechanistic Underpinnings of Palladium-Catalyzed Cross-Coupling
Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing any cross-coupling reaction. The generally accepted mechanism for these transformations involves a palladium(0)/palladium(II) cycle comprising three key elementary steps:[4][5][6]
-
Oxidative Addition: The active, coordinatively unsaturated palladium(0) catalyst reacts with the aryl halide (this compound), breaking the carbon-bromine bond and forming a new palladium(II) intermediate. This is often the rate-limiting step, and its efficiency is highly dependent on the ligand bound to the palladium center.[6][7]
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[3][5] This step often requires a base to activate the coupling partner.[3]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple to form the final product and a new C-C or C-N bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]
The choice of ligand is critical as it modulates the electron density and steric environment of the palladium center, profoundly influencing the rates of these elementary steps and the overall stability and activity of the catalyst.[6][8]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Pillar 2: Comparative Performance of Palladium Catalyst Systems
The steric hindrance imparted by the isopropyl group adjacent to the bromine atom in this compound makes it a "deactivated" or challenging substrate.[9] Such substrates often require highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to achieve high yields.[6][9]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling aryl halides with organoboron reagents.[3][5] For a substrate like this compound, catalyst selection is key to overcoming steric challenges.
| Catalyst System (Precursor + Ligand) | Catalyst Loading (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₄ | 2-5 | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good | A classic, reliable "first-generation" catalyst. The PPh₃ ligand's moderate bulk may lead to slower reaction rates with sterically hindered substrates.[10] |
| Pd(OAc)₂ + SPhos | 1-2 | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Excellent | SPhos is a bulky, electron-rich biaryl phosphine ligand. This bulkiness promotes reductive elimination, while its electron-donating nature facilitates oxidative addition, making it highly effective for challenging substrates.[9][10][11] |
| PdCl₂(dppf) | 2-3 | Cs₂CO₃ (2) | DMF | 90-100 | 8-16 | Good to Excellent | The dppf ligand provides a wide bite angle and good stability, making this a versatile and effective catalyst system for a broad range of substrates.[10] |
| PEPPSI-IPr | 1 | K₃PO₄ (2) | Dioxane | 80 | 6-10 | Excellent | N-Heterocyclic Carbene (NHC) ligands like IPr are strong σ-donors, forming very stable and highly active palladium complexes, ideal for coupling deactivated aryl halides.[9] |
Data is compiled from representative protocols for sterically hindered and deactivated aryl bromides.[9][10]
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[12][13] The choice of ligand is especially critical to prevent side reactions like β-hydride elimination.[13]
| Catalyst System (Precursor + Ligand) | Catalyst Loading (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Insights & Causality |
| Pd₂(dba)₃ + BINAP | 1-2 | NaOt-Bu (1.2) | Toluene | 100 | 12-24 | Moderate to Good | An early-generation bidentate phosphine ligand. Strong bases like sodium tert-butoxide are typically required.[14] Performance can be limited with very bulky substrates. |
| Pd(OAc)₂ + XPhos | 1-2 | K₃PO₄ or KOt-Bu (2) | Toluene or Dioxane | 100-110 | 2-12 | Excellent | XPhos is another highly effective Buchwald biaryl phosphine ligand, known for its high activity and stability, enabling the coupling of a wide range of amines and aryl halides.[15][16] |
| Pd₂(dba)₃ + BrettPhos | 1 | Cs₂CO₃ (1.5) | t-AmylOH | 110 | 6-18 | Excellent | BrettPhos is designed to be extremely bulky, which accelerates the crucial reductive elimination step, making it one of the most active catalysts for C-N coupling, especially with challenging substrates. |
Data is compiled from representative protocols for amination of aryl bromides.[14][15]
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalytic system.[17][18]
| Catalyst System (Precursor + Ligand) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₂Cl₂ | CuI (2-5) | Et₃N or DIPA | THF or DMF | 25-60 | 2-8 | Good | The classic Sonogashira system. The copper co-catalyst forms a copper(I) acetylide, which then transmetalates with the palladium center. The amine acts as both the base and a solvent.[17][19] |
| Pd(PPh₃)₄ | CuI (1-2) | Et₃N | THF | 25 | 6 | Good to Excellent | A reliable Pd(0) source that does not require in-situ reduction. It is highly effective for a range of aryl iodides and bromides.[19][20] |
| Pd(OAc)₂ + P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | 25-80 | 4-12 | Excellent | A modern, copper-free variant. The bulky, electron-rich tri(tert-butyl)phosphine ligand creates a highly active palladium center that does not require a copper co-catalyst, simplifying the reaction setup and purification.[18][21] |
Data is compiled from representative protocols for the Sonogashira coupling of aryl bromides.[18][19][20]
Pillar 3: Validated Experimental Protocols
The following protocols are generalized starting points for the cross-coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for specific coupling partners.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To couple this compound with an arylboronic acid. This protocol is adapted from procedures utilizing advanced Buchwald-type catalysts.[10][22]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (4 mL) and Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.[22]
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
Objective: To couple this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Degassed Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add the degassed toluene, followed by this compound and the amine.
-
Seal the tube and remove it from the glovebox.
-
Heat the mixture with stirring in an oil bath at 110 °C.
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion (typically 2-12 hours), cool to room temperature.
-
Dilute with diethyl ether and quench carefully with water.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Protocol 3: Copper-Free Sonogashira Coupling
Objective: To couple this compound with a terminal alkyne without a copper co-catalyst.[18]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Cs₂CO₃, and Pd(OAc)₂.
-
Add the degassed dioxane.
-
In a separate vial, prepare a stock solution of P(t-Bu)₃ in dioxane if it is not already in solution. Add the appropriate amount of the ligand solution to the reaction mixture.
-
Add the terminal alkyne to the mixture via syringe.
-
Heat the reaction to 80 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Conclusion and Recommendations for Catalyst Selection
The successful cross-coupling of a sterically hindered substrate like this compound hinges on the selection of a highly active palladium catalyst system.
-
For General C-C Bond Formation (Suzuki-Miyaura): For routine synthesis with good yields, PdCl₂(dppf) is a reliable workhorse. For maximizing yield and minimizing reaction times, especially with challenging boronic acids, a system composed of Pd(OAc)₂ and a bulky, electron-rich Buchwald ligand like SPhos is highly recommended.[9][10]
-
For C-N Bond Formation (Buchwald-Hartwig): Modern biaryl phosphine ligands are essential. A catalyst system generated from Pd(OAc)₂ or Pd₂(dba)₃ with XPhos or BrettPhos will provide the highest activity and broadest substrate scope, accommodating a wide range of amine coupling partners.[15]
-
For C-C Alkyne Formation (Sonogashira): While the classic Pd(PPh₃)₂Cl₂/CuI system is effective, a copper-free protocol using a Pd(OAc)₂/P(t-Bu)₃ catalyst is often preferable.[18] It simplifies the reaction setup, avoids potential issues related to copper-catalyzed alkyne homocoupling (Glaser coupling), and eases product purification.
Ultimately, the optimal catalyst is application-specific. The insights and protocols provided in this guide offer a strong foundation for researchers to make informed decisions, enabling the efficient and strategic synthesis of novel p-cymene derivatives.
References
-
The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]
-
Kaur, N., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
-
Jana, R., et al. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Barrios-Landeros, F. (2005). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]
-
Amatore, C., et al. (2006). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Kaur, N., et al. (2021). Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Muzart, J. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
Nessa, A. J., et al. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. National Institutes of Health. [Link]
-
Wang, C., et al. (2023). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
The Chemist's Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Bezpalko, M. Y., et al. (2020). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [Link]
-
Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]
-
ChemHelp ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
Sources
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Byproduct Analysis in 2-Bromo-p-cymene Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries, a thorough understanding and control of reaction byproducts are paramount. 2-Bromo-p-cymene is a valuable aromatic building block, but its utility is often dictated by the efficiency of its downstream reactions and the purity of the resulting products. This guide provides an in-depth analysis of common byproducts encountered during key transformations of this compound, offering a comparative look at different reaction pathways and providing actionable protocols for their analysis and mitigation.
The Challenge of Byproduct Formation in Palladium-Catalyzed and Grignard Reactions
The reactivity of the carbon-bromine bond in this compound allows for a variety of powerful bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. However, the very nature of these reactive intermediates and catalysts can lead to undesired side reactions, complicating purification and reducing overall yield. Understanding the mechanistic origins of these byproducts is the first step toward developing robust and efficient synthetic processes.
Comparative Analysis of Key Reactions and Their Byproduct Profiles
This section details the most common synthetic routes for this compound and the characteristic byproducts associated with each. While specific quantitative data for this compound is often proprietary or not widely published, the data presented for analogous aryl bromides provides a strong predictive framework.
Suzuki-Miyaura Coupling: The Quest for Selective C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures.[1][2] However, two principal side reactions can diminish the yield of the desired cross-coupled product: homocoupling and dehalogenation .[3]
-
Homocoupling: This results in the formation of a symmetrical biaryl derived from the organoboron reagent. It is often promoted by the presence of oxygen or when the palladium(II) precatalyst is reduced to the active palladium(0) species.[3]
-
Dehalogenation (or Hydrodehalogenation): In this process, the bromine atom of this compound is replaced by a hydrogen atom, yielding p-cymene. This can occur via the formation of a palladium-hydride species.[3]
Caption: Byproduct pathways in the Suzuki-Miyaura coupling of this compound.
Table 1: Byproduct Profile in Suzuki-Miyaura Coupling of Aryl Bromides (Representative Data)
| Aryl Bromide | Organoboron Reagent | Catalyst System | Base | Solvent | Desired Product Yield (%) | Homocoupling Byproduct (%) | Dehalogenation Byproduct (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 | <5 | <5 | [4] |
| 2-Bromoanisole | Phenylboronic acid | Pd/POP | K₂CO₃ | EtOH/H₂O | ~95 | Not Reported | Not Reported | [5] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High | Not Reported | Not Reported | [6] |
Grignard Reaction: Navigating the Reactivity of Organomagnesium Reagents
The formation of a Grignard reagent from this compound opens up a plethora of synthetic possibilities. However, the high reactivity of the organomagnesium intermediate can also lead to the formation of a significant byproduct through a Wurtz-type coupling reaction . This occurs when the Grignard reagent reacts with a molecule of the starting material, this compound, to form a symmetrical biphenyl derivative.
Caption: Formation of the Wurtz coupling byproduct in Grignard reactions.
Table 2: Byproduct Formation in Grignard Reactions of Aryl Bromides (General Observations)
| Aryl Bromide | Reaction Condition | Major Byproduct | Mitigation Strategy | Reference |
| Bromobenzene | High local concentration of aryl bromide | Biphenyl | Slow addition of aryl bromide to magnesium | |
| General Aryl Bromide | Presence of water | Corresponding arene | Use of anhydrous solvents and glassware |
Buchwald-Hartwig Amination: Controlling C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7][8][9][10][11] A common side reaction in this palladium-catalyzed process is hydrodehalogenation , leading to the formation of p-cymene. The mechanism is believed to involve the formation of a palladium-hydride intermediate, similar to that in the Suzuki-Miyaura coupling.
Caption: Hydrodehalogenation as a side reaction in Buchwald-Hartwig amination.
Table 3: Byproduct Profile in Buchwald-Hartwig Amination of Aryl Bromides (Representative Data)
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Desired Product Yield (%) | Hydrodehalogenation Byproduct (%) | Reference |
| 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ / Xantphos | DBU | DMF | 83 | Not Reported | [9] |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 55-98 | Not Reported | [11] |
| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | High | Not Reported | [10] |
Experimental Protocols for Reaction and Analysis
The following protocols provide a robust starting point for performing these key reactions with this compound and for the subsequent analysis of the reaction mixture.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1), via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Grignard Reaction of this compound
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Add magnesium turnings (1.2 equiv) to the flask and heat gently under a stream of nitrogen to activate the surface.
-
Initiation: Add a small crystal of iodine and a small amount of a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF from the dropping funnel. Gentle warming may be necessary to initiate the reaction.
-
Grignard Formation: Once the reaction begins (as evidenced by bubbling and a color change), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the magnesium has been consumed, cool the Grignard reagent to 0 °C and add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv) in the same anhydrous solvent dropwise.
-
Work-up: After the addition is complete, warm the reaction to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and purify by column chromatography or distillation.
Protocol 3: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to a Schlenk tube this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Analytical Methodologies for Byproduct Identification and Quantification
Accurate analysis of the reaction mixture is crucial for optimizing reaction conditions and ensuring product purity. A combination of chromatographic and spectroscopic techniques is typically employed.[12][13]
Caption: A typical analytical workflow for the analysis of reaction byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture.[14]
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms, is often suitable for separating aromatic compounds.
-
Temperature Program: A typical temperature program might start at 50-70 °C, ramp up to 250-300 °C, and hold for a few minutes to ensure elution of all components.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra that can be compared to library databases for compound identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile compounds and for quantitative analysis.[5][15][16][17][18]
-
Sample Preparation: Dilute the crude reaction mixture in the mobile phase or a compatible solvent and filter through a 0.22 µm syringe filter.
-
Column: A reversed-phase C18 column is a good starting point for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution with acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape, is typically effective.
-
Detector: A diode-array detector (DAD) or UV detector set at a wavelength where all components have significant absorbance (e.g., 254 nm) is commonly used.
Table 4: Representative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of unknown byproducts and for confirming the identity of the desired product.[12] ¹H NMR can also be used for quantitative analysis (qNMR) if an internal standard is used.
-
¹H NMR: Provides information about the number and types of protons in a molecule. The characteristic aromatic signals of this compound, p-cymene, and the coupled products will be distinct.
-
¹³C NMR: Provides information about the carbon skeleton of the molecules.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are invaluable for elucidating the connectivity of atoms in unknown byproducts.
Conclusion
The formation of byproducts in reactions of this compound is a multifaceted challenge that requires a deep understanding of reaction mechanisms and a robust analytical strategy. By carefully selecting reaction conditions—including the catalyst, ligands, base, and solvent—and by employing a combination of GC-MS, HPLC, and NMR for analysis, researchers can effectively identify, quantify, and ultimately minimize the formation of unwanted side products. This guide provides a comprehensive framework to empower scientists and drug development professionals to achieve higher yields and purities in their synthetic endeavors involving this important chemical intermediate.
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. 2020. Available from: [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available from: [Link]
-
Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. 2024. Available from: [Link]
-
Lin, J., et al. Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. PubMed Central. 2022. Available from: [Link]
-
Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. MDPI. Available from: [Link]
-
Lin, J., et al. Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. ResearchGate. 2022. Available from: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. 2024. Available from: [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. 2017. Available from: [Link]
-
Production of p-cymene and hydrogen from a bio-renewable feedstock–1,8-cineole (eucalyptus oil). Green Chemistry (RSC Publishing). Available from: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]
-
Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. ResearchGate. 2014. Available from: [Link]
-
(79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed. 2009. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024. Available from: [Link]
-
Suzuki, A. Organoborane coupling reactions (Suzuki coupling). PubMed Central. 2004. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. 2020. Available from: [Link]
-
Pataskar, P. V., et al. Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. ResearchGate. 2026. Available from: [Link]
-
Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. PubMed. 2021. Available from: [Link]
-
Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. MDPI. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. veeprho.com [veeprho.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- 15. ijcrt.org [ijcrt.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Spectroscopic Guide to the Isomers of 2-Bromo-p-cymene: Distinguishing Positional Isomers in Drug Development
In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecules is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of substituents on a core structure, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. p-Cymene, a naturally occurring aromatic organic compound, and its derivatives are important building blocks in the synthesis of various pharmaceutical agents. Halogenated derivatives, such as the brominated isomers of p-cymene, are of particular interest. This guide provides a comprehensive spectroscopic comparison of 2-bromo-p-cymene and its isomers, offering researchers, scientists, and drug development professionals the essential tools for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The Challenge of Isomeric Differentiation
The bromination of p-cymene can result in the formation of different positional isomers, primarily this compound and 3-bromo-p-cymene. The subtle difference in the position of the bromine atom on the aromatic ring leads to distinct electronic environments for the constituent atoms, which can be effectively probed by various spectroscopic techniques. Accurate and reliable differentiation of these isomers is a critical step in ensuring the synthesis of the correct target molecule and for regulatory compliance.
Caption: Isomeric relationship of this compound and 3-bromo-p-cymene.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: NMR Spectroscopy
A standard approach for acquiring NMR spectra for these compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified bromo-p-cymene isomer in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to a chemical shift of 0.00 ppm.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the acquired Free Induction Decay (FID) by Fourier transformation to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
¹H NMR Spectral Comparison
The ¹H NMR spectra of this compound and its isomer, 3-bromo-p-cymene, are expected to show distinct differences in the aromatic region due to the varying proximity of the protons to the electron-withdrawing bromine atom.
| Compound | Methyl (Ar-CH₃) | Isopropyl (CH(CH₃)₂) | Aromatic Protons |
| p-Cymene | ~2.32 (s, 3H) | ~1.23 (d, 6H), ~2.87 (sept, 1H) | ~7.11 (d, 2H), ~7.11 (d, 2H) |
| This compound | ~2.3 (s, 3H) | ~1.2 (d, 6H), ~3.2 (sept, 1H) | ~7.0-7.4 (m, 3H) |
| 3-Bromo-p-cymene (Predicted) | ~2.3 (s, 3H) | ~1.2 (d, 6H), ~2.9 (sept, 1H) | Three distinct signals in the aromatic region, with one proton likely shifted further downfield due to its position between the bromine and isopropyl groups. |
In this compound, the three aromatic protons will exhibit a complex splitting pattern. In contrast, the predicted spectrum of 3-bromo-p-cymene would show three distinct aromatic signals, with the proton positioned between the bromo and isopropyl groups expected to be the most deshielded.
¹³C NMR Spectral Comparison
The position of the bromine atom significantly influences the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum. The carbon atom directly attached to the bromine will experience a substantial downfield shift.
| Compound | Methyl (Ar-CH₃) | Isopropyl (CH(CH₃)₂) | Aromatic Carbons |
| p-Cymene [1][2] | ~21.0 | ~24.1, ~33.7 | ~126.3, ~129.0, ~135.1, ~145.9 |
| This compound (Predicted) | ~21 | ~24, ~34 | Six distinct signals, with the C-Br carbon shifted significantly downfield (typically >120 ppm). The other carbons will also show shifts dependent on their proximity to the bromine. |
| 3-Bromo-p-cymene (Predicted) | ~21 | ~24, ~34 | Six distinct aromatic signals with a different pattern of chemical shifts compared to the 2-bromo isomer due to the altered substitution pattern. |
The number of unique carbon signals in the aromatic region can confirm the substitution pattern. For both isomers, six distinct aromatic carbon signals are expected, but their chemical shifts will be unique fingerprints for each molecule.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The prepared sample is placed in the IR beam of an FTIR (Fourier-Transform Infrared) spectrometer. A background spectrum of the empty plates is typically recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of different bonds.
IR Spectral Comparison
The IR spectra of the bromo-p-cymene isomers will share similarities due to the common p-cymene backbone, but will differ in the fingerprint region (below 1500 cm⁻¹) and in the patterns of C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the benzene ring.
| Vibrational Mode | p-Cymene | This compound [3] | 3-Bromo-p-cymene (Predicted) |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ |
| C=C stretch (aromatic) | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ |
| C-H out-of-plane bend | ~815 cm⁻¹ (para-disubstituted) | A different pattern of bands in the 700-900 cm⁻¹ region due to the 1,2,4-trisubstitution. | A distinct pattern of C-H bending bands in the 700-900 cm⁻¹ region, different from the 2-bromo isomer. |
| C-Br stretch | N/A | ~500-700 cm⁻¹ | ~500-700 cm⁻¹ |
The key differentiating feature in the IR spectra will be the out-of-plane C-H bending bands. For a 1,2,4-trisubstituted benzene ring, as in the bromo-p-cymene isomers, characteristic absorption patterns are expected in the 800-880 cm⁻¹ and surrounding regions. The exact positions of these bands will be subtly different for the 2-bromo and 3-bromo isomers, providing a diagnostic tool for their differentiation.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mass Spectral Comparison
The mass spectra of this compound and its isomers will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[4] This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two m/z units (M⁺ and M+2).
The molecular weight of bromo-p-cymene (C₁₀H₁₃Br) is approximately 212/214 g/mol . The fragmentation patterns will be influenced by the stability of the resulting carbocations.
Sources
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 2-Bromo-p-cymene
In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-p-cymene, a halogenated aromatic hydrocarbon. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Hazard: The Chemical Profile of this compound
Before delving into disposal procedures, it is essential to understand the inherent risks associated with this compound. As a brominated organic compound, it is classified as a halogenated hazardous waste.[1] This classification stems from its chemical structure and potential to form harmful byproducts upon improper handling or disposal.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Br | [2][3] |
| Molecular Weight | 213.11 g/mol | [2][3] |
| Appearance | Data not readily available, likely a liquid | |
| CAS Number | 2437-76-5 | [2][3] |
This table summarizes key chemical properties of this compound.
The primary concern with halogenated wastes is their potential to generate highly toxic and corrosive gases, such as hydrobromic acid, during combustion if not incinerated in a specialized hazardous waste facility.[1][4] Therefore, segregating halogenated waste from non-halogenated waste is a critical first step in the disposal process.[1][5]
Personnel Protection: Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The level of PPE required depends on the scale of handling and the potential for exposure.
Mandatory PPE for Handling this compound:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice for general splash protection, but for prolonged contact or handling larger quantities, heavier-duty gloves such as Viton or butyl rubber should be considered.[6][7] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes and vapors.[7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8]
-
Lab Coat: A flame-resistant lab coat or chemical-resistant apron provides a crucial barrier to protect your skin and clothing from contamination.[7][9]
-
Respiratory Protection: All handling of this compound, including transfers to waste containers, should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[10][11] In situations where a fume hood is not available or for large-scale operations, a respirator with an appropriate organic vapor cartridge may be necessary.[8][12]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Following this workflow diligently ensures safety and compliance.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation. This compound must be collected in a designated halogenated organic waste container.[1]
-
DO NOT mix this compound with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizing agents.[1][5][6] Incompatible materials can lead to dangerous chemical reactions, generating heat, pressure, or toxic fumes.[6]
Step 2: Selecting the Appropriate Waste Container
The choice of waste container is critical to prevent leaks and reactions.
-
Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[6] Avoid metal containers, as halogenated solvents can degrade and form acidic byproducts that corrode metal.[6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[4][10] The label must also include the full chemical name, "this compound," and a running list of all constituents and their approximate percentages.[4][10]
-
Closure: The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.[10] Keep the container closed at all times except when adding waste.[10]
Step 3: Waste Accumulation and Storage
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be in a well-ventilated area, away from sources of ignition, and ideally within a secondary containment bin to catch any potential leaks.[6][10]
-
Volume Limits: Be aware of the maximum volume of hazardous waste allowed to be accumulated in an SAA, which is typically regulated by institutional and national guidelines.[10]
Step 4: Arranging for Disposal
Once the waste container is nearly full (around 75-80% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Do not overfill containers.
Caption: Decision workflow for this compound waste disposal.
Emergency Preparedness: Spill Management Protocol
Accidents can happen, and being prepared for a spill is a critical component of laboratory safety. The response to a spill will depend on its size and location.
Minor Spill (Contained and manageable by lab personnel):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[13]
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[14]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to dike the spill and prevent it from spreading.[14][15] Work from the outside of the spill inwards.[15]
-
Absorb the Liquid: Apply the absorbent material directly to the spill until all the liquid has been absorbed.[15]
-
Collect the Residue: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.[15]
-
Decontaminate the Area: Clean the spill area with soap and water.[16] For highly toxic materials, the cleaning materials may also need to be disposed of as hazardous waste.[16]
-
Label and Dispose: Seal and label the waste container with all contents and arrange for its disposal through your institution's hazardous waste program.
Major Spill (Large volume, rapid spread, or immediate hazard):
-
Evacuate: Immediately evacuate the area.[17]
-
Alert Others: Activate the nearest fire alarm and alert your institution's emergency response team or call 911.[14][17]
-
Isolate the Area: Close doors to the affected area to contain vapors.[15]
-
Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.[17]
The Rationale Behind the Rigor: Environmental and Safety Imperatives
The stringent procedures for disposing of this compound and other halogenated organic compounds are rooted in sound scientific principles and a commitment to safety. Improper disposal, such as drain disposal or evaporation, can lead to the contamination of water systems and the release of harmful vapors into the atmosphere.[5][6] The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a specialized facility equipped with scrubbers to neutralize the acidic gases produced during combustion.[1]
By adhering to these protocols, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible stewardship of our environment.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health & Radiation Safety. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
Texas A&M University - Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). 1.3.2 Spill-Procedures. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 2437-76-5). Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. This compound | C10H13Br | CID 137600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. fishersci.com [fishersci.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. tamut.edu [tamut.edu]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. qmul.ac.uk [qmul.ac.uk]
- 16. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 17. knb.org [knb.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-p-cymene
Navigating the complexities of laboratory safety requires a proactive and informed approach. When handling specialty chemicals such as 2-Bromo-p-cymene, understanding the "why" behind each safety protocol is as crucial as the protocol itself. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the rationale and proper use of Personal Protective Equipment (PPE). Our goal is to empower you, the researcher, with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of this compound
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. While specific toxicological data for this compound may be limited, we can infer its primary hazards from its structural relationship to p-cymene and general principles of halogenated aromatic compounds.
The primary routes of exposure and associated hazards include:
-
Dermal (Skin) Contact: this compound is expected to be a skin irritant, causing symptoms such as redness, dryness, and defatting.[1] More significantly, it has the potential to be absorbed through the skin, leading to systemic toxicity.[1]
-
Ocular (Eye) Contact: Direct contact with the liquid will cause eye irritation.[1]
-
Inhalation: While vapors may not be immediately irritating to the respiratory tract, inhalation of high concentrations can affect the central nervous system, leading to drowsiness and potentially unconsciousness.[1]
-
Ingestion: Ingestion can lead to nausea, vomiting, and diarrhea, and may also impact the central nervous system.[1]
-
Flammability: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[2][3] It is crucial to keep it away from heat, sparks, and open flames.[2][3][4]
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific experimental conditions, including the quantity of the chemical being handled, the duration of the procedure, and the potential for splashes or aerosol generation. The following workflow illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Recommendations and Rationale
The following table summarizes the recommended PPE for handling this compound, with detailed explanations for each selection.
| Protection Type | Recommended PPE | Rationale and Key Considerations |
| Body Protection | Chemical-resistant lab coat or apron made of appropriate material.[5] | Causality: The primary purpose is to protect against accidental splashes and spills, preventing skin contact and contamination of personal clothing. A chemical-resistant apron provides an additional layer of protection, especially when handling larger quantities or during transfers.[5] |
| Hand Protection | Nitrile or neoprene gloves.[6] Double gloving is recommended. | Causality: Given that this compound can be absorbed through the skin, selecting gloves with adequate chemical resistance is critical.[1] Nitrile and neoprene offer good resistance to a range of chemicals.[6] Double gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Always inspect gloves for any signs of degradation or punctures before use.[7] |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a significant risk of splashing.[8][9] | Causality: this compound is an eye irritant.[1] Safety goggles provide a seal around the eyes to protect against splashes from all directions. A face shield offers a broader area of protection for the entire face and should be used during procedures with a higher risk of splashes, such as when transferring large volumes or working with reactions under pressure.[8][9] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] | Causality: The primary engineering control for volatile chemicals is a fume hood. This captures vapors at the source, preventing them from entering the laboratory atmosphere. In situations where engineering controls are insufficient, a respirator is required to protect the user from inhaling potentially harmful vapors that can affect the central nervous system.[1] A proper respiratory protection program, including fit testing and training, is mandated by OSHA and is essential for the effective use of respirators.[11][12][13] |
Procedural Guidance: Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Apron: Put on your chemical-resistant lab coat or apron.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain any contamination. Dispose of them in the appropriate hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the safety goggles, handling them by the straps.
-
Lab Coat/Apron: Remove your lab coat or apron, rolling it inward to contain any contamination on the outer surface.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Respirator (if used): Remove the respirator last.
-
Hand Hygiene: Thoroughly wash your hands with soap and water after removing all PPE.[7]
Emergency Procedures and Disposal
In the event of a spill, immediately alert others in the vicinity. For small spills, use an inert absorbent material like sand or vermiculite, and place it in a sealed container for hazardous waste disposal.[1] For larger spills, evacuate the area and follow your institution's emergency response procedures.
All disposable PPE contaminated with this compound, as well as any materials used for spill cleanup, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] Do not dispose of this material in the regular trash or down the drain.[14]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a checklist of PPE. It is about fostering a deep understanding of the chemical's hazards and the rationale behind each protective measure. By integrating these principles into your daily laboratory practices, you contribute to a robust culture of safety that protects not only yourself but also your colleagues and the environment.
References
- An Employer's Guide to the OSHA Respiratory Protection Standard | Mobile Health. (2024).
- 1910.134 - Respiratory protection. | Occupational Safety and Health Administration - OSHA.
- OSHA Revised Respiratory Protection Standards - MN Dept. of Health. (2024).
- OSHA Respiratory Protection Standard (29 CFR 1910.134) - Creative Safety Supply.
- Respiratory Protection - Standards | Occupational Safety and Health Administration - OSHA.
- Material Safety Data Sheet - Spectrum Chemical. (2006).
- Personal Protective Equipment (PPE) - CHEMM.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Chemical Resistance Guide - North Safety Products.
- SAFETY DATA SHEET - Fisher Scientific. (2015).
- Personal Protective Equipment Guidance - Dow Corporate. (2012).
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet - Cayman Chemical. (2025).
- What PPE is recommended for chemical hazards? - Creative Safety Supply.
- UNIT 7: Personal Protective Equipment - CTAHR.
- NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive.
- This compound | 4478-10-8 - ChemicalBook.
- OSHA Glove Selection Chart - Environmental Health and Safety.
- Personal Protective Equipment | PPE Equipment From DuPont.
- Glove Chemical Resistant Chart - The Glove Guru. (2024).
- DWM-503-1 - Safety Data Sheet. (2025).
- NIOSH Pocket Guide to Chemical Hazards - CDC.
- Bromine in orgo lab SOP - Environmental Health and Safety at Providence College.
- Chamberland SOP Working with Bromine.
- Working with Hazardous Chemicals - Organic Syntheses.
- Safety Data Sheet: p-Cymene - Carl ROTH.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. corporate.dow.com [corporate.dow.com]
- 9. creativesafetysupply.com [creativesafetysupply.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. mobilehealth.com [mobilehealth.com]
- 12. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 13. ca.creativesafetysupply.com [ca.creativesafetysupply.com]
- 14. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
